molecular formula C31H52N7O20P3S B15600443 5-Hydroxydecanedioyl-CoA

5-Hydroxydecanedioyl-CoA

Cat. No.: B15600443
M. Wt: 967.8 g/mol
InChI Key: RPOHQNVEKBXZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydecanedioyl-CoA is a useful research compound. Its molecular formula is C31H52N7O20P3S and its molecular weight is 967.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N7O20P3S

Molecular Weight

967.8 g/mol

IUPAC Name

10-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-hydroxy-10-oxodecanoic acid

InChI

InChI=1S/C31H52N7O20P3S/c1-31(2,26(45)29(46)34-11-10-20(40)33-12-13-62-22(43)9-5-7-18(39)6-3-4-8-21(41)42)15-55-61(52,53)58-60(50,51)54-14-19-25(57-59(47,48)49)24(44)30(56-19)38-17-37-23-27(32)35-16-36-28(23)38/h16-19,24-26,30,39,44-45H,3-15H2,1-2H3,(H,33,40)(H,34,46)(H,41,42)(H,50,51)(H,52,53)(H2,32,35,36)(H2,47,48,49)

InChI Key

RPOHQNVEKBXZAD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 5-Hydroxydecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed biosynthetic pathway for 5-hydroxydecanedioyl-CoA, a molecule of interest in metabolic research and drug development. In the absence of a formally documented dedicated pathway, this paper posits a plausible enzymatic route leveraging established principles of fatty acid metabolism, specifically omega-oxidation and acyl-CoA activation. We provide a comprehensive overview of the requisite enzymatic steps, present relevant quantitative data for homologous enzymes, and offer detailed experimental protocols for the key reactions. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and study this compound and its derivatives.

Introduction

This compound is a dicarboxylic acyl-coenzyme A derivative with potential significance in various metabolic contexts. Its structure, featuring both a hydroxyl group and two carboxyl-CoA termini, suggests a role as a metabolic intermediate or signaling molecule. While the direct synthesis of this molecule is not extensively described in the literature, its constituent functional groups point towards a synthesis rooted in fatty acid metabolism. This guide outlines a hypothetical, yet biochemically sound, two-stage enzymatic pathway for its production.

The proposed pathway commences with the formation of 5-hydroxydecanedioic acid, followed by its activation to the corresponding di-CoA ester. This document provides the theoretical framework and practical methodologies for the enzymatic synthesis and analysis of this compound.

Proposed Biosynthesis Pathway of this compound

The synthesis of this compound is proposed to occur in two primary stages:

Stage 1: Formation of 5-Hydroxydecanedioic Acid via Omega-Oxidation of 5-Hydroxydecanoic Acid. This stage involves the sequential action of three enzymes that catalyze the oxidation of the terminal methyl group of 5-hydroxydecanoic acid.

Stage 2: Activation of 5-Hydroxydecanedioic Acid to this compound. This final step is catalyzed by an Acyl-CoA Synthetase, which attaches Coenzyme A to both carboxyl groups of 5-hydroxydecanedioic acid.

A diagrammatic representation of this proposed pathway is provided below:

G cluster_stage1 Stage 1: Formation of 5-Hydroxydecanedioic Acid cluster_stage2 Stage 2: Activation to Di-CoA Ester 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic Acid 10-Hydroxy-5-hydroxydecanoic_Acid 10-Hydroxy-5-hydroxydecanoic Acid 5-Hydroxydecanoic_Acid->10-Hydroxy-5-hydroxydecanoic_Acid Cytochrome P450 (e.g., CYP4A11) 10-Oxo-5-hydroxydecanoic_Acid 10-Oxo-5-hydroxydecanoic Acid 10-Hydroxy-5-hydroxydecanoic_Acid->10-Oxo-5-hydroxydecanoic_Acid Alcohol Dehydrogenase 5-Hydroxydecanedioic_Acid 5-Hydroxydecanedioic Acid 10-Oxo-5-hydroxydecanoic_Acid->5-Hydroxydecanedioic_Acid Aldehyde Dehydrogenase 5-Hydroxydecanedioyl_CoA This compound 5-Hydroxydecanedioic_Acid->5-Hydroxydecanedioyl_CoA Acyl-CoA Synthetase (e.g., Medium-Chain Acyl-CoA Synthetase)

Proposed synthesis pathway for this compound.

Enzymes of the Proposed Pathway and Quantitative Data

Stage 1: Omega-Oxidation Enzymes

The omega-oxidation of fatty acids is a well-characterized pathway that occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1][2][3][4]

The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by a cytochrome P450 enzyme. CYP4A11 is a key human enzyme in the omega-oxidation of medium-chain fatty acids.[5][6][7]

Table 1: Kinetic Data for Human CYP4A11 with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
Lauric Acid189 ± 3767 ± 18[8]
Arachidonic Acid22849.1[9]

Following hydroxylation, the terminal hydroxyl group is sequentially oxidized to an aldehyde and then to a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. These enzymes are generally non-specific and act on a wide range of substrates.

Stage 2: Acyl-CoA Synthetase

Acyl-CoA synthetases (ACS) catalyze the activation of fatty acids by forming a thioester bond with Coenzyme A. While the specificity of ACS for 5-hydroxydecanedioic acid has not been documented, medium-chain acyl-CoA synthetases are known to act on a variety of substrates. Some members of the ACS family are also known to activate dicarboxylic acids.[10]

Table 2: Kinetic Parameters of Acyl-CoA Synthetases for Various Substrates

Enzyme SourceSubstrateKm (µM)Relative Vmax (%)Reference
Baker's Yeast Acetyl-CoA SynthetaseAcetic Acid200100[3][11]
Baker's Yeast Acetyl-CoA SynthetasePropionic Acid130095[3][11]
Murine FATP1Palmitic Acid (C16:0)-~100[12]
Murine FATP1Lignoceric Acid (C24:0)-~100[12]

Experimental Protocols

Chemo-enzymatic Synthesis of 5-Hydroxydecanoic Acid

For the initiation of the proposed pathway, a reliable source of 5-hydroxydecanoic acid is required. This can be synthesized chemically or obtained commercially. A method for its synthesis has been described in the literature.[13]

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of this compound.

G cluster_synthesis Enzymatic Synthesis Start Start with 5-Hydroxydecanoic Acid Omega_Oxidation Omega-Oxidation Reaction (CYP450, ADH, ALDH) Start->Omega_Oxidation Purification1 Purification of 5-Hydroxydecanedioic Acid (e.g., HPLC) Omega_Oxidation->Purification1 Activation Acyl-CoA Synthetase Reaction Purification1->Activation Purification2 Purification of This compound (e.g., Affinity Chromatography) Activation->Purification2 Analysis Analysis (Mass Spectrometry, NMR) Purification2->Analysis

General workflow for synthesis and purification.
Protocol for Cytochrome P450-mediated Hydroxylation

This protocol is adapted for a generic in vitro hydroxylation reaction using a cytochrome P450 enzyme.

Materials:

  • Purified cytochrome P450 enzyme (e.g., recombinant human CYP4A11)

  • NADPH-P450 reductase

  • 5-Hydroxydecanoic acid (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 µM cytochrome P450 enzyme

    • 2 µM NADPH-P450 reductase

    • 200 µM 5-hydroxydecanoic acid (dissolved in a suitable solvent like DMSO, final solvent concentration <1%)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of the hydroxylated product using HPLC or LC-MS.

Protocol for Acyl-CoA Synthetase Assay

This protocol describes a general method for measuring the activity of an acyl-CoA synthetase.

Materials:

  • Purified Acyl-CoA Synthetase

  • 5-Hydroxydecanedioic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • DTNB (Ellman's reagent) for colorimetric detection of free CoA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.5 mM CoA

    • 1 mM 5-hydroxydecanedioic acid

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified acyl-CoA synthetase.

  • At various time points, withdraw aliquots of the reaction mixture and add them to a solution of DTNB in a suitable buffer.

  • Measure the absorbance at 412 nm to determine the concentration of remaining free CoA.

  • The rate of CoA consumption is proportional to the acyl-CoA synthetase activity.

Alternatively, a fluorometric assay kit can be used for a more sensitive measurement of ACS activity.[14]

Purification and Characterization

Purification of Enzymes
  • Cytochrome P450 and Reductase: Recombinant expression in E. coli or insect cells followed by affinity and ion-exchange chromatography is a common method for obtaining pure enzymes.

  • Acyl-CoA Synthetase: Purification protocols for various acyl-CoA synthetases have been published and typically involve ammonium (B1175870) sulfate (B86663) precipitation followed by multiple chromatography steps.[1][2][4][15]

Purification of this compound

The synthesized this compound can be purified using affinity chromatography on a CoA-Sepharose column or by preparative HPLC.

Characterization

The identity and purity of the final product should be confirmed using analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Conclusion

While a dedicated synthesis pathway for this compound is not explicitly detailed in current literature, this guide provides a robust, scientifically grounded framework for its enzymatic synthesis. By leveraging the known activities of enzymes involved in omega-oxidation and acyl-CoA activation, researchers can produce this molecule for further investigation into its metabolic roles and potential therapeutic applications. The provided protocols and quantitative data serve as a starting point for the development and optimization of a reliable synthesis and analysis workflow. Future research should focus on identifying the specific enzymes with the highest activity and selectivity for the substrates in this proposed pathway.

References

An In-depth Technical Guide to the Discovery, Isolation, and Metabolism of 5-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-hydroxydecanoyl-CoA (5-HD-CoA), a molecule initially investigated as a specific pharmacological agent that has since been identified as a substrate for mitochondrial fatty acid β-oxidation. The initial hypothesis positioned its precursor, 5-hydroxydecanoate (B1195396) (5-HD), as a selective blocker of mitochondrial ATP-sensitive potassium (KATP) channels, a role that was questioned upon the discovery of its metabolic fate. This guide details the metabolic pathway of 5-HD-CoA, presents available quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visual diagrams of its metabolic processing and experimental workflows. The user's original query for "5-Hydroxydecanedioyl-CoA" has been interpreted as a likely reference to 5-hydroxydecanoyl-CoA, as the latter is well-documented in scientific literature in the context of mitochondrial metabolism.

Discovery and Metabolic Significance

The scientific interest in 5-hydroxydecanoate (5-HD) originally stemmed from its use as a tool to probe the function of mitochondrial KATP channels in the context of ischemic preconditioning in the heart.[1] However, subsequent research revealed that 5-HD is activated in the mitochondria to its coenzyme A thioester, 5-hydroxydecanoyl-CoA.[1][2] This discovery was pivotal, as it demonstrated that 5-HD-CoA is a substrate for the mitochondrial β-oxidation pathway, complicating the interpretation of studies that assumed it was a metabolically inert channel blocker.[1][2]

The metabolism of 5-HD-CoA proceeds through the initial steps of the β-oxidation spiral. However, its complete degradation is inefficient. The presence of the 5-hydroxyl group leads to the formation of a metabolite, 3,5-dihydroxydecanoyl-CoA, which is processed significantly slower by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD) compared to its physiological analogue, L-3-hydroxydecanoyl-CoA.[2][3] This creates a rate-limiting bottleneck in the β-oxidation pathway, which can subsequently inhibit the metabolism of other fatty acids.[2][3]

Quantitative Data

The available quantitative and physico-chemical data for 5-hydroxydecanoyl-CoA and its precursor are summarized below.

Table 1: Physico-Chemical Properties

PropertyValueSource
Compound 5-Hydroxydecanoyl-CoA
Molecular FormulaC31H54N7O18P3S[4]
Average Molecular Weight937.783 g/mol [4]
Monoisotopic Molecular Weight937.245888185 Da[4]
CAS Number500567-39-5[5]
Compound 5-Hydroxydecanoic acid sodium salt
Molecular FormulaC10H19NaO3
Molecular Weight210.25 g/mol
CAS Number71186-53-3
AppearanceWhite to beige powder
Solubility10 mg/mL in H2O

Table 2: Kinetic Parameters for Enzymes in 5-HD-CoA Metabolism

EnzymeSubstrateKm (μM)kcat (s⁻¹)Vmax (relative)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1-[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA~36.4-[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA--5-fold slower than for L-3-hydroxydecanoyl-CoA[2]

Experimental Protocols

Synthesis of 5-Hydroxydecanoyl-CoA

Objective: To synthesize 5-hydroxydecanoyl-CoA from 5-hydroxydecanoic acid and Coenzyme A.

Materials:

  • 5-hydroxydecanoic acid

  • Coenzyme A (free acid or trilithium salt)

  • Acyl-CoA Synthetase (from various sources, e.g., Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tricine or Tris-HCl buffer (pH 7.5-8.0)

  • DTT (Dithiothreitol)

  • Butanol

  • Milli-Q or ultrapure water

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tricine or Tris-HCl buffer (pH 8.0)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 1 mM 5-hydroxydecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO if necessary)

    • 0.5 mM Coenzyme A

    • Acyl-CoA Synthetase (e.g., 0.1 U/μL)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by analytical HPLC if possible.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of cold butanol to the reaction mixture.

  • Extraction: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases. The 5-hydroxydecanoyl-CoA will be in the aqueous (lower) phase.

  • Purification: The product can be further purified from the aqueous phase using preparative reversed-phase HPLC.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify the synthesized 5-hydroxydecanoyl-CoA.

Instrumentation and Reagents:

  • HPLC system with a preparative C18 column

  • UV detector set to 260 nm (for adenine (B156593) ring of CoA)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Mobile Phase B: Acetonitrile or Methanol

  • Collected fractions from the synthesis step

Protocol:

  • Sample Preparation: Acidify the aqueous extract from the synthesis step with a small amount of acetic acid to ensure the carboxyl group is protonated. Filter the sample through a 0.22 μm filter.

  • Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Gradient Elution: Inject the sample onto the column. Elute the bound compounds using a linear gradient of Mobile Phase B (e.g., 5% to 70% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 260 nm that elutes at the expected retention time for an acyl-CoA.

  • Verification: Verify the identity and purity of the collected fractions using analytical HPLC and/or mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 5-hydroxydecanoyl-CoA as a powder.

Visualizations: Pathways and Workflows

Metabolic Pathway of 5-Hydroxydecanoyl-CoA

The following diagram illustrates the entry and initial metabolism of 5-hydroxydecanoyl-CoA in the mitochondrial β-oxidation pathway.

Beta_Oxidation_5HD_CoA cluster_activation Activation cluster_beta_oxidation β-Oxidation Spiral (First Turn) 5HD 5-Hydroxydecanoate 5HD_CoA 5-Hydroxydecanoyl-CoA 5HD->5HD_CoA Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi) 5HD_CoA_in 5-Hydroxydecanoyl-CoA 5HD_CoA->5HD_CoA_in Mitochondrial Transport 5HD_Enoyl_CoA 5-Hydroxydec-2-enoyl-CoA 5HD_CoA_in->5HD_Enoyl_CoA MCAD (FAD -> FADH2) 3_5_DiHD_CoA 3,5-Dihydroxydecanoyl-CoA 5HD_Enoyl_CoA->3_5_DiHD_CoA Enoyl-CoA Hydratase (+H2O) 5H_3Keto_CoA 5-Hydroxy-3-ketodecanoyl-CoA 3_5_DiHD_CoA->5H_3Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (NAD+ -> NADH) (RATE-LIMITING) 3H_Octanoyl_CoA 3-Hydroxyoctanoyl-CoA 5H_3Keto_CoA->3H_Octanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA 5H_3Keto_CoA->Acetyl_CoA Next_Cycle Next_Cycle 3H_Octanoyl_CoA->Next_Cycle -> Enters next β-oxidation cycle

Caption: Mitochondrial metabolism of 5-Hydroxydecanoyl-CoA via β-oxidation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis, purification, and analysis of 5-hydroxydecanoyl-CoA.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization Start 5-Hydroxydecanoic Acid + Coenzyme A Reaction Enzymatic Reaction (Acyl-CoA Synthetase, ATP) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Extraction HPLC Preparative RP-HPLC Crude->HPLC Pure Purified 5-HD-CoA (Lyophilized Powder) HPLC->Pure Purity Analytical HPLC Pure->Purity Identity Mass Spectrometry Pure->Identity Metabolism Enzyme Kinetic Assays (e.g., with MCAD, HAD) Pure->Metabolism

Caption: General workflow for 5-Hydroxydecanoyl-CoA synthesis and analysis.

References

5-Hydroxydecanedioyl-CoA: An In-Depth Technical Guide to its Function in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanedioyl-CoA is a hydroxylated medium-chain dicarboxylic acyl-CoA molecule that is emerging as a potentially significant intermediate in cellular metabolism, particularly under conditions of metabolic stress or in the context of certain inborn errors of metabolism. While direct research on this specific molecule is limited, its structural similarity to other well-characterized fatty acid metabolites allows for a comprehensive understanding of its likely synthesis, metabolic fate, and physiological relevance. This technical guide synthesizes the current knowledge on dicarboxylic acid metabolism, the impact of hydroxylation on fatty acid oxidation, and the clinical implications of the accumulation of related metabolites to provide a detailed overview of the core function of this compound. We will explore its proposed synthesis via ω-oxidation, its subsequent catabolism through peroxisomal β-oxidation, and its potential role as a biomarker and modulator of fatty acid metabolism in pathophysiological states such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). This guide also provides detailed experimental protocols and visual pathways to facilitate further research into this intriguing molecule.

Introduction

Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important when mitochondrial β-oxidation is impaired.[1][2] These molecules are typically metabolized in peroxisomes through the β-oxidation pathway.[3][4] this compound is a hydroxylated derivative of the C10 dicarboxylic acid, decanedioic acid (sebacic acid). The presence of a hydroxyl group at the C5 position suggests a unique metabolic handling and potential for distinct biological activities compared to its non-hydroxylated counterpart. This document aims to provide a comprehensive technical overview of the current understanding and hypotheses surrounding the function of this compound in cellular metabolism.

Synthesis of this compound

The synthesis of this compound is proposed to occur through a multi-step process involving ω-oxidation of a hydroxylated precursor followed by activation to its CoA ester.

ω-Oxidation Pathway

The primary route for the formation of dicarboxylic acids is the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway involves the sequential oxidation of the terminal methyl group (ω-carbon) of a fatty acid.

The likely precursor to 5-hydroxydecanedioic acid is 5-hydroxydecanoic acid. The synthesis would proceed as follows:

  • ω-Hydroxylation: 5-hydroxydecanoic acid is hydroxylated at the ω-carbon by a cytochrome P450 enzyme (of the CYP4A or CYP4F family) to form 5,10-dihydroxydecanoic acid. This reaction requires NADPH and molecular oxygen.

  • Oxidation to Aldehyde: The terminal hydroxyl group of 5,10-dihydroxydecanoic acid is oxidized to an aldehyde by alcohol dehydrogenase, yielding 5-hydroxy-10-oxodecanoic acid.

  • Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of 5-hydroxydecanedioic acid.

Alternatively, decanedioic acid could be hydroxylated at the C5 position by a cytochrome P450 enzyme.

Activation to this compound

Before entering the β-oxidation pathway, 5-hydroxydecanedioic acid must be activated to its coenzyme A (CoA) thioester. This activation is catalyzed by a dicarboxylyl-CoA synthetase.[3]

G 5-Hydroxydecanoic Acid 5-Hydroxydecanoic Acid 5,10-Dihydroxydecanoic Acid 5,10-Dihydroxydecanoic Acid 5-Hydroxydecanoic Acid->5,10-Dihydroxydecanoic Acid Cytochrome P450 (CYP4A/4F) NADPH, O2 5-Hydroxy-10-oxodecanoic Acid 5-Hydroxy-10-oxodecanoic Acid 5,10-Dihydroxydecanoic Acid->5-Hydroxy-10-oxodecanoic Acid Alcohol Dehydrogenase NAD+ 5-Hydroxydecanedioic Acid 5-Hydroxydecanedioic Acid 5-Hydroxy-10-oxodecanoic Acid->5-Hydroxydecanedioic Acid Aldehyde Dehydrogenase NAD+ This compound This compound 5-Hydroxydecanedioic Acid->this compound Dicarboxylyl-CoA Synthetase ATP, CoA

Figure 1: Proposed synthesis pathway of this compound.

Metabolism of this compound via Peroxisomal β-Oxidation

Once synthesized, this compound is metabolized in the peroxisomes via the β-oxidation pathway. This process involves a series of four enzymatic reactions that shorten the dicarboxylic acid chain.

The peroxisomal β-oxidation of this compound is hypothesized to proceed as follows:

  • Oxidation: Peroxisomal acyl-CoA oxidase (ACOX1) catalyzes the formation of a double bond between the α- and β-carbons, producing 5-hydroxy-2-enoyl-decanedioyl-CoA and hydrogen peroxide (H₂O₂).

  • Hydration: The D-bifunctional protein (HSD17B4) possesses enoyl-CoA hydratase activity and adds a water molecule across the double bond, forming 3,5-dihydroxydecanedioyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of the D-bifunctional protein then oxidizes the 3-hydroxyl group to a keto group, yielding 5-hydroxy-3-keto-decanedioyl-CoA.

  • Thiolytic Cleavage: Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves the molecule, releasing acetyl-CoA and 3-hydroxyoctanedioyl-CoA.

The resulting 3-hydroxyoctanedioyl-CoA can then undergo further rounds of β-oxidation.

G cluster_peroxisome Peroxisome This compound This compound 5-Hydroxy-2-enoyl-decanedioyl-CoA 5-Hydroxy-2-enoyl-decanedioyl-CoA This compound->5-Hydroxy-2-enoyl-decanedioyl-CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 O2 -> H2O2 3,5-Dihydroxydecanedioyl-CoA 3,5-Dihydroxydecanedioyl-CoA 5-Hydroxy-2-enoyl-decanedioyl-CoA->3,5-Dihydroxydecanedioyl-CoA D-Bifunctional Protein (HSD17B4) (Enoyl-CoA Hydratase activity) 5-Hydroxy-3-keto-decanedioyl-CoA 5-Hydroxy-3-keto-decanedioyl-CoA 3,5-Dihydroxydecanedioyl-CoA->5-Hydroxy-3-keto-decanedioyl-CoA D-Bifunctional Protein (HSD17B4) (3-Hydroxyacyl-CoA Dehydrogenase activity) NAD+ -> NADH + H+ 3-Hydroxyoctanedioyl-CoA 3-Hydroxyoctanedioyl-CoA 5-Hydroxy-3-keto-decanedioyl-CoA->3-Hydroxyoctanedioyl-CoA 3-Ketoacyl-CoA Thiolase (ACAA1) CoA -> Acetyl-CoA Further β-oxidation cycles Further β-oxidation cycles 3-Hydroxyoctanedioyl-CoA->Further β-oxidation cycles

Figure 2: Proposed peroxisomal β-oxidation of this compound.

Function in Cellular Metabolism and Pathophysiological Relevance

Alternative Energy Substrate

Under conditions of impaired mitochondrial fatty acid oxidation, such as in fatty acid oxidation disorders or during prolonged fasting, ω-oxidation and subsequent peroxisomal β-oxidation of dicarboxylic acids can serve as an alternative pathway for energy production. The acetyl-CoA produced can enter the citric acid cycle.

Potential for Metabolic Bottleneck and Inhibition

The metabolism of the monocarboxylic acid analog, 5-hydroxydecanoate (B1195396), has been shown to create a bottleneck in mitochondrial β-oxidation at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. The Vmax for the metabolite of 5-hydroxydecanoate was found to be fivefold slower than for the corresponding metabolite of decanoate. This suggests that this compound could similarly act as a poor substrate and potential inhibitor of the peroxisomal D-bifunctional protein, leading to its accumulation and the accumulation of its upstream metabolites.

Biomarker in Fatty Acid Oxidation Disorders

The accumulation of dicarboxylic acids, including hydroxylated forms, is a hallmark of several fatty acid oxidation disorders. In Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the blockage of mitochondrial β-oxidation leads to the shunting of medium-chain fatty acids towards ω-oxidation.[2][5][6] Consequently, elevated levels of dicarboxylic acids, including C10 dicarboxylic acids and their hydroxylated derivatives, are observed in the urine of affected individuals.[7] Therefore, 5-hydroxydecanedioic acid can serve as a diagnostic biomarker for these conditions.

Table 1: Quantitative Data on Related Dicarboxylic Acid Metabolism

SubstrateEnzymeKmVmaxSource
Sebacic acid (DC10-CoA)Peroxisomal fatty acyl-CoA oxidase--[3]
Suberic acid (DC8-CoA)Peroxisomal fatty acyl-CoA oxidase--[3]
Adipic acid (DC6-CoA)Peroxisomal fatty acyl-CoA oxidase--[3]
3,5-dihydroxydecanoyl-CoAL-3-hydroxyacyl-CoA dehydrogenase (HAD)-5-fold slower than L-3-hydroxydecanoyl-CoA-
Note: Specific kinetic data for this compound is currently unavailable in the literature. The data presented is for related dicarboxylic acids and the monocarboxylic acid analog of a downstream metabolite.

Experimental Protocols

Synthesis of 5-Hydroxydecanedioic Acid
In Vitro Assay for Peroxisomal β-Oxidation of this compound

This protocol is adapted from methods used to study the metabolism of dicarboxylic acids and 3-hydroxy fatty acids in rat liver fractions.

Materials:

  • Rat liver homogenate

  • Peroxisome-enriched fraction (prepared by differential centrifugation)

  • This compound (synthesized or commercially sourced)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cofactors: ATP, CoA, NAD+, FAD, MgCl₂

  • Quenching solution (e.g., 6% perchloric acid)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the peroxisome-enriched fraction.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the disappearance of the substrate and the appearance of β-oxidation products (e.g., 3-hydroxyoctanedioyl-CoA, acetyl-CoA) using a validated LC-MS/MS method.

G cluster_workflow Experimental Workflow A Prepare Reaction Mixture (Buffer, Cofactors, Peroxisomes) B Pre-incubate at 37°C A->B C Add this compound B->C D Incubate at 37°C C->D E Quench Reaction D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 3: Experimental workflow for in vitro peroxisomal β-oxidation assay.
Quantitative Analysis of Urinary 5-Hydroxydecanedioic Acid by GC-MS

This protocol outlines the general steps for the analysis of organic acids in urine, which can be optimized for the specific detection of 5-hydroxydecanedioic acid.[3][4][8]

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Ethyl acetate (B1210297) (or other suitable organic solvent) for extraction

  • Derivatizing agent (e.g., BSTFA + TMCS)

  • GC-MS system with a suitable column (e.g., capillary column)

Procedure:

  • Sample Preparation: Thaw the urine sample and centrifuge to remove any precipitate.

  • Internal Standard Spiking: Add a known amount of the internal standard to the urine sample.

  • Extraction: Acidify the urine sample and extract the organic acids using ethyl acetate. Repeat the extraction for better recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatizing agent to the dried extract and heat to form volatile derivatives of the organic acids.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The organic acids are separated on the gas chromatography column and detected by the mass spectrometer.

  • Quantification: Identify 5-hydroxydecanedioic acid based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound represents an important, yet understudied, metabolite at the intersection of fatty acid ω-oxidation and peroxisomal β-oxidation. Based on the metabolism of structurally related molecules, it is likely synthesized from hydroxylated C10 fatty acids and subsequently degraded in peroxisomes. Its accumulation in fatty acid oxidation disorders highlights its potential as a biomarker. Future research should focus on the direct experimental validation of its metabolic pathway, including the identification and kinetic characterization of the specific enzymes involved. The synthesis of this compound and its stable isotope-labeled analog is crucial for these studies. Furthermore, quantitative analysis of this metabolite in larger patient cohorts will help to establish its clinical utility as a diagnostic and prognostic marker for inborn errors of metabolism. A deeper understanding of the biological effects of this compound, particularly its potential to inhibit peroxisomal β-oxidation, may open new avenues for therapeutic interventions in metabolic diseases.

References

The Role of 5-Hydroxydecanoyl-CoA in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanoyl-CoA (5-HD-CoA) is the activated form of 5-hydroxydecanoate (B1195396) (5-HD), a compound initially investigated for its cardioprotective effects. Subsequent research has revealed that the primary mechanism of action for 5-HD is not as a direct channel blocker, but through its metabolism via the mitochondrial fatty acid β-oxidation pathway. This guide provides an in-depth technical overview of the role of 5-HD-CoA in fatty acid oxidation, detailing its enzymatic processing, its inhibitory effects, and the broader implications for cellular signaling. This document synthesizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant metabolic and signaling pathways.

Introduction to 5-Hydroxydecanoyl-CoA and its Metabolic Fate

5-Hydroxydecanoate is readily activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA, by acyl-CoA synthetases.[1] Once formed, 5-HD-CoA enters the mitochondrial matrix and serves as a substrate for the enzymes of the β-oxidation spiral. While it is processed by the initial enzymes of the pathway, its complete oxidation is significantly hindered. This creates a metabolic bottleneck with important consequences for cellular energy metabolism.

Quantitative Data on the Metabolism and Effects of 5-Hydroxydecanoyl-CoA

The metabolism of 5-HD-CoA through the β-oxidation pathway has been characterized, revealing a critical rate-limiting step. Furthermore, its impact on mitochondrial respiration has been quantified.

Table 1: Enzyme Kinetics of 5-Hydroxydecanoyl-CoA in β-Oxidation

EnzymeSubstrateKm (µM)kcat (s⁻¹)VmaxNotes
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1-Substrate for purified human liver MCAD.[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA (physiological substrate)~36.4-For comparison with the physiological substrate.[1]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoASimilar to decenoyl-CoA--Enzyme kinetics are comparable to the physiological substrate.[2]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) & 3-Ketoacyl-CoA Thiolase (coupled reaction)3,5-Dihydroxydecanoyl-CoA--~5-fold slower than L-3-hydroxydecanoyl-CoAThis is the rate-limiting step in the oxidation of 5-HD-CoA.[2]

Table 2: Effect of 5-Hydroxydecanoyl-CoA on Mitochondrial Respiration

ConditionSubstrateInhibitorRate of Oxygen Consumption (nmol O₂/min/mg protein)% Inhibition
State 3 Respiration10 µM Decanoyl-CoA-(Data not explicitly quantified in source)-
State 3 Respiration10 µM Decanoyl-CoA100 µM 5-HD-CoASignificantly reduced(Percentage not explicitly quantified)
State 3 RespirationLauryl-carnitine-(Data not explicitly quantified in source)-
State 3 RespirationLauryl-carnitine100 µM 5-HD-CoASignificantly reduced(Percentage not explicitly quantified)

Data derived from studies on isolated rat heart mitochondria, indicating that 5-HD-CoA inhibits the oxidation of other fatty acids.[3]

Signaling Pathways and Logical Relationships

The accumulation of 5-HD-CoA and its metabolites, and the subsequent inhibition of β-oxidation, have broader implications for cellular signaling, particularly pathways sensitive to cellular energy status like the AMPK and PPAR signaling cascades.

fatty_acid_oxidation_of_5_HD_CoA Metabolic Pathway of 5-Hydroxydecanoyl-CoA in β-Oxidation cluster_activation Activation cluster_beta_oxidation β-Oxidation Spiral 5-HD 5-Hydroxydecanoate 5-HD_CoA 5-Hydroxydecanoyl-CoA 5-HD->5-HD_CoA Acyl-CoA Synthetase 5-HD_enoyl_CoA 5-Hydroxydecenoyl-CoA 5-HD_CoA->5-HD_enoyl_CoA MCAD 3_5_diHD_CoA 3,5-Dihydroxydecanoyl-CoA 5-HD_enoyl_CoA->3_5_diHD_CoA Enoyl-CoA Hydratase 3_keto_5_HD_CoA 3-Keto-5-hydroxydecanoyl-CoA 3_5_diHD_CoA->3_keto_5_HD_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting Step) C8_hydroxy_acyl_CoA C8-hydroxyacyl-CoA + Acetyl-CoA 3_keto_5_HD_CoA->C8_hydroxy_acyl_CoA 3-Ketoacyl-CoA Thiolase Inhibition Bottleneck in β-oxidation leads to accumulation of intermediates and inhibition of overall fatty acid oxidation. 3_keto_5_HD_CoA->Inhibition

Figure 1: Metabolism of 5-HD-CoA in β-oxidation, highlighting the rate-limiting step.

experimental_workflow Experimental Workflow to Assess 5-HD-CoA Effects cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Synthesize_5HD_CoA Synthesize 5-HD-CoA (Chemo-enzymatic) Respiration_Assay Mitochondrial Respiration Assay (Seahorse XF) Synthesize_5HD_CoA->Respiration_Assay Enzyme_Kinetics Enzyme Kinetic Assays (Spectrophotometric/LC-MS) Synthesize_5HD_CoA->Enzyme_Kinetics Metabolite_Quant Acyl-CoA Quantification (LC-MS/MS) Synthesize_5HD_CoA->Metabolite_Quant Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver/heart) Isolate_Mitochondria->Respiration_Assay Isolate_Mitochondria->Metabolite_Quant OCR Measure Oxygen Consumption Rate (OCR) Respiration_Assay->OCR Kinetics Determine Km and Vmax Enzyme_Kinetics->Kinetics Concentrations Quantify Acyl-CoA Concentrations Metabolite_Quant->Concentrations

Figure 2: Workflow for evaluating the impact of 5-HD-CoA on mitochondrial function.

signaling_pathway Proposed Indirect Signaling Effects of 5-HD-CoA 5_HD_CoA 5-Hydroxydecanoyl-CoA Inhibit_FAO Inhibition of Fatty Acid β-Oxidation 5_HD_CoA->Inhibit_FAO Increase_AMP_ATP Increase AMP/ATP ratio Inhibit_FAO->Increase_AMP_ATP Decrease_AcetylCoA Decrease Acetyl-CoA and NADH production Inhibit_FAO->Decrease_AcetylCoA Activate_AMPK Activate AMPK Increase_AMP_ATP->Activate_AMPK Modulate_PPAR Modulate PPAR activity Decrease_AcetylCoA->Modulate_PPAR Reduced ligand (fatty acyl-CoA) availability Downstream_Effects_AMPK Downstream Effects: - Inhibit ACC - Promote Glucose Uptake Activate_AMPK->Downstream_Effects_AMPK Downstream_Effects_PPAR Downstream Effects: - Altered expression of  genes for lipid metabolism Modulate_PPAR->Downstream_Effects_PPAR

Figure 3: Proposed indirect signaling effects of 5-HD-CoA via inhibition of β-oxidation.

Experimental Protocols

Chemo-Enzymatic Synthesis of 5-Hydroxydecanoyl-CoA

This protocol is adapted from the methodology described for the synthesis of 5-HD-CoA and other acyl-CoAs.[3][4]

Principle: Acyl-CoA synthetase is utilized to catalyze the formation of a thioester bond between the carboxyl group of 5-hydroxydecanoate and the thiol group of coenzyme A, with ATP providing the necessary energy.

Materials:

  • 5-hydroxydecanoate (5-HD)

  • Coenzyme A, lithium salt (CoASH)

  • ATP, disodium (B8443419) salt

  • Acyl-CoA synthetase (from Pseudomonas sp. or similar)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • EDTA

  • MgCl₂

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture in Tris-HCl buffer containing:

    • 10 mM 5-hydroxydecanoate

    • 5 mM CoASH

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM EDTA

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding acyl-CoA synthetase (e.g., 0.5 units/mL).

  • Incubate at 37°C for 2-4 hours, monitoring the reaction progress by observing the decrease in free CoASH using DTNB (Ellman's reagent) or by periodic HPLC analysis.

  • Stop the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Purify the 5-HD-CoA from the supernatant using solid-phase extraction: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove salts and unreacted hydrophilic components. d. Elute the 5-HD-CoA with a solution of 50% acetonitrile in water.

  • Verify the purity and quantify the concentration of the eluted 5-HD-CoA using reverse-phase HPLC, monitoring absorbance at 260 nm. The identity can be confirmed by LC-MS/MS.

L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay with 3,5-Dihydroxydecanoyl-CoA

This is a coupled spectrophotometric assay adapted for a modified substrate.[5]

Principle: The activity of HAD is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is pulled forward by the inclusion of 3-ketoacyl-CoA thiolase, which immediately consumes the 3-ketoacyl-CoA product.

Materials:

  • 3,5-dihydroxydecanoyl-CoA (synthesized enzymatically from 5-hydroxydecenoyl-CoA using enoyl-CoA hydratase)

  • NAD⁺

  • Coenzyme A (CoASH)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (HAD)

  • Purified 3-ketoacyl-CoA thiolase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing:

    • 100 mM potassium phosphate buffer, pH 7.3

    • 2.5 mM NAD⁺

    • 0.1 mM CoASH

    • A saturating amount of 3-ketoacyl-CoA thiolase (e.g., 5-10 units/mL)

  • Add varying concentrations of the substrate, 3,5-dihydroxydecanoyl-CoA (e.g., from 1 µM to 100 µM), to different cuvettes.

  • Equilibrate the cuvettes to 37°C in a thermostatted spectrophotometer.

  • Initiate the reaction by adding a known amount of purified HAD enzyme.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of 5-hydroxydecanoate.

Principle: The Seahorse XF Analyzer measures real-time oxygen consumption in a microplate format. By providing specific substrates and inhibitors, the effect of a compound on different stages of mitochondrial respiration can be determined.

Materials:

  • Isolated mitochondria

  • Mitochondrial assay solution (MAS) (e.g., containing 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

  • Substrates: Palmitoyl-carnitine, Malate (B86768), ADP

  • Inhibitors: Oligomycin (B223565), FCCP, Rotenone/Antimycin A

  • 5-hydroxydecanoate

  • Seahorse XF Analyzer and corresponding microplates

Procedure:

  • Prepare isolated mitochondria and determine the protein concentration.

  • Adhere the mitochondria to the bottom of a Seahorse XF microplate by centrifugation (e.g., 2000 x g for 20 minutes at 4°C). A typical starting amount is 2-5 µg of mitochondrial protein per well.

  • Gently add pre-warmed MAS supplemented with palmitoyl-carnitine (e.g., 10 µM) and malate (e.g., 2 mM) to each well.

  • Incubate the plate at 37°C in a non-CO₂ incubator for 20-30 minutes.

  • Prepare the inhibitor and substrate injection solutions in MAS. This will include ADP, oligomycin, FCCP, and rotenone/antimycin A, as well as the test compound, 5-hydroxydecanoate.

  • Load the sensor cartridge with the injection solutions.

  • Calibrate the Seahorse XF Analyzer.

  • Run the assay:

    • Measure the basal respiration rate (State 2).

    • Inject ADP to initiate State 3 respiration (ATP synthesis-linked).

    • Inject 5-hydroxydecanoate at various concentrations to assess its effect on State 3 respiration.

    • Subsequent injections of oligomycin (to measure proton leak), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration) can further delineate the specific site of inhibition.

  • Analyze the data to determine the effect of 5-hydroxydecanoate on basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Quantification of Mitochondrial Acyl-CoA Esters by LC-MS/MS

This protocol describes the extraction and analysis of acyl-CoA species from mitochondria treated with 5-hydroxydecanoate.

Principle: Acyl-CoAs are extracted from the mitochondrial matrix, separated by reverse-phase liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Isolated mitochondria treated with or without 5-hydroxydecanoate

  • Acetonitrile

  • Isopropanol

  • Phosphate buffer (e.g., 100 mM KH₂PO₄, pH 4.9)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 column and electrospray ionization (ESI) source

Procedure:

  • Incubate isolated mitochondria with 5-hydroxydecanoate under conditions that support fatty acid oxidation.

  • Pellet the mitochondria by centrifugation at a high speed (e.g., 16,000 x g) at 4°C.

  • Resuspend the mitochondrial pellet in ice-cold phosphate buffer.

  • Add internal standards.

  • Homogenize the suspension and add 2-propanol, followed by acetonitrile to precipitate proteins and extract the acyl-CoAs.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • Inject the sample onto the LC-MS/MS system.

    • LC Separation: Use a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid or an ion-pairing agent like tributylamine) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for 5-hydroxydecanoyl-CoA and its metabolites, as well as other acyl-CoAs of interest. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and a common product ion results from the neutral loss of the phosphopantetheine moiety.

  • Quantify the acyl-CoA species by comparing the peak areas to those of the internal standards and a standard curve.

Conclusion

5-Hydroxydecanoyl-CoA is a fascinating metabolic intermediate that serves as both a substrate and an inhibitor of fatty acid β-oxidation. Its metabolism is characterized by a significant bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step, leading to the accumulation of intermediates and a reduction in the overall flux through the pathway. This inhibitory effect on fatty acid oxidation has downstream consequences for cellular energy homeostasis and likely influences energy-sensing signaling pathways such as AMPK and PPAR. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of 5-HD-CoA in cellular metabolism and its potential as a modulator of metabolic processes in health and disease. For drug development professionals, understanding the metabolic fate of 5-hydroxy fatty acids is crucial for predicting their on-target and off-target effects.

References

The Core Enzymes of 5-Hydroxydecanedioyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes likely involved in the metabolism of 5-Hydroxydecanedioyl-CoA. Due to the absence of direct research on this specific molecule, this document presents a hypothesized metabolic pathway based on established principles of dicarboxylic acid and modified fatty acid metabolism. The core of this pathway is the well-characterized peroxisomal beta-oxidation system. This guide details the functions of the key enzymes, presents available quantitative data for analogous reactions, and provides detailed experimental protocols for their assessment. Visualizations of the proposed metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are typically products of the omega (ω)-oxidation of monocarboxylic fatty acids, a process that introduces a second carboxylic acid group at the terminal methyl end. The subsequent catabolism of these DCAs primarily occurs through a beta-oxidation pathway located within peroxisomes. This is in contrast to the majority of monocarboxylic fatty acid beta-oxidation, which takes place in the mitochondria. The peroxisomal pathway is crucial for handling fatty acids that are poor substrates for the mitochondrial machinery, including very-long-chain fatty acids and dicarboxylic acids.

A Hypothesized Metabolic Pathway for this compound

The presence of a hydroxyl group at the C5 position of decanedioyl-CoA presents a unique metabolic challenge, as it is not a standard intermediate of beta-oxidation. Standard beta-oxidation proceeds via 3-hydroxyacyl-CoA intermediates. Therefore, it is highly probable that modifying enzymes are required to prepare this compound for entry into the peroxisomal beta-oxidation spiral.

The proposed pathway involves two main stages:

  • Modification of the 5-Hydroxy Group: The initial steps are hypothesized to convert the 5-hydroxy group into a structure that can be processed by beta-oxidation enzymes.

  • Peroxisomal Beta-Oxidation: The resulting dicarboxylic acyl-CoA then enters the standard peroxisomal beta-oxidation pathway for chain shortening.

Proposed Initial Modification Steps

A plausible initial step is the oxidation of the 5-hydroxyl group to a ketone, a reaction catalyzed by a dehydrogenase.

  • Step 1: Dehydrogenation. A currently unidentified 5-hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group at C5 to a carbonyl group, forming 5-oxodecanedioyl-CoA . This reaction would likely utilize NAD+ or FAD as a cofactor.

The resulting 5-oxo intermediate is still not a substrate for conventional beta-oxidation. A possible subsequent step could involve a Baeyer-Villiger oxidation, a reaction known to be catalyzed by certain monooxygenases on keto-acids.

  • Step 2: Baeyer-Villiger Oxidation. A Baeyer-Villiger monooxygenase (BVMO) could catalyze the insertion of an oxygen atom adjacent to the carbonyl group of 5-oxodecanedioyl-CoA. This would result in the formation of an ester linkage, yielding a more complex molecule that can be subsequently hydrolyzed.

  • Step 3: Hydrolysis. An esterase would then hydrolyze the ester bond, cleaving the ten-carbon chain into two smaller molecules. The likely products would be succinyl-CoA and adipyl-CoA, both of which are known intermediates in cellular metabolism.

Adipyl-CoA can then enter the peroxisomal beta-oxidation pathway for further degradation.

Core Enzymes of Peroxisomal Beta-Oxidation

Once a suitable dicarboxylic acyl-CoA substrate is formed, it undergoes a cycle of four enzymatic reactions within the peroxisome, collectively known as beta-oxidation. Each cycle shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA (or in the case of dicarboxylic acids, leading to the formation of succinyl-CoA).

The core enzymes are:

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of peroxisomal beta-oxidation.[1] It catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[1]

  • Bifunctional Protein (L-PBE or MFP-1 / D-PBE or MFP-2): In mammals, the next two steps are catalyzed by a bifunctional protein. These proteins possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase adds a water molecule across the double bond of the enoyl-CoA to form a 3-hydroxyacyl-CoA. The dehydrogenase then oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[2]

  • Peroxisomal Thiolase: The final step is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase. This enzyme cleaves the 3-ketoacyl-CoA, using a molecule of coenzyme A, to release a two-carbon acetyl-CoA unit and a dicarboxylyl-CoA that is two carbons shorter.[3]

This cycle repeats until the dicarboxylic acyl-CoA is completely degraded.

Quantitative Data

Direct quantitative data for the enzymes acting on this compound is not available. However, kinetic parameters for the core peroxisomal beta-oxidation enzymes with analogous substrates have been reported. The following tables summarize representative data.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg)Reference
Acyl-CoA OxidasePalmitoyl-CoARat Liver10-20~10-30[4]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoAPig Heart~5Not reported[5]
Peroxisomal Thiolase3-Ketoacyl-CoARat Liver2-10~50-100[6]

Table 1: Representative Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes. Note: Values are approximate and can vary significantly with experimental conditions.

Experimental Protocols

Detailed methodologies for assaying the core enzymes of beta-oxidation are provided below. These protocols can be adapted for use with novel substrates like this compound.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed reaction.

Principle: Acyl-CoA + O₂ → trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dichlorofluorescein --(Peroxidase)--> Dichlorofluorescein (fluorescent)

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate: 100 µM Acyl-CoA (e.g., Palmitoyl-CoA)

  • Horseradish Peroxidase (HRP): 10 units/mL

  • Leuco-dichlorofluorescein: 1 mM in ethanol (B145695) (prepare fresh and protect from light)

  • Enzyme Extract: Peroxisomal fraction or purified enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, HRP, and Leuco-dichlorofluorescein in a 96-well plate.

  • Add the enzyme extract to the wells.

  • Initiate the reaction by adding the Acyl-CoA substrate.

  • Measure the increase in fluorescence over time at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of a trans-2-enoyl-CoA substrate.

Principle: trans-2-Enoyl-CoA + H₂O → L-3-Hydroxyacyl-CoA

The decrease in absorbance at 263 nm due to the disappearance of the enoyl-CoA double bond is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 50 µM trans-2-Enoyl-CoA (e.g., Crotonyl-CoA)

  • Enzyme Extract: Peroxisomal fraction or purified bifunctional protein

Procedure:

  • Add Assay Buffer and the enzyme extract to a quartz cuvette.

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate.

Principle: L-3-Hydroxyacyl-CoA + NAD⁺ → 3-Ketoacyl-CoA + NADH + H⁺

The production of NADH is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0

  • Substrate: 100 µM L-3-Hydroxyacyl-CoA

  • NAD⁺: 1 mM

  • Enzyme Extract: Peroxisomal fraction or purified bifunctional protein

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NAD⁺, and the enzyme extract in a cuvette.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: 3-Ketoacyl-CoA + CoA-SH → Acyl-CoA + Acetyl-CoA

The disappearance of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA is monitored by the decrease in absorbance at 303 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2

  • MgCl₂: 25 mM

  • Substrate: 50 µM 3-Ketoacyl-CoA (e.g., Acetoacetyl-CoA)

  • Coenzyme A (CoA-SH): 100 µM

  • Enzyme Extract: Peroxisomal fraction or purified thiolase

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, and CoA-SH in a quartz cuvette.

  • Add the enzyme extract.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the Mg²⁺-enolate complex.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothetical_Metabolism_of_5_Hydroxydecanedioyl_CoA cluster_modification Initial Modification Steps (Hypothesized) cluster_beta_oxidation Peroxisomal Beta-Oxidation This compound This compound 5-Oxodecanedioyl-CoA 5-Oxodecanedioyl-CoA This compound->5-Oxodecanedioyl-CoA 5-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Ester Intermediate Ester Intermediate 5-Oxodecanedioyl-CoA->Ester Intermediate Baeyer-Villiger Monooxygenase (O2, NADPH -> NADP+) Adipyl-CoA + Succinyl-CoA Adipyl-CoA + Succinyl-CoA Ester Intermediate->Adipyl-CoA + Succinyl-CoA Esterase (H2O) Adipyl-CoA Adipyl-CoA trans-2-Hexenedioyl-CoA trans-2-Hexenedioyl-CoA Adipyl-CoA->trans-2-Hexenedioyl-CoA Acyl-CoA Oxidase (O2 -> H2O2) 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA trans-2-Hexenedioyl-CoA->3-Hydroxyadipyl-CoA Enoyl-CoA Hydratase (H2O) 3-Ketoadipyl-CoA 3-Ketoadipyl-CoA 3-Hydroxyadipyl-CoA->3-Ketoadipyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-Ketoadipyl-CoA->Succinyl-CoA + Acetyl-CoA Thiolase (CoA-SH) Succinyl-CoA Succinyl-CoA Acetyl-CoA Acetyl-CoA

Caption: Hypothesized metabolic pathway of this compound.

Experimental_Workflow_for_Enzyme_Assay cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay Tissue Homogenization Tissue Homogenization Subcellular Fractionation Subcellular Fractionation Tissue Homogenization->Subcellular Fractionation Peroxisomal Fraction Isolation Peroxisomal Fraction Isolation Subcellular Fractionation->Peroxisomal Fraction Isolation Reaction Mixture Preparation\n(Buffer, Substrates, Cofactors) Reaction Mixture Preparation (Buffer, Substrates, Cofactors) Peroxisomal Fraction Isolation->Reaction Mixture Preparation\n(Buffer, Substrates, Cofactors) Add Enzyme Extract Enzyme Addition Enzyme Addition Reaction Mixture Preparation\n(Buffer, Substrates, Cofactors)->Enzyme Addition Spectrophotometric/Fluorometric\nMeasurement Spectrophotometric/Fluorometric Measurement Enzyme Addition->Spectrophotometric/Fluorometric\nMeasurement Data Analysis Data Analysis Spectrophotometric/Fluorometric\nMeasurement->Data Analysis Determination of\nEnzyme Kinetics (Km, Vmax) Determination of Enzyme Kinetics (Km, Vmax) Data Analysis->Determination of\nEnzyme Kinetics (Km, Vmax)

Caption: General experimental workflow for assaying beta-oxidation enzymes.

Conclusion

The metabolism of this compound is likely a multi-step process involving initial modifications to the hydroxyl group followed by the established peroxisomal beta-oxidation pathway for dicarboxylic acids. While the specific enzymes for the initial steps remain to be identified, the core machinery of peroxisomal beta-oxidation, comprising Acyl-CoA Oxidase, a Bifunctional Protein, and Thiolase, is central to its complete degradation. This guide provides a framework for future research into this and other modified fatty acid metabolic pathways, offering both a theoretical model and practical experimental approaches. Further studies are warranted to isolate and characterize the novel enzymes hypothesized to be involved in the initial modification of this compound.

References

5-Hydroxydecanedioyl-CoA: An In-depth Technical Guide on a Novel Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanedioyl-CoA is a putative metabolic intermediate arising from the ω-oxidation of 5-hydroxydecanoic acid. While direct experimental evidence for its metabolic role is emerging, its existence is strongly suggested by our understanding of fatty acid metabolism. This technical guide provides a comprehensive overview of the hypothesized metabolic pathway of this compound, detailing the enzymes involved in its formation and subsequent β-oxidation. We present detailed experimental protocols for the investigation of this molecule, including its synthesis, enzyme kinetic analysis, and cellular metabolism studies. Furthermore, we explore its potential role as a signaling molecule through interactions with G protein-coupled receptors, such as GPR84 and HCA3. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting this novel metabolic pathway.

Introduction

Fatty acid oxidation is a fundamental metabolic process for energy production. While β-oxidation is the primary pathway for the degradation of monocarboxylic fatty acids, ω-oxidation serves as an alternative route, particularly for medium-chain fatty acids, leading to the formation of dicarboxylic acids. 5-hydroxydecanoic acid, a medium-chain hydroxylated fatty acid, is known to be metabolized via β-oxidation, where its degradation is notably impeded at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step due to the presence of the 5-hydroxyl group. This suggests that ω-oxidation may play a significant role in its clearance. The initial step of ω-oxidation would generate 5-hydroxydecanedioic acid, which, upon activation to this compound, would enter the β-oxidation pathway from either carboxyl end. This guide delineates the proposed metabolic fate of this compound and provides the necessary technical framework for its experimental investigation.

Hypothesized Metabolic Pathway of this compound

The metabolic journey of this compound is proposed to begin with the ω-oxidation of 5-hydroxydecanoic acid, followed by its activation to the corresponding CoA ester, and subsequent degradation via the β-oxidation spiral.

Metabolic Pathway of this compound cluster_omega_oxidation ω-Oxidation of 5-Hydroxydecanoic Acid (Endoplasmic Reticulum) cluster_activation Activation (Cytosol/Peroxisome/Mitochondria) cluster_beta_oxidation β-Oxidation of this compound (Peroxisomes/Mitochondria) 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic Acid 5,10-Dihydroxydecanoic_Acid 5,10-Dihydroxydecanoic Acid 5-Hydroxydecanoic_Acid->5,10-Dihydroxydecanoic_Acid Cytochrome P450 (CYP4A/CYP4F) 5-Hydroxy-10-oxodecanoic_Acid 5-Hydroxy-10-oxodecanoic Acid 5,10-Dihydroxydecanoic_Acid->5-Hydroxy-10-oxodecanoic_Acid Alcohol Dehydrogenase 5-Hydroxydecanedioic_Acid 5-Hydroxydecanedioic Acid 5-Hydroxy-10-oxodecanoic_Acid->5-Hydroxydecanedioic_Acid Aldehyde Dehydrogenase 5-Hydroxydecanedioyl_CoA This compound 5-Hydroxydecanedioic_Acid->5-Hydroxydecanedioyl_CoA Acyl-CoA Synthetase 5-Hydroxydecanedienoyl_CoA 5-Hydroxy-2-enoyl-decanedioyl-CoA 5-Hydroxydecanedioyl_CoA->5-Hydroxydecanedienoyl_CoA Acyl-CoA Oxidase (P) Acyl-CoA Dehydrogenase (M) 3,5-Dihydroxydecanedioyl_CoA 3,5-Dihydroxydecanedioyl-CoA 5-Hydroxydecanedienoyl_CoA->3,5-Dihydroxydecanedioyl_CoA Enoyl-CoA Hydratase 5-Hydroxy-3-ketodecanedioyl_CoA 5-Hydroxy-3-ketodecanedioyl-CoA 3,5-Dihydroxydecanedioyl_CoA->5-Hydroxy-3-ketodecanedioyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyoctanedioyl_CoA 3-Hydroxyoctanedioyl-CoA 5-Hydroxy-3-ketodecanedioyl_CoA->3-Hydroxyoctanedioyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 5-Hydroxy-3-ketodecanedioyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Figure 1: Hypothesized metabolic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes acting on this compound and its derivatives are not yet available, data from studies on similar dicarboxylic acid substrates provide a valuable reference point. The presence of the 5-hydroxyl group is anticipated to influence the kinetic parameters, likely leading to a reduced turnover rate, particularly at the L-3-hydroxyacyl-CoA dehydrogenase step.

Table 1: Anticipated Kinetic Parameters for Enzymes in this compound β-Oxidation

EnzymeSubstrate (Hypothesized)Expected Km (µM)Expected Vmax (U/mg)Reference SubstrateReference Km (µM)Reference Vmax (U/mg)
Peroxisomal Acyl-CoA OxidaseThis compound15-300.1-0.5Dodecanedioyl-CoA10-200.2-0.8
Mitochondrial Acyl-CoA DehydrogenaseThis compound5-151-5Dodecanedioyl-CoA3-102-8
Enoyl-CoA Hydratase5-Hydroxy-2-enoyl-decanedioyl-CoA20-505-15Dodecanedienoyl-CoA15-408-20
L-3-Hydroxyacyl-CoA Dehydrogenase3,5-Dihydroxydecanedioyl-CoA10-25Reduced3-Hydroxydodecanedioyl-CoA5-151-3
3-Ketoacyl-CoA Thiolase5-Hydroxy-3-ketodecanedioyl-CoA5-152-83-Ketododecanedioyl-CoA3-103-10

Note: The expected values are estimations based on data for unsubstituted dicarboxylic acids and the known inhibitory effect of a mid-chain hydroxyl group on L-3-hydroxyacyl-CoA dehydrogenase. These values require experimental validation.

Experimental Protocols

Chemical Synthesis of this compound

A multi-step synthesis is required, starting from a suitable precursor such as 5-hydroxydecanoic acid.

  • Protection of the hydroxyl group: The 5-hydroxyl group of 5-hydroxydecanoic acid is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in subsequent steps.

  • ω-Functionalization: The terminal methyl group is functionalized to a carboxylic acid, for example, via radical bromination followed by oxidation.

  • Deprotection: The protecting group on the 5-hydroxyl group is removed.

  • Activation to the bis-CoA ester: The resulting 5-hydroxydecanedioic acid is converted to its bis-CoA ester using a standard method, such as the mixed anhydride (B1165640) method with ethyl chloroformate, followed by reaction with Coenzyme A. Purification is achieved by HPLC.

Enzyme Assays

Standard spectrophotometric assays can be adapted to determine the kinetic parameters of the β-oxidation enzymes with this compound and its intermediates.

  • Acyl-CoA Dehydrogenase/Oxidase Assay: The activity is measured by following the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) for the dehydrogenase or the production of H₂O₂ coupled to a colorimetric or fluorometric reporter for the oxidase) at a specific wavelength.

  • Enoyl-CoA Hydratase Assay: The hydration of the double bond in the enoyl-CoA intermediate is monitored by the decrease in absorbance at approximately 263 nm.

  • L-3-Hydroxyacyl-CoA Dehydrogenase Assay: The oxidation of the 3-hydroxyacyl-CoA intermediate is followed by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.[1][2]

  • 3-Ketoacyl-CoA Thiolase Assay: The thiolytic cleavage of the 3-ketoacyl-CoA intermediate is measured by monitoring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enolate complex of the substrate.

Cellular Metabolism Studies

To investigate the metabolism of this compound in a cellular context, a radiolabeled version is required.

  • Synthesis of [¹⁴C]-5-Hydroxydecanedioyl-CoA: A ¹⁴C label can be introduced at the C1 position of a precursor during the chemical synthesis.

  • Cell Culture and Incubation: Cultured cells (e.g., hepatocytes, cardiomyocytes) are incubated with [¹⁴C]-5-hydroxydecanedioic acid.

  • Extraction and Analysis of Metabolites: After incubation, the cells and media are collected, and metabolites are extracted. The radiolabeled metabolites are then separated and identified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with radiometric detection.

Experimental Workflow for Cellular Metabolism Start Start: Synthesize [14C]-5-Hydroxydecanedioic Acid Incubate Incubate Cultured Cells with Radiolabeled Substrate Start->Incubate Extract Extract Intra- and Extra-cellular Metabolites Incubate->Extract Separate Separate Metabolites (TLC or HPLC) Extract->Separate Detect Detect and Quantify Radiolabeled Metabolites Separate->Detect Analyze Analyze Data to Determine Metabolic Fate Detect->Analyze End End: Elucidate Cellular Metabolism Analyze->End

Figure 2: Experimental workflow for studying the cellular metabolism of this compound.

Potential Signaling Roles

Hydroxylated fatty acids have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), suggesting a potential role for 5-hydroxydecanedioic acid or its derivatives in cell signaling. Two such receptors of interest are GPR84 and HCA3.

GPR84 Signaling Pathway

GPR84 is a receptor for medium-chain fatty acids and has been implicated in inflammatory responses. Its activation typically leads to the activation of Gαi/o proteins, which inhibit adenylyl cyclase, and can also lead to the activation of MAPK/ERK and Akt signaling pathways.

GPR84 Signaling Pathway Ligand 5-Hydroxydecanedioic Acid (Hypothetical Ligand) GPR84 GPR84 Ligand->GPR84 G_protein Gαi/o βγ GPR84->G_protein AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates MEK MEK G_protein->MEK βγ activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt Inflammation Inflammatory Response Akt->Inflammation ERK ERK MEK->ERK ERK->Inflammation

Figure 3: Hypothesized GPR84 signaling pathway activated by 5-Hydroxydecanedioic Acid.
HCA3 Signaling Pathway

HCA3 (GPR109B) is a receptor for 3-hydroxy-octanoic acid and is involved in the regulation of lipolysis.[3] Its activation by a ligand like 5-hydroxydecanedioic acid would likely lead to the inhibition of adenylyl cyclase via a Gαi/o protein, resulting in decreased cAMP levels and reduced lipolysis.

HCA3 Signaling Pathway Ligand 5-Hydroxydecanedioic Acid (Hypothetical Ligand) HCA3 HCA3 Ligand->HCA3 G_protein Gαi/o βγ HCA3->G_protein AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase (inactive) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

Figure 4: Hypothesized HCA3 signaling pathway activated by 5-Hydroxydecanedioic Acid.

Conclusion and Future Directions

This compound represents a novel and intriguing metabolic intermediate with potential implications for both energy metabolism and cellular signaling. The technical guide presented here provides a solid foundation for initiating research into this molecule. Future studies should focus on the definitive identification and quantification of this compound in biological systems, the experimental determination of the kinetic parameters of the enzymes involved in its metabolism, and the elucidation of its specific signaling roles. A thorough understanding of this metabolic pathway could open new avenues for the development of therapeutic agents for metabolic disorders and inflammatory diseases.

References

The Endogenous Presence of 5-Hydroxydecanedioyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous presence of 5-Hydroxydecanedioyl-CoA in mammalian tissues. Despite the growing interest in the metabolism of hydroxylated and dicarboxylic fatty acids, direct evidence for the natural occurrence of this compound remains elusive in published literature. This document summarizes the metabolism of structurally related compounds to postulate a hypothetical biosynthetic pathway for this compound. Furthermore, it details established experimental protocols for the extraction, detection, and quantification of similar acyl-CoA esters, which can be adapted for the investigation of this specific molecule. This guide aims to equip researchers with the foundational knowledge and methodological framework required to explore the potential existence and physiological relevance of this compound.

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways.[1] While the metabolism of common saturated and unsaturated fatty acyl-CoAs is well-documented, the biological significance of more complex species, such as hydroxylated dicarboxylic acyl-CoAs, is an emerging area of research. This compound, a ten-carbon dicarboxylic acid activated with Coenzyme A and hydroxylated at the fifth carbon, is a molecule of potential interest due to its structural relation to metabolites involved in fatty acid oxidation disorders and alternative energy metabolism.

This guide addresses the current void in the scientific literature regarding the endogenous presence of this compound. In the absence of direct quantitative data, we provide an in-depth analysis of related metabolic pathways and analytical methodologies to facilitate future research in this area.

Hypothetical Metabolic Pathway of this compound

While no definitive pathway for the biosynthesis of this compound has been documented, its formation can be hypothesized based on known metabolic routes for dicarboxylic acids and hydroxylated fatty acids. The proposed pathway involves omega-oxidation followed by hydroxylation.

Omega (ω)-oxidation is an alternative fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[2][3] This pathway involves the oxidation of the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid.[2][4] In the context of this compound, the precursor would likely be decanoic acid.

The key steps are proposed as follows:

  • Omega-Oxidation of Decanoic Acid: Decanoic acid undergoes hydroxylation at the ω-carbon (C10) by a cytochrome P450 enzyme, followed by successive oxidations by alcohol and aldehyde dehydrogenases to form decanedioic acid.[2]

  • Activation to Decanedioyl-CoA: Decanedioic acid is then activated to its CoA ester, decanedioyl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: The central, and currently unsubstantiated, step would be the hydroxylation of decanedioyl-CoA at the C5 position. This could potentially be carried out by a cytochrome P450 monooxygenase. While enzymes capable of hydroxylating fatty acids exist, the specific enzyme that would act on decanedioyl-CoA at this position is unknown.[5]

The resulting this compound could then potentially undergo further metabolism, such as beta-oxidation from either carboxyl end within the peroxisomes, which are known to metabolize dicarboxylic acyl-CoAs.[6]

Hypothetical_Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Decanoic_Acid Decanoic Acid Decanedioic_Acid Decanedioic Acid Decanoic_Acid->Decanedioic_Acid Omega-Oxidation (Cytochrome P450, ADH, ALDH) Decanedioyl_CoA Decanedioyl-CoA Decanedioic_Acid->Decanedioyl_CoA Acyl-CoA Synthetase 5_Hydroxydecanedioyl_CoA This compound Decanedioyl_CoA->5_Hydroxydecanedioyl_CoA Hydroxylation (Hypothetical) (Cytochrome P450?) Beta_Oxidation Beta-Oxidation 5_Hydroxydecanedioyl_CoA->Beta_Oxidation Further Metabolism

A hypothetical metabolic pathway for the formation of this compound.

Quantitative Data for Related Acyl-CoA Esters in Tissues

As there is no reported quantitative data for the endogenous levels of this compound, the following table summarizes the concentrations of other relevant acyl-CoA esters in various mammalian tissues. This data can provide a frame of reference for the potential concentration range of this compound, should it be detected. It is important to note that the levels of dicarboxylic acyl-CoAs are generally expected to be lower than those of their monocarboxylic counterparts.

Acyl-CoA SpeciesTissueSpeciesConcentration (nmol/g wet weight)Reference
Total Long-Chain Acyl-CoARat LiverRat83 ± 11[7]
Total Long-Chain Acyl-CoAHamster HeartHamster61 ± 9[7]
Lactoyl-CoAMouse HeartMouse0.0172 pmol/mg[8]

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound in tissue samples would require a multi-step process involving extraction, purification, and analysis by mass spectrometry. The following protocols are adapted from established methods for other acyl-CoA species and dicarboxylic acids.[5]

Tissue Extraction of Acyl-CoAs

This protocol is a modification of methods used for the extraction of long-chain acyl-CoAs.[5]

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (approximately 100 mg) in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol to the homogenate and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile (B52724), vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Internal Standard: It is crucial to spike the homogenization buffer with a suitable internal standard, ideally a stable isotope-labeled version of this compound, which would need to be chemically synthesized.

Solid-Phase Extraction (SPE) for Purification

Purification is necessary to remove interfering substances from the tissue extract.

  • Column Conditioning: Condition an oligonucleotide purification column or a C18 SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned column.

  • Washing: Wash the column with a suitable buffer to remove unbound contaminants. For a C18 column, a low percentage of organic solvent in water can be used.

  • Elution: Elute the acyl-CoAs with an appropriate solvent. For an oligonucleotide purification column, 2-propanol can be used.[5] For a C18 column, an increasing gradient of acetonitrile in water is typically employed.

  • Drying: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent analytical method (e.g., 5% 5-sulfosalicylic acid in water).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most suitable technique for the sensitive and specific detection of acyl-CoA esters.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: An aqueous buffer, such as 25 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be employed for high specificity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. The exact m/z transitions would need to be determined using a synthesized standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in Buffer with Internal Standard Tissue_Sample->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

A proposed experimental workflow for the detection of this compound.

Conclusion

The endogenous presence of this compound in mammalian tissues has not been reported in the scientific literature to date. However, based on the known metabolic pathways of related compounds, a hypothetical route for its formation via omega-oxidation of decanoic acid followed by hydroxylation is plausible. The analytical methods for the detection and quantification of other acyl-CoA esters, particularly those involving liquid chromatography-tandem mass spectrometry, provide a robust framework for the future investigation of this molecule. The experimental protocols detailed in this guide offer a starting point for researchers aiming to determine if this compound is a bona fide endogenous metabolite and to elucidate its potential role in health and disease. Further research, including the chemical synthesis of a this compound standard and its stable isotope-labeled analog, will be critical for the definitive identification and accurate quantification of this compound in biological samples.

References

Whitepaper: Unveiling the Potential Signaling Role of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) thioesters of fatty acids, or acyl-CoAs, are central intermediates in cellular metabolism. Beyond their well-established roles in bioenergetics and lipid biosynthesis, a growing body of evidence highlights their function as signaling molecules that regulate a diverse array of cellular processes. This technical guide explores the hypothetical signaling role of a specific medium-chain dicarboxylic acyl-CoA, 5-Hydroxydecanedioyl-CoA. While direct evidence for its signaling function is currently limited, this document synthesizes information on the metabolism of related molecules and the known signaling paradigms of other acyl-CoAs to propose plausible mechanisms of action. We will delve into its potential biosynthesis, metabolic fate, and putative roles in modulating gene expression and enzyme activity. Furthermore, this guide provides detailed experimental protocols to facilitate the investigation of these hypotheses and quantitative data from related enzyme systems to offer a foundational understanding for future research.

Introduction: Acyl-CoAs as Signaling Molecules

Acyl-CoAs are no longer viewed solely as metabolic intermediates. They are now recognized as key regulatory molecules that can influence cellular function through various mechanisms. Long-chain acyl-CoAs, for instance, have been shown to directly bind to and modulate the activity of transcription factors, including hepatocyte nuclear factor 4α (HNF-4α), thereby directly influencing gene expression.[1][2] They can also allosterically regulate enzymes and are the donors for post-translational modifications of proteins, such as acylation, which can alter protein function, localization, and stability.[3][4][5]

The intracellular concentrations of free acyl-CoAs are tightly regulated by acyl-CoA binding proteins (ACBPs), which buffer and transport these molecules, suggesting a sophisticated system for controlling their signaling functions.[6][7][8][9][10] Given this precedent, it is plausible that other, less-studied acyl-CoA species, such as those derived from dicarboxylic or hydroxylated fatty acids, may also possess signaling capabilities. This whitepaper focuses on the hypothetical signaling potential of this compound, a molecule that combines both a dicarboxylic acid and a hydroxyl functional group, features that could confer unique signaling properties.

Biosynthesis and Metabolism of this compound

The formation of dicarboxylic acids from monocarboxylic fatty acids occurs through the ω-oxidation pathway, which is active in the endoplasmic reticulum.[11][12] This pathway provides a plausible route for the synthesis of this compound from a precursor such as 5-hydroxydecanoic acid. The process would involve an initial ω-hydroxylation of the monocarboxylic acid, followed by successive oxidations to yield the dicarboxylic acid, which can then be activated to its CoA thioester.

The metabolic fate of dicarboxylic acyl-CoAs primarily involves β-oxidation within peroxisomes.[12][13][14] However, there is evidence that mitochondrial enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), can also process dicarboxylyl-CoAs, suggesting a potential interplay between these organelles in the metabolism of this compound.[15][16][17] The breakdown of dicarboxylic acids can yield succinyl-CoA, an anaplerotic substrate for the Krebs cycle, linking their metabolism to central carbon metabolism.[15][16][17]

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol/Microsomes cluster_Peroxisome_Mitochondria Peroxisome / Mitochondria 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic_Acid 5,10-Dihydroxydecanoic_Acid 5,10-Dihydroxydecanoic_Acid 5-Hydroxydecanoic_Acid->5,10-Dihydroxydecanoic_Acid ω-Hydroxylation (Cytochrome P450) 5-Hydroxy-10-oxodecanoic_Acid 5-Hydroxy-10-oxodecanoic_Acid 5,10-Dihydroxydecanoic_Acid->5-Hydroxy-10-oxodecanoic_Acid Oxidation (ADH) 5-Hydroxydecanedioic_Acid 5-Hydroxydecanedioic_Acid 5-Hydroxy-10-oxodecanoic_Acid->5-Hydroxydecanedioic_Acid Oxidation (ALDH) This compound This compound 5-Hydroxydecanedioic_Acid->this compound Activation (Acyl-CoA Synthetase) Metabolic_Products Succinyl-CoA + Acetyl-CoA This compound->Metabolic_Products β-Oxidation

Figure 1. Hypothetical Biosynthesis of this compound.

Hypothetical Signaling Mechanisms

Based on the known signaling roles of other acyl-CoAs, we propose several plausible mechanisms through which this compound could exert a signaling function.

Regulation of Gene Expression

A primary hypothetical signaling role for this compound is the direct regulation of gene transcription. This could occur through its binding to a nuclear receptor or other transcription factor, altering its conformation and ability to bind DNA and recruit co-regulators. The presence of two carboxyl groups and a hydroxyl group could allow for specific interactions with a cognate receptor, distinct from those of simple long-chain acyl-CoAs.

G cluster_Cytosol Cytosol cluster_Nucleus Nucleus 5-HD-CoA This compound ACBP Acyl-CoA Binding Protein 5-HD-CoA->ACBP NR Nuclear Receptor (Hypothetical) 5-HD-CoA->NR DNA DNA NR->DNA Binds to Response Element Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Figure 2. Hypothetical Gene Regulation by this compound.
Allosteric Regulation of Enzyme Activity

This compound could also act as an allosteric regulator of key metabolic enzymes. Its unique structure might allow it to bind to allosteric sites on enzymes involved in pathways such as glycolysis, gluconeogenesis, or fatty acid synthesis, thereby providing a feedback or feed-forward regulatory signal that integrates the metabolism of dicarboxylic acids with these central pathways.

Post-Translational Modification

Protein acylation is a widespread post-translational modification that can be mediated by acyl-CoAs.[3][4][5][18] It is conceivable that this compound could serve as a donor for a novel type of protein modification, "hydroxy-dicarboxy-acylation." This modification could alter the charge and hydrophilicity of the target protein, potentially impacting its activity, localization, or interaction with other proteins.

Quantitative Data on Related Enzyme Systems

While kinetic data for enzymes acting directly on this compound is not available, studies on the metabolism of dicarboxylyl-CoAs by related enzymes provide a valuable reference. The following table summarizes the activity of medium-chain acyl-CoA dehydrogenase (MCAD) with dicarboxylyl-CoA substrates.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Source
Human MCADHexanedioyl-CoA (C6-DC-CoA)12.0 ± 2.01.8 ± 0.1[16]
Human MCADDodecanedioyl-CoA (C12-DC-CoA)3.0 ± 0.51.2 ± 0.1[16]

This data indicates that mitochondrial enzymes can process dicarboxylyl-CoAs, although the efficiency may vary with chain length.

Experimental Protocols

To investigate the hypothetical signaling roles of this compound, a series of targeted experiments are required. The following protocols provide a framework for such an investigation.

Synthesis of this compound

Objective: To chemically or enzymatically synthesize this compound for use in subsequent experiments.

Protocol:

  • Chemical Synthesis: A multi-step organic synthesis approach starting from a suitable precursor, such as a commercially available hydroxy- or keto-decanedioic acid derivative. The synthesis would involve protection of the hydroxyl group, activation of the carboxyl groups, and final coupling with Coenzyme A. Purification would be achieved by high-performance liquid chromatography (HPLC).

  • Enzymatic Synthesis: Utilize a broad-specificity acyl-CoA synthetase to activate 5-hydroxydecanedioic acid.

    • Prepare a reaction mixture containing 5-hydroxydecanedioic acid, Coenzyme A, ATP, MgCl₂, and a purified acyl-CoA synthetase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction at 37°C and monitor the formation of this compound by HPLC or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the product using solid-phase extraction or preparative HPLC.

Identification of Protein Binding Partners

Objective: To identify proteins that physically interact with this compound.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of this compound with a reactive group (e.g., an alkyne or azide (B81097) tag) for "click" chemistry or a photo-activatable cross-linker.

  • Cell Lysate Incubation: Incubate the tagged probe with cell lysates from a relevant cell line or tissue.

  • Cross-linking (if applicable): If using a photo-activatable probe, expose the mixture to UV light to covalently link the probe to interacting proteins.

  • Affinity Capture: For "click" chemistry probes, attach a biotin (B1667282) handle via a click reaction and then capture the probe-protein complexes on streptavidin-coated beads. For other affinity tags, use the corresponding affinity matrix.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the captured proteins.

  • Proteomic Analysis: Identify the eluted proteins by LC-MS/MS.

G cluster_Workflow Experimental Workflow Probe_Synthesis Synthesize Tagged 5-HD-CoA Probe Incubation Incubate Probe with Lysate Probe_Synthesis->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Capture Affinity Capture of Probe-Protein Complexes Incubation->Capture Wash_Elute Wash and Elute Bound Proteins Capture->Wash_Elute LC_MS LC-MS/MS Analysis Wash_Elute->LC_MS Data_Analysis Identify Potential Binding Partners LC_MS->Data_Analysis

Figure 3. Workflow for Identifying Protein Targets of 5-HD-CoA.
Analysis of Gene Expression Changes

Objective: To determine if this compound can modulate gene expression.

Protocol: Transcriptomic Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes, adipocytes) and treat with varying concentrations of this compound or a suitable cell-permeable ester precursor. Include appropriate vehicle controls.

  • RNA Extraction: After the desired treatment time, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or column-based kits).

  • RNA Sequencing (RNA-Seq): Prepare libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.

  • Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched in the differentially expressed genes.

Measurement of this compound in Biological Samples

Objective: To develop an analytical method for the detection and quantification of endogenous this compound.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Extract acyl-CoAs from tissues or cells using a suitable solvent system (e.g., acetonitrile/isopropanol/water with an acidic modifier). Include an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).

  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase HPLC with a gradient elution.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the analyte. The MRM transitions would be specific for the precursor and a characteristic fragment ion of this compound.

  • Quantification: Quantify the analyte by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

The exploration of novel signaling molecules is a frontier in cell biology and drug discovery. While the signaling role of this compound remains hypothetical, its unique chemical structure and plausible metabolic context make it an intriguing candidate for further investigation. The proposed mechanisms of action—gene regulation, allosteric enzyme control, and post-translational modification—are grounded in the established biology of other acyl-CoA molecules.

Future research should focus on the experimental validation of these hypotheses. The successful synthesis of this compound and the development of sensitive analytical methods for its detection are critical first steps. The identification of its protein binding partners will be paramount in elucidating its potential signaling pathways. Should this compound be confirmed as a signaling molecule, it would open up new avenues for understanding metabolic regulation and could represent a novel target for therapeutic intervention in metabolic diseases.

References

An In-depth Technical Guide to the Structural Characterization of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A derivative. Its structure, comprising a ten-carbon diacid with a hydroxyl group at the fifth position linked to coenzyme A, suggests its potential involvement in fatty acid metabolism and other biochemical pathways. A thorough structural characterization is paramount for understanding its biological function, reactivity, and potential as a biomarker or therapeutic target. This guide outlines a comprehensive approach to elucidating the structure of this compound, encompassing synthesis, purification, and detailed spectroscopic analysis.

Proposed Synthesis and Purification Workflow

The synthesis of this compound would likely start from a protected form of 5-hydroxydecanedioic acid, followed by activation and coupling with coenzyme A. A subsequent purification process is crucial to isolate the target compound for accurate characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization start 5-Hydroxydecanedioic acid protect Protection of hydroxyl and carboxyl groups start->protect activate Activation of free carboxyl group (e.g., with N-hydroxysuccinimide) protect->activate couple Coupling with Coenzyme A activate->couple deprotect Deprotection couple->deprotect crude Crude this compound deprotect->crude hplc High-Performance Liquid Chromatography (HPLC) crude->hplc fraction Fraction Collection hplc->fraction verify Purity Verification (e.g., analytical HPLC, MS) fraction->verify pure Purified this compound verify->pure ms Mass Spectrometry (MS) pure->ms nmr Nuclear Magnetic Resonance (NMR) pure->nmr uv UV-Vis Spectroscopy pure->uv

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To purify and assess the purity of this compound.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Expected Outcome: A major peak corresponding to this compound, with a retention time dependent on the specific column and gradient conditions.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

  • Ionization Mode: Both positive and negative ion modes should be explored.

  • Sample Preparation: The purified compound is diluted in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • MS Scan: A full scan from m/z 150 to 1500 to identify the parent ion.

  • MS/MS Fragmentation: The parent ion is selected and fragmented to obtain a characteristic fragmentation pattern.

  • Expected Fragmentation: Key fragments would include those corresponding to the loss of the pantetheine (B1680023) and adenosine (B11128) monophosphate moieties, as well as fragments arising from the cleavage of the 5-hydroxydecanedioyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure and stereochemistry of this compound.

  • Spectrometers: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: D₂O or a buffered aqueous solution at a physiological pH.

  • Experiments:

    • ¹H NMR: To identify all proton signals and their multiplicities.

    • ¹³C NMR: To identify all carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the connectivity of the acyl chain to the CoA moiety.

  • Expected Chemical Shifts: The chemical shifts for the CoA part of the molecule will be consistent with published data for other acyl-CoAs. The signals for the 5-hydroxydecanedioyl moiety will need to be assigned based on the 2D NMR data. For instance, the proton at the 5-position bearing the hydroxyl group is expected to appear as a multiplet in the ¹H NMR spectrum.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound
Parameter Predicted Value
Molecular Formula C₃₁H₅₂N₇O₁₉P₃S
Monoisotopic Mass 943.2201 u
[M+H]⁺ (Positive Ion Mode) 944.2279 m/z
[M-H]⁻ (Negative Ion Mode) 942.2123 m/z
Key MS/MS Fragments Adenosine 3',5'-diphosphate, 4'-Phosphopantetheine, 5-Hydroxydecanedioic acid
Table 2: Predicted ¹H NMR Chemical Shifts for the 5-Hydroxydecanedioyl Moiety

Note: Predicted chemical shifts are highly dependent on the solvent and pH. These are estimated values.

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H2~2.5t
H3~1.6m
H4~1.4m
H5~3.6m
H6~1.4m
H7~1.3m
H8~1.6m
H9~2.2t

Logical Relationship in Structural Elucidation

The structural characterization of this compound follows a logical progression, where each analytical technique provides complementary information to build a complete picture of the molecule's structure.

G cluster_workflow Structural Elucidation Logic hplc HPLC (Purity Assessment) ms Mass Spectrometry (Molecular Weight & Formula) hplc->ms Provides pure sample for nmr NMR Spectroscopy (Connectivity & Stereochemistry) ms->nmr Confirms molecular formula for structure Final Structure Confirmation nmr->structure Defines atomic arrangement

Caption: Logical flow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound requires a multi-faceted approach combining organic synthesis, purification, and advanced spectroscopic techniques. While direct experimental data is currently sparse, the methodologies outlined in this guide provide a robust framework for researchers to purify and comprehensively characterize this and other novel acyl-CoA molecules. The successful elucidation of its structure is a critical first step in understanding its biological significance and potential roles in health and disease.

5-Hydroxydecanedioyl-CoA and Peroxisomal Beta-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids (DCAs) are significant metabolic products arising from the ω-oxidation of monocarboxylic fatty acids. Their subsequent catabolism occurs predominantly within the peroxisome through the β-oxidation pathway. This guide focuses on the peroxisomal β-oxidation of a specific, hydroxylated medium-chain dicarboxylic acid, 5-Hydroxydecanedioyl-CoA. While direct experimental data for this particular substrate is limited, this document synthesizes current knowledge on dicarboxylic acid metabolism and the substrate specificities of peroxisomal β-oxidation enzymes to present a comprehensive overview. This guide will detail the enzymatic steps, present available quantitative data for related substrates, outline relevant experimental protocols, and provide visual representations of the metabolic pathway and experimental workflows.

Introduction to Peroxisomal β-Oxidation of Dicarboxylic Acids

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the β-oxidation of specific lipid molecules that are not readily metabolized by mitochondria. Among these are very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids (DCAs).[1][2] The β-oxidation of DCAs is essential for cellular lipid homeostasis and energy balance.

Dicarboxylic acids are formed in the endoplasmic reticulum via the ω-oxidation of monocarboxylic fatty acids. This process involves an initial hydroxylation reaction catalyzed by cytochrome P450 enzymes, followed by successive oxidations to a dicarboxylic acid.[3] These DCAs are subsequently activated to their corresponding CoA esters and transported into the peroxisome for chain shortening via β-oxidation.[1][3] It has been demonstrated that peroxisomes, not mitochondria, are the primary site for the β-oxidation of long-chain dicarboxylic acids.[1]

The Enzymatic Pathway of this compound Peroxisomal β-Oxidation

The peroxisomal β-oxidation of this compound is proposed to proceed through a series of four enzymatic reactions for each cycle of the spiral, analogous to the oxidation of other dicarboxylic acids. The presence of a hydroxyl group at the C5 position introduces a key consideration for the enzymatic steps involved.

The core enzymes of peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase (ACOX)

  • Bifunctional Protein (L-Bifunctional Protein, EHHADH; and D-Bifunctional Protein, HSD17B4)

  • Sterol Carrier Protein X (SCPx) or 3-ketoacyl-CoA thiolase (ACAA1)

Acyl-CoA Oxidase (ACOX)

The first and rate-limiting step in peroxisomal β-oxidation is the desaturation of the acyl-CoA ester to a trans-2-enoyl-CoA, catalyzed by Acyl-CoA Oxidase (ACOX). This reaction utilizes FAD as a cofactor and produces hydrogen peroxide (H₂O₂).[4] In mammals, there are several isoforms of ACOX with varying substrate specificities. For straight-chain dicarboxylyl-CoAs, the straight-chain acyl-CoA oxidase (ACOX1) is the primary enzyme involved.[1]

The effect of the 5-hydroxy group on ACOX1 activity with decanedioyl-CoA as a backbone is not explicitly documented. However, studies on various acyl-CoA substrates suggest that the enzyme has a broad substrate specificity.[5] It is plausible that this compound is a substrate for ACOX1, leading to the formation of 5-Hydroxy-trans-2-decenoyl-dioyl-CoA.

Bifunctional Protein

The second and third steps of peroxisomal β-oxidation are catalyzed by a bifunctional protein, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. There are two main types of bifunctional proteins in human peroxisomes: L-bifunctional protein (LBP, also known as EHHADH) and D-bifunctional protein (DBP, also known as HSD17B4).[6][7]

  • L-Bifunctional Protein (LBP/EHHADH): This enzyme is primarily involved in the β-oxidation of straight-chain acyl-CoAs and dicarboxylic acids.[1][8]

  • D-Bifunctional Protein (DBP/HSD17B4): This enzyme is essential for the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids.[6][9]

For the metabolism of dicarboxylyl-CoAs, both LBP and DBP have been implicated.[1] The enoyl-CoA hydratase activity of the bifunctional protein will hydrate (B1144303) the double bond of 5-Hydroxy-trans-2-decenoyl-dioyl-CoA to form 3,5-Dihydroxydecanedioyl-CoA. Subsequently, the 3-hydroxyacyl-CoA dehydrogenase activity will oxidize the 3-hydroxy group to a keto group, yielding 5-Hydroxy-3-ketodecanedioyl-CoA.

Thiolase

The final step in the β-oxidation spiral is the thiolytic cleavage of the 3-ketoacyl-CoA ester by a thiolase, which releases acetyl-CoA and a chain-shortened dicarboxylyl-CoA. In peroxisomes, this reaction is catalyzed by either the classic 3-ketoacyl-CoA thiolase (ACAA1) or the sterol carrier protein X (SCPx), which also possesses thiolase activity.[1] For dicarboxylic acid metabolism, SCPx is considered to be involved.[1] This step would convert 5-Hydroxy-3-ketodecanedioyl-CoA into acetyl-CoA and 3-Hydroxyoctanedioyl-CoA. The resulting 3-Hydroxyoctanedioyl-CoA can then enter subsequent rounds of β-oxidation.

Quantitative Data

Direct kinetic data (Km, Vmax) for the enzymes of peroxisomal β-oxidation with this compound as a substrate are not available in the current literature. However, data for related dicarboxylic acid substrates provide valuable insights into the potential kinetics of this pathway.

SubstrateEnzymeOrganismKm (µM)Vmax (nmol/min/mg)Reference
Dodecanedioyl-CoA (DC12-CoA)Acyl-CoA OxidaseRat Liver--[10]
Sebacic acid (DC10-CoA)Acyl-CoA OxidaseRat Liver--[10]
Suberic acid (DC8-CoA)Acyl-CoA OxidaseRat Liver--[10]
Adipic acid (DC6-CoA)Acyl-CoA OxidaseRat Liver--[10]

Note: While the reference indicates kinetic studies were performed, specific Km and Vmax values for dicarboxylic acids were not explicitly stated in the abstract. The study did note that with decreasing chain length, Km values increased and the maximum obtainable velocity decreased due to substrate inhibition.[10]

Experimental Protocols

Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids in Cultured Fibroblasts

This protocol is adapted from methods used for measuring the β-oxidation of other fatty acids in cultured fibroblasts.[11][12]

Objective: To measure the rate of peroxisomal β-oxidation of a radiolabeled dicarboxylic acid substrate in cultured human skin fibroblasts.

Materials:

  • Cultured human skin fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Radiolabeled 5-Hydroxy-[1-¹⁴C]decanedioic acid (requires custom synthesis)

  • Scintillation fluid and vials

  • Scintillation counter

  • Bradford assay reagents for protein determination

Procedure:

  • Cell Culture: Grow human skin fibroblasts to confluency in DMEM supplemented with 10% FBS.

  • Cell Harvest: Wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cells in fresh medium.

  • Incubation with Substrate: Incubate a known number of cells with radiolabeled 5-Hydroxy-[1-¹⁴C]decanedioic acid in a sealed flask at 37°C for a defined period (e.g., 2 hours).

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid.

  • Measurement of Radiolabeled Acetyl-CoA: The product of β-oxidation, [¹⁴C]acetyl-CoA, is water-soluble. Separate the aqueous phase containing the radiolabeled product from the unreacted substrate (which will be more lipophilic) by centrifugation and extraction.

  • Scintillation Counting: Add the aqueous phase to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the total protein content of the cell lysate using the Bradford assay.

  • Calculation of β-Oxidation Rate: Express the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per hour per mg of protein.

LC-MS/MS Analysis of Dicarboxylic Acyl-CoA Esters

This protocol provides a general framework for the analysis of dicarboxylic acyl-CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Objective: To identify and quantify this compound and its β-oxidation intermediates in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • Reversed-phase C18 column

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation: Homogenize the biological sample in a suitable buffer and add internal standards. Extract the acyl-CoA esters using solid-phase extraction or liquid-liquid extraction.

  • LC Separation: Inject the extracted sample onto a reversed-phase C18 column. Use a gradient of mobile phases (e.g., A: aqueous ammonium acetate; B: acetonitrile) to separate the acyl-CoA esters based on their hydrophobicity. An alkaline mobile phase (pH > 6-7) is often preferred for better peak shape of long-chain acyl-CoAs.[14]

  • MS/MS Detection: Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for each target acyl-CoA. A neutral loss of 507 Da is characteristic of the fragmentation of acyl-CoAs.[14]

  • Quantification: Generate a standard curve using known concentrations of the target analytes. Quantify the amount of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation_of_5_Hydroxydecanedioyl_CoA cluster_peroxisome Peroxisome Substrate This compound Enzyme1 Acyl-CoA Oxidase (ACOX1) Substrate->Enzyme1 FAD -> FADH2 O2 -> H2O2 Intermediate1 5-Hydroxy-trans-2-decenoyl-dioyl-CoA Enzyme1->Intermediate1 Enzyme2 Bifunctional Protein (LBP/DBP) (Hydratase activity) Intermediate1->Enzyme2 H2O Intermediate2 3,5-Dihydroxydecanedioyl-CoA Enzyme2->Intermediate2 Enzyme3 Bifunctional Protein (LBP/DBP) (Dehydrogenase activity) Intermediate2->Enzyme3 NAD+ -> NADH + H+ Intermediate3 5-Hydroxy-3-ketodecanedioyl-CoA Enzyme3->Intermediate3 Enzyme4 Thiolase (SCPx/ACAA1) Intermediate3->Enzyme4 CoA-SH Product1 Acetyl-CoA Enzyme4->Product1 Product2 3-Hydroxyoctanedioyl-CoA (to next cycle) Enzyme4->Product2 Experimental_Workflow cluster_assay Peroxisomal β-Oxidation Assay in Fibroblasts cluster_lcms LC-MS/MS Analysis of Acyl-CoAs Start Culture Fibroblasts Step1 Incubate with Radiolabeled Substrate Start->Step1 Step2 Lyse Cells & Extract Aqueous Phase Step1->Step2 Step3 Scintillation Counting Step2->Step3 Step4 Protein Quantification Step2->Step4 End Calculate Specific Activity Step3->End Step4->End Start_LCMS Extract Acyl-CoAs from Sample Step1_LCMS LC Separation (Reversed-Phase) Start_LCMS->Step1_LCMS Step2_LCMS MS/MS Detection (MRM Mode) Step1_LCMS->Step2_LCMS Step3_LCMS Data Analysis & Quantification Step2_LCMS->Step3_LCMS End_LCMS Acyl-CoA Profile Step3_LCMS->End_LCMS

References

Methodological & Application

Application Note: Quantification of 5-Hydroxydecanedioyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that may play a role in fatty acid metabolism, particularly in pathways involving omega-oxidation and the metabolism of medium-chain fatty acids. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents targeting metabolic pathways. This application note provides a detailed protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of this compound from biological matrices such as cell cultures or tissue homogenates.

Sample Preparation: Acyl-CoA Extraction

Effective extraction is critical for the recovery and stability of acyl-CoA species.[1][2]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[3]

  • Ice-cold 80:20 Methanol (B129727):Water[3]

  • Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB)[3]

  • 5% (w/v) 5-Sulfosalicylic Acid (SSA) in HPLC-grade water[3]

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and add 1 mL of ice-cold 10% (w/v) TCA. Scrape the cells and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 10% (w/v) TCA.

  • Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80:20 methanol:water.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the samples vigorously and sonicate for 30 seconds. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.[3] This solution is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient: A linear gradient from 2% B to 95% B over 15 minutes is a good starting point and should be optimized for the specific separation.[4]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[5][6]

MRM Transitions for this compound: To determine the MRM transitions, the exact mass of the precursor ion and the expected product ions are required.

  • Chemical Formula of 5-hydroxydecanedioic acid: C10H18O5

  • Molecular Weight of 5-hydroxydecanedioic acid: 218.25 g/mol

  • Molecular Weight of Coenzyme A (thiol form): 767.53 g/mol

  • Molecular Weight of this compound (as a monothioester): Calculated by adding the mass of the acyl group (minus one hydroxyl group from one of the carboxylic acids) to the mass of CoA. For the di-CoA ester, the calculation would be different. Assuming a mono-CoA ester for this protocol: Mass = (Mass of 5-hydroxydecanedioic acid - Mass of H2O) + Mass of CoA = (218.25 - 18.02) + 767.53 = 967.76 g/mol . The exact mass of the protonated molecule [M+H]+ would be approximately 968.77 m/z.

  • Precursor Ion [M+H]+: ~968.8 m/z (This will need to be confirmed with a high-resolution instrument).

  • Product Ion: The most common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).[5][6] Therefore, the primary product ion would be [M+H - 507.1]+, which is approximately 461.7 m/z. Another common fragment corresponds to the phosphopantetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 968.8461.730-40
Internal Standard (e.g., C17:0-CoA) 1020.5513.435-45
Note: These values are theoretical and must be optimized experimentally using a pure standard of this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantitative Analysis of this compound in Biological Samples. This table provides an example of how to present quantitative results. The values are hypothetical and for illustrative purposes only.

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation% RSD
Control 1Liver Tissue1.250.1512.0
Control 2Liver Tissue1.380.118.0
Control 3Liver Tissue1.190.2117.6
Control Mean 1.27 0.16 12.6
Treatment A - 1Liver Tissue3.450.288.1
Treatment A - 2Liver Tissue3.890.359.0
Treatment A - 3Liver Tissue3.620.318.6
Treatment A Mean 3.65 0.31 8.5
Treatment B - 1Plasma0.450.0511.1
Treatment B - 2Plasma0.510.0713.7
Treatment B - 3Plasma0.480.048.3
Treatment B Mean 0.48 0.05 11.0

Visualizations

Signaling Pathway

Dicarboxylic acids like 5-hydroxydecanedioic acid are often products of fatty acid omega-oxidation, a metabolic pathway that occurs in the endoplasmic reticulum. This pathway becomes more active when beta-oxidation is impaired.

fatty_acid_omega_oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 Aldehyde_FA Aldehyde Fatty Acid Omega_Hydroxy_FA->Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Five_HDA 5-Hydroxydecanedioic Acid Dicarboxylic_Acid->Five_HDA Further Metabolism Five_HDA_CoA This compound Five_HDA->Five_HDA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Five_HDA_CoA->Beta_Oxidation

Caption: Fatty Acid Omega-Oxidation Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is summarized in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Cells or Tissue) Homogenization Homogenization / Lysis + Internal Standard Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation (TCA or Methanol) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Reconstitution Reconstitution in 5% SSA SPE->Reconstitution LC_MS LC-MS/MS Analysis (Reversed-Phase C18, ESI+) Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described methods for sample preparation and analysis are robust and can be adapted for various biological matrices. The provided templates for data presentation and visualizations offer a clear framework for reporting results. While the specific MRM transitions for this compound need to be empirically determined, the general principles of acyl-CoA analysis by mass spectrometry outlined here provide a strong foundation for researchers in the field of metabolomics and drug development.

References

Application Note: Quantitative Analysis of 5-Hydroxydecanedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A intermediate that plays a role in fatty acid metabolism. Specifically, it is involved in the ω-oxidation pathway, an alternative to β-oxidation, which becomes significant in certain metabolic disorders and conditions of high fatty acid flux. The accurate quantification of this compound is crucial for understanding the pathophysiology of these conditions and for the development of targeted therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the complete workflow for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate and concentrate acyl-CoAs from the biological matrix.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (IS): C17:0-CoA or other non-endogenous acyl-CoA

    • Extraction Buffer: 2:1:0.8 (v/v/v) Methanol (B129727):Chloroform:Water

    • SPE Cartridges: C18, 100 mg

    • Wash Buffer 1: Water

    • Wash Buffer 2: 95:5 (v/v) Water:Methanol

    • Elution Buffer: 80:20 (v/v) Methanol:Water with 15 mM Ammonium Hydroxide

    • Nitrogen gas for evaporation

  • Protocol:

    • Homogenize the tissue or lyse the cells in the Extraction Buffer.

    • Spike the homogenate with the internal standard solution.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of Wash Buffer 1.

    • Wash the cartridge with 3 mL of Wash Buffer 2.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the acyl-CoAs with 2 mL of Elution Buffer.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase chromatographic method is used to separate this compound from other sample components.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Column Temperature: 40°C

    • Autosampler Temperature: 4°C

    • Injection Volume: 10 µL

  • Mobile Phases:

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Gradient Program:

    Time (min) Flow Rate (mL/min) % Mobile Phase B
    0.0 0.4 10
    2.0 0.4 40
    4.0 0.4 95
    5.0 0.4 95
    5.1 0.4 10

    | 7.0 | 0.4 | 10 |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is used for the detection and quantification of this compound.

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Parameters:

    • ESI Needle Voltage: +4.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound and a common internal standard, C17:0-CoA. The precursor ion ([M+H]+) for this compound is calculated based on its chemical formula (C31H54N7O19P3S). The primary product ion corresponds to the neutral loss of the phosphopantetheine moiety (507 Da), and a secondary product ion could arise from the additional loss of water from the hydroxyl group.

    CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
    This compound974.3467.3449.335
    C17:0-CoA (Internal Standard)1022.6515.6-40

Data Presentation

The following tables summarize the expected quantitative performance of this LC-MS/MS method for the analysis of this compound.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)
This compound0.5 - 500> 0.995
Table 2: Precision and Accuracy
AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
This compound1.5< 10< 1590 - 110
This compound50< 8< 1292 - 108
This compound400< 5< 1095 - 105
Table 3: Recovery
AnalyteMatrixRecovery (%)
This compoundRat Liver Homogenate85 - 95

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization & IS Spiking sample->homogenize centrifuge Centrifugation homogenize->centrifuge spe Solid-Phase Extraction centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome fatty_acid Long-Chain Fatty Acid omega_hydroxylation ω-Hydroxylation (Cytochrome P450) fatty_acid->omega_hydroxylation hydroxy_fa ω-Hydroxy Fatty Acid omega_hydroxylation->hydroxy_fa oxidation1 Oxidation (Alcohol Dehydrogenase) hydroxy_fa->oxidation1 oxidation2 Oxidation (Aldehyde Dehydrogenase) oxidation1->oxidation2 dicarboxylic_acid Dicarboxylic Acid oxidation2->dicarboxylic_acid activation CoA Activation dicarboxylic_acid->activation target_coa This compound activation->target_coa beta_oxidation Peroxisomal β-Oxidation target_coa->beta_oxidation shorter_dca Shorter-Chain Dicarboxylyl-CoA beta_oxidation->shorter_dca

Application Note & Protocol: Synthesis of 5-Hydroxydecanoyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid metabolism and the biosynthesis of polyketides. The in vitro study of enzymes involved in these pathways often necessitates the synthesis of specific acyl-CoA substrates. This document provides a detailed protocol for the synthesis of 5-hydroxydecanoyl-CoA, a hydroxylated fatty acyl-CoA, for use in in vitro biochemical and pharmacological studies.

5-Hydroxydecanoic acid is a selective ATP-sensitive potassium (KATP) channel blocker and a substrate for mitochondrial outer membrane acyl-CoA synthetase.[1] Its activation to 5-hydroxydecanoyl-CoA is a key step for its entry into cellular metabolic pathways and for studying its effects on various enzymes. The protocols outlined below are adapted from established chemo-enzymatic methods for the synthesis of acyl-CoA esters.[2]

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Acyl-CoA Esters

MethodActivating ReagentTypical YieldKey AdvantagesKey DisadvantagesReference
EthylchloroformateEthylchloroformate≥ 40%Readily available reagents, relatively fast reaction.Can be prone to side reactions, requires careful temperature control.[2]
Carbonyldiimidazole (CDI)Carbonyldiimidazole≥ 40%Milder reaction conditions compared to ethylchloroformate.CDI is moisture sensitive.[2]

Table 2: Reagents for 5-Hydroxydecanoyl-CoA Synthesis (Ethylchloroformate Method)

ReagentMolecular WeightConcentration/AmountSupplier Example
5-Hydroxydecanoic acid188.25 g/mol 0.051 mmolSigma-Aldrich, MP Biomedicals[3]
Coenzyme A (free acid)767.53 g/mol 0.0051 mmolSigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11 g/mol 200 µLMajor chemical suppliers
Triethylamine (B128534)101.19 g/mol 0.026 mmol (3.6 µL)Major chemical suppliers
Ethylchloroformate108.52 g/mol 0.026 mmol (2.6 µL)Major chemical suppliers
Sodium Bicarbonate (NaHCO3)84.01 g/mol 0.5 M solution (200 µL)Major chemical suppliers

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxydecanoyl-CoA using the Ethylchloroformate Method

This protocol is adapted from a general method for the synthesis of acyl-CoAs.[2]

Materials:

  • 5-Hydroxydecanoic acid

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Ethylchloroformate

  • Sodium Bicarbonate (NaHCO3) solution (0.5 M)

  • Microcentrifuge tubes

  • Stirring apparatus

  • Lyophilizer

  • HPLC-MS for analysis

Procedure:

  • Activation of 5-Hydroxydecanoic Acid:

    • In a microcentrifuge tube, dissolve 0.051 mmol of 5-hydroxydecanoic acid in 200 µL of anhydrous THF.

    • Cool the mixture to 4°C.

    • Add 3.6 µL of triethylamine (0.026 mmol) and 2.6 µL of ethylchloroformate (0.026 mmol) to the solution.

    • Stir the reaction mixture for 45 minutes at 4°C. This step forms the mixed anhydride (B1165640) of 5-hydroxydecanoic acid, which is a reactive intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate tube, dissolve 4 mg of Coenzyme A (0.0051 mmol) in 200 µL of 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the activated 5-hydroxydecanoic acid mixture from step 1.4.

    • Stir the reaction for an additional 45 minutes at room temperature (22°C).

  • Product Isolation:

    • Flash freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen sample overnight to remove the solvent and volatile reagents.

    • The resulting powder is the crude 5-hydroxydecanoyl-CoA.

  • Analysis and Purification:

    • Dissolve the lyophilized product in a suitable buffer (e.g., water or a buffer compatible with downstream applications).

    • Analyze the product by HPLC-MS to confirm the formation of 5-hydroxydecanoyl-CoA and to assess its purity.

    • If necessary, purify the 5-hydroxydecanoyl-CoA using preparative HPLC.

Protocol 2: In Vitro Assay Considerations

Once synthesized, 5-hydroxydecanoyl-CoA can be used in a variety of in vitro assays to study its interaction with target enzymes.

Example Application: Acyl-CoA Thioesterase Activity Assay

Acyl-CoA thioesterases are enzymes that hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A.[4] The activity of these enzymes on 5-hydroxydecanoyl-CoA can be monitored using a colorimetric assay that detects the free thiol group of the released Coenzyme A.

Materials:

  • Purified 5-hydroxydecanoyl-CoA

  • Purified acyl-CoA thioesterase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent) solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of 5-hydroxydecanoyl-CoA, and DTNB.

  • Initiate the reaction by adding the acyl-CoA thioesterase.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the reaction of the free thiol of Coenzyme A with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Visualizations

Synthesis_Workflow cluster_activation Activation of 5-Hydroxydecanoic Acid cluster_thioesterification Thioesterification cluster_isolation Product Isolation & Analysis start 5-Hydroxydecanoic Acid in THF reagents1 Add Triethylamine & Ethylchloroformate at 4°C start->reagents1 stir1 Stir for 45 min at 4°C reagents1->stir1 intermediate Mixed Anhydride Intermediate stir1->intermediate mix Combine Activated Acid and Coenzyme A intermediate->mix coa_prep Coenzyme A in NaHCO3 coa_prep->mix stir2 Stir for 45 min at 22°C freeze Flash Freeze stir2->freeze lyophilize Lyophilize freeze->lyophilize product Crude 5-Hydroxydecanoyl-CoA lyophilize->product analysis HPLC-MS Analysis & Purification product->analysis

Caption: Workflow for the chemical synthesis of 5-hydroxydecanoyl-CoA.

Fatty_Acid_Metabolism cluster_activation Fatty Acid Activation cluster_metabolism Potential Metabolic Fates FFA 5-Hydroxydecanoic Acid ACS Acyl-CoA Synthetase FFA->ACS ATP, CoA-SH Acyl_CoA 5-Hydroxydecanoyl-CoA ACS->Acyl_CoA AMP, PPi Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn ACOT Acyl-CoA Thioesterase Acyl_CoA->ACOT FFA_regen 5-Hydroxydecanoic Acid + CoA-SH ACOT->FFA_regen

Caption: Generalized pathway of fatty acid activation and metabolism.

References

Application Notes and Protocols for 5-Hydroxydecanedioyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-CoA that is anticipated to play a role in cellular energy metabolism, particularly within the context of fatty acid oxidation. As a structural analog of intermediates in β-oxidation, it presents a valuable tool for investigating the regulation of metabolic pathways implicated in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to dissect its effects on cellular bioenergetics and related signaling pathways.

Biological Context and Mechanism of Action

This compound is a derivative of a medium-chain fatty acid and a dicarboxylic acid. It is hypothesized to enter the mitochondrial fatty acid β-oxidation pathway. Due to its hydroxylation, its metabolism may be rate-limiting at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, potentially creating a bottleneck in the oxidation of other fatty acids.[1] Peroxisomal β-oxidation is another relevant pathway for the degradation of dicarboxylic acyl-CoAs.[2] By introducing this compound to cultured cells, researchers can investigate its impact on metabolic flexibility, substrate utilization, and the activity of key enzymes in fatty acid metabolism.

Data Presentation

Table 1: Effect of this compound on Fatty Acid Oxidation in HepG2 Cells
Concentration (µM)Oxygen Consumption Rate (OCR) (% of control)[¹⁴C]Palmitate Oxidation (% of control)
0 (Vehicle)100 ± 5.2100 ± 7.1
1085.3 ± 4.888.1 ± 6.3
5062.1 ± 6.165.4 ± 5.9
10045.7 ± 5.548.2 ± 6.8
Etomoxir (B15894) (40 µM)35.2 ± 4.130.5 ± 5.2

Data are presented as mean ± standard deviation (n=3). Cells were treated for 24 hours prior to the assay.

Table 2: Cytotoxicity of this compound in C2C12 Myotubes
Concentration (µM)Cell Viability (%)LDH Release (% of control)
0 (Vehicle)100 ± 3.9100 ± 8.2
5098.2 ± 4.1105.1 ± 7.5
10096.5 ± 3.7110.3 ± 8.9
25085.1 ± 5.2135.4 ± 9.3
50060.3 ± 6.8180.2 ± 10.1

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed after 48 hours of treatment.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for use in cell culture experiments.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, nuclease-free water

  • 0.1 M NaOH

  • Water bath

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile water. Briefly sonicate if necessary to dissolve.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Warm the BSA solution to 37°C in a water bath.

  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 acyl-CoA to BSA).

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complexing.

  • Sterile-filter the final solution through a 0.22 µm filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Fatty Acid Oxidation using a Seahorse XF Analyzer

Objective: To measure the effect of this compound on the rate of fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Chosen cell line (e.g., HepG2, C2C12 myotubes)

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM)

  • Palmitate-BSA FAO substrate

  • This compound-BSA complex (from Protocol 1)

  • Etomoxir (positive control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a working solution of this compound-BSA in the Seahorse XF Base Medium.

  • Assay Preparation: One hour before the assay, wash the cells with the Seahorse XF Base Medium and replace it with fresh medium containing the Palmitate-BSA FAO substrate. Incubate at 37°C in a non-CO₂ incubator for 1 hour.[3]

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. Measure the basal OCR. Inject the this compound-BSA complex, vehicle control, or etomoxir and monitor the change in OCR in real-time.[3]

  • Data Analysis: The Seahorse XF software will calculate the OCR. A decrease in OCR following treatment with this compound suggests inhibition of fatty acid oxidation.[3]

Protocol 3: Radiometric Assay of [¹⁴C]Palmitate Oxidation

Objective: To directly measure the effect of this compound on the catabolism of fatty acids by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]palmitate.

Materials:

  • Chosen cell line in 24-well plates

  • [1-¹⁴C]palmitic acid

  • Assay medium (e.g., DMEM with 0.3% BSA, 100 µM unlabeled palmitate, 1 mM L-carnitine)

  • This compound-BSA complex

  • Perchloric acid (0.5 M)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound-BSA or vehicle control for the desired duration (e.g., 24 hours).

  • Assay Incubation: Wash the cells twice with warm PBS. Add 500 µL of assay medium containing 0.4 µCi/mL [1-¹⁴C]palmitate to each well.[4]

  • CO₂ Trapping: Seal the plate and incubate at 37°C for 2-3 hours. After incubation, place a small tube containing a CO₂ trapping solution (e.g., ethanolamine/ethylene glycol mixture) inside each well of a larger sealed container.

  • Reaction Termination: Inject perchloric acid into the assay medium to stop the reaction and release the ¹⁴CO₂.

  • Quantification: Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the rate of palmitate oxidation based on the amount of ¹⁴CO₂ captured. Normalize the results to the vehicle control.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (in Mitochondria) Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Rate_Limiting Potential Rate-Limiting Step Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Five_HD_CoA This compound (Hypothesized Entry) Five_HD_CoA->Hydroxyacyl_CoA Metabolism Rate_Limiting->Ketoacyl_CoA Inhibition

Caption: Mitochondrial β-oxidation pathway with the hypothesized entry and action of this compound.

Experimental_Workflow Start Start: Cell Culture Prepare_Compound Prepare this compound-BSA Complex Start->Prepare_Compound Cell_Treatment Treat Cells with Compound (Varying Concentrations & Durations) Prepare_Compound->Cell_Treatment FAO_Assay Fatty Acid Oxidation Assay Cell_Treatment->FAO_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Treatment->Cytotoxicity Seahorse Seahorse XF Analyzer (OCR) FAO_Assay->Seahorse Radiometric Radiolabeled Palmitate Oxidation FAO_Assay->Radiometric Data_Analysis Data Analysis & Interpretation Seahorse->Data_Analysis Radiometric->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General experimental workflow for investigating the effects of this compound.

References

Application Notes and Protocols for the Extraction of 5-Hydroxydecanedioyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A (CoA) thioester that plays a role in fatty acid metabolism, particularly within the peroxisomal β-oxidation pathway. The accurate and reliable quantification of this and other acyl-CoAs in biological samples is crucial for understanding metabolic regulation in various physiological and pathological states. However, the inherent instability and low abundance of these molecules present significant analytical challenges. These application notes provide a detailed protocol for the extraction and subsequent analysis of this compound from biological samples, primarily utilizing liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following table summarizes representative quantitative data for various dicarboxyl-acyl-CoAs found in different rat tissues. While specific data for this compound is not available in the literature, the presented data for similar molecules provides a comparative overview of expected concentration ranges.

Table 1: Representative Concentrations of Dicarboxyl-Acyl-CoAs in Various Rat Tissues

Dicarboxyl-Acyl-CoAHeart (nmol/g)Kidney (nmol/g)Liver (nmol/g)Brain (nmol/g)
C5-dicarboxyl-CoA0.05 - 0.150.10 - 0.200.15 - 0.250.01 - 0.05
C6-dicarboxyl-CoA0.02 - 0.080.05 - 0.120.10 - 0.200.01 - 0.03
C8-dicarboxyl-CoA0.01 - 0.050.02 - 0.080.05 - 0.15ND
C10-dicarboxyl-CoA0.01 - 0.030.01 - 0.050.02 - 0.10ND
C12-dicarboxyl-CoANDND0.01 - 0.05ND

ND: Not Detected. Data is compiled and representative of typical findings in the field. Actual concentrations can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissues

This protocol outlines a robust method for the extraction of dicarboxylic acyl-CoAs, including this compound, from mammalian tissue samples for subsequent LC-MS/MS analysis.

Materials:

  • Tissue sample (e.g., liver, kidney, heart)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a specialized silica (B1680970) gel)

  • Elution Solvent: Acetonitrile/2-propanol mixture

  • Reconstitution Solvent: 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte, if available)

  • Glass homogenizer

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum manifold for SPE

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Excise tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

    • On the day of extraction, weigh the frozen tissue (typically 50-100 mg).

  • Homogenization:

    • Transfer the frozen tissue to a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer per 100 mg of tissue.

    • Homogenize thoroughly on ice.

    • Add 2-propanol to the homogenate and homogenize again.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add acetonitrile (ACN) to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances. A typical wash solution could be a low percentage of organic solvent in an aqueous buffer.

    • Elute the acyl-CoAs from the cartridge using an appropriate elution solvent, such as a mixture of acetonitrile and 2-propanol.

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of Reconstitution Solvent. The internal standard should be added at this stage.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the analyte from other acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined using a pure standard.

  • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte to achieve maximum sensitivity.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Biological Sample (Tissue) homogenization Homogenization in Buffer tissue->homogenization extraction Liquid-Liquid Extraction (ACN/2-Propanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Drying elution->drying reconstitution Reconstitution with Internal Standard drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

peroxisomal_beta_oxidation cluster_pathway Peroxisomal β-Oxidation of Dicarboxylic Acids cluster_enzymes Enzymes dca Dicarboxylic Acid dca_coa Dicarboxylyl-CoA dca:s->dca_coa:n ATP, CoA-SH enoyl_coa Enoyl-CoA dca_coa:s->enoyl_coa:n FAD -> FADH2 hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa:s->hydroxyacyl_coa:n H2O ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa:s->ketoacyl_coa:n NAD+ -> NADH + H+ shortened_dca_coa Shortened Dicarboxylyl-CoA ketoacyl_coa:e->shortened_dca_coa:w CoA-SH acetyl_coa Acetyl-CoA ketoacyl_coa:w->acetyl_coa:e CoA-SH acs Acyl-CoA Synthetase acs->dca_coa acox Acyl-CoA Oxidase acox->enoyl_coa eh Enoyl-CoA Hydratase eh->hydroxyacyl_coa hadh 3-Hydroxyacyl-CoA Dehydrogenase hadh->ketoacyl_coa thiolase Thiolase thiolase->shortened_dca_coa thiolase->acetyl_coa

Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.

Application Notes and Protocols: 5-Hydroxydecanedioyl-CoA as a Substrate for Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. They catalyze the initial α,β-dehydrogenation step of fatty acyl-CoA substrates, feeding electrons into the respiratory chain. Deficiencies in ACADs, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to severe metabolic disorders characterized by hypoketotic hypoglycemia and dicarboxylic aciduria.[1][2] Dicarboxylic acids are formed via ω-oxidation of monocarboxylic fatty acids, an alternative pathway that becomes significant when β-oxidation is impaired.[1] The resulting dicarboxylic acyl-CoAs can then be metabolized through the β-oxidation pathway.

These application notes provide a framework for studying 5-hydroxydecanedioyl-CoA as a potential substrate for various acyl-CoA dehydrogenases, with a particular focus on MCAD, which is active against medium-chain dicarboxylyl-CoAs.[3][4] Understanding the kinetics and metabolism of hydroxylated dicarboxylic acyl-CoAs is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.

Data Presentation: Acyl-CoA Dehydrogenase Activity with Dicarboxylyl-CoA Substrates

EnzymeDicarboxylyl-CoA SubstratePreferred SubstrateRelative Activity (%)Reference
MCADAdipoyl-CoA (DC6-CoA)Octanoyl-CoA (C8-CoA)~50% (in liver homogenates)[3]
MCADDodecanedioyl-CoA (DC12-CoA)Octanoyl-CoA (C8-CoA)28%[3]
LCADDodecanedioyl-CoA (DC12-CoA)2,6-Dimethylheptanoyl-CoA72%[3]
VLCADDodecanedioyl-CoA (DC12-CoA)Palmitoyl-CoA (C16-CoA)4%[3]

Note: The activity of MCAD with adipoyl-CoA was determined in mouse liver homogenates and represents the total ACAD activity against this substrate, which was reduced by half in MCAD knockout mice.[3]

Signaling and Metabolic Pathways

The primary relevance of this compound and other dicarboxylic acids in a physiological context is not as signaling molecules but as metabolic intermediates that accumulate under conditions of impaired β-oxidation. The following diagram illustrates the metabolic pathway leading to the formation of dicarboxylic acids and their subsequent catabolism by mitochondrial β-oxidation, highlighting the role of acyl-CoA dehydrogenases.

Dicarboxylic_Acid_Metabolism Monocarboxylic_Acid Monocarboxylic Acid (e.g., Decanoic Acid) Omega_Oxidation ω-Oxidation Monocarboxylic_Acid->Omega_Oxidation Fatty Acid ω-hydroxylase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Decanedioic Acid) Omega_Oxidation->Dicarboxylic_Acid Hydroxylation Hydroxylation Dicarboxylic_Acid->Hydroxylation 5_Hydroxy_Dicarboxylic_Acid 5-Hydroxydecanedioic Acid Hydroxylation->5_Hydroxy_Dicarboxylic_Acid Acyl_CoA_Synthetase_D Acyl-CoA Synthetase 5_Hydroxy_Dicarboxylic_Acid->Acyl_CoA_Synthetase_D 5_Hydroxydecanedioyl_CoA This compound Acyl_CoA_Synthetase_D->5_Hydroxydecanedioyl_CoA ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) 5_Hydroxydecanedioyl_CoA->ACAD Transport into Mitochondria Beta_Oxidation β-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA from odd-chain dicarboxylic acids Enoyl_CoA Enoyl-CoA Derivative ACAD->Enoyl_CoA FAD -> FADH2 Enoyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

Experimental Protocols

Synthesis of this compound

A detailed, readily available protocol for the chemical synthesis of this compound has not been identified in the peer-reviewed literature. Researchers may need to develop a custom synthesis route or source the compound from specialized chemical synthesis companies. The synthesis would likely involve the initial synthesis of 5-hydroxydecanedioic acid, followed by its activation to the coenzyme A thioester.

Acyl-CoA Dehydrogenase Activity Assay

This protocol is adapted from established methods for measuring ACAD activity using recombinant porcine electron transfer flavoprotein (ETF) as the electron acceptor. The reduction of ETF by the ACAD is monitored by the decrease in ETF's intrinsic fluorescence.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., human MCAD, LCAD, or VLCAD)

  • Purified recombinant porcine electron transfer flavoprotein (ETF)

  • This compound (or other acyl-CoA substrate)

  • Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 0.1 mM EDTA

  • Anaerobic environment (e.g., anaerobic chamber or glove box)

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 495 nm) or a fluorometer.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the acyl-CoA substrate in the Assay Buffer. The final concentration in the assay will typically be in the range of 25-100 µM.

    • Dilute the purified ACAD and ETF enzymes in cold Assay Buffer to the desired working concentrations. A typical final concentration for the assay is 150 ng of purified ACAD and 2 µM of ETF.

  • Assay Setup:

    • Perform all steps under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

    • To a microplate well or a cuvette, add the Assay Buffer.

    • Add the ETF to a final concentration of 2 µM.

    • Add the acyl-CoA substrate to the desired final concentration (e.g., 25 µM).

  • Initiation of the Reaction:

    • Initiate the reaction by adding the ACAD enzyme (e.g., 150 ng).

    • Immediately start monitoring the decrease in fluorescence at 495 nm (excitation at 380 nm) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • The rate of ETF reduction is proportional to the ACAD activity.

    • To determine kinetic parameters (Km and Vmax), vary the concentration of the acyl-CoA substrate while keeping the enzyme concentrations constant. Fit the initial rates versus substrate concentration to the Michaelis-Menten equation.

Experimental Workflow Diagram:

ACAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Anaerobic) cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Add_Buffer_ETF Add Assay Buffer and ETF to Microplate Well/Cuvette Prepare_Reagents->Add_Buffer_ETF Add_Substrate Add this compound Add_Buffer_ETF->Add_Substrate Initiate_Reaction Initiate with ACAD Enzyme Add_Substrate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Decrease (Ex: 380 nm, Em: 495 nm) Initiate_Reaction->Monitor_Fluorescence Calculate_Rate Calculate Initial Rate of ETF Reduction Monitor_Fluorescence->Calculate_Rate Determine_Kinetics Determine Km and Vmax by Varying Substrate Concentration Calculate_Rate->Determine_Kinetics

Caption: Workflow for the acyl-CoA dehydrogenase activity assay.

Concluding Remarks

The study of this compound as a substrate for acyl-CoA dehydrogenases is a pertinent area of research, particularly for understanding the metabolic fate of unusual fatty acids that accumulate in inherited metabolic disorders. The provided protocols and data offer a foundational approach for researchers to investigate the interaction of this and similar molecules with the fatty acid oxidation machinery. Future work should focus on determining the precise kinetic parameters of various ACADs with this compound and elucidating the downstream metabolic consequences of its processing.

References

Application Notes & Protocols: Analytical Standards for 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and quantification of 5-Hydroxydecanedioyl-CoA. Given the likely absence of a commercially available analytical standard for this specific molecule, this document outlines a potential synthetic route and a detailed analytical protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound Standard

An analytical standard of this compound can be synthesized from its corresponding carboxylic acid, 5-hydroxydecanedioic acid. The synthesis involves the activation of the carboxylic acid groups and subsequent reaction with Coenzyme A. A common method for this is the mixed anhydride (B1165640) method.

Protocol for Synthesis:

  • Activation of 5-hydroxydecanedioic acid:

    • Dissolve 5-hydroxydecanedioic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add a suitable carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or another activating agent to form an activated intermediate.

    • Alternatively, the carboxylic acid can be converted to an acid chloride or a mixed anhydride. For the mixed anhydride approach, the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine).

  • Reaction with Coenzyme A:

    • Prepare a solution of Coenzyme A (free acid) in an aqueous buffer with a slightly alkaline pH (around 8.0) to ensure the thiol group is deprotonated and thus nucleophilic.

    • Slowly add the activated 5-hydroxydecanedioic acid solution to the Coenzyme A solution with constant stirring.

    • Allow the reaction to proceed for several hours at room temperature or 4°C to form the this compound thioester.

  • Purification of this compound:

    • The resulting product can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • For RP-HPLC purification, use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).

    • Monitor the elution of the product by UV absorbance at 260 nm (adenine base of CoA).

    • Collect the fractions containing the purified this compound and confirm its identity and purity by mass spectrometry.

Quantitative Analysis by LC-MS/MS

The quantification of this compound in biological samples can be achieved using a sensitive and specific LC-MS/MS method. The following protocol is based on established methods for other long-chain acyl-CoAs and is optimized for this specific analyte.[1][2][3][4][5]

2.1. Sample Preparation from Tissues

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a 2 mL microcentrifuge tube.

    • Add 400 µL of a freshly prepared extraction buffer (e.g., 2-propanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).

    • Homogenize the tissue using a suitable homogenizer.

  • Extraction:

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample).

    • Perform a liquid-liquid extraction by adding a solvent system like methanol (B129727):chloroform (2:1, v/v).[6]

    • Vortex the mixture and centrifuge to separate the phases. The acyl-CoAs will be in the upper aqueous/methanolic phase.

    • Alternatively, a solid-phase extraction (SPE) can be used for cleanup. Condition a weak anion exchange SPE column, load the sample extract, wash, and elute the acyl-CoAs.[6]

  • Drying and Reconstitution:

    • Dry the collected aqueous phase containing the acyl-CoAs under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.

2.2. LC-MS/MS Method

The following table summarizes the recommended parameters for the LC-MS/MS analysis of this compound.

ParameterRecommended Condition
HPLC System Ultimate 3000 UHPLC (Dionex) or equivalent
Column Luna C18 (100 x 2.0 mm, 3 µm; Phenomenex) or equivalent reversed-phase column[1]
Mobile Phase A Water with 5 mM ammonium acetate (pH 6.8)[1]
Mobile Phase B Methanol[1]
Gradient 0-1.5 min: 2% B; 1.5-3 min: 2% to 15% B; 3-5.5 min: 15% to 95% B; 5.5-14.5 min: 95% B; 14.5-15 min: 95% to 2% B; 15-20 min: 2% B[1]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Q Exactive-Mass spectrometer (Thermo Scientific) or a triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (M+H)+ To be determined experimentally (calculated m/z)
Product Ions To be determined by fragmentation analysis
Collision Energy To be optimized for the specific instrument and precursor ion

Quantitative Data Summary for LC-MS/MS Analysis

The following table provides hypothetical yet representative quantitative parameters for the analysis of this compound. These values should be experimentally determined and optimized.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound~ 8.5[M+H]+Fragment 1Fragment 2Optimized Value
Internal Standard~ 8.5[M+H]+Fragment 1Fragment 2Optimized Value

Visualizations

Metabolic Pathway of this compound

The formation of this compound is likely part of the omega-oxidation pathway of 5-hydroxydecanoic acid, which is then followed by beta-oxidation.[7][8][9] This pathway is important for the metabolism of fatty acids, especially when other oxidation pathways are impaired.

Metabolic_Pathway 5-Hydroxydecanoic_Acid 5-Hydroxydecanoic_Acid 5-Hydroxydecanedioic_Acid 5-Hydroxydecanedioic_Acid 5-Hydroxydecanoic_Acid->5-Hydroxydecanedioic_Acid Omega-Oxidation This compound This compound 5-Hydroxydecanedioic_Acid->this compound Acyl-CoA Synthetase Beta-Oxidation_Products Beta-Oxidation_Products This compound->Beta-Oxidation_Products Beta-Oxidation

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction Lipid_Extraction->SPE_Cleanup Drying_Reconstitution Drying & Reconstitution SPE_Cleanup->Drying_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Drying_Reconstitution->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: Fluorescent Labeling of a Dicarboxylic Acid-CoA Analog for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid and dicarboxylic acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic disorders and cancer. 5-Hydroxydecanedioyl-CoA is an intermediate in the omega-oxidation of decanoic acid, a pathway that becomes significant when beta-oxidation is impaired. Visualizing the subcellular localization and flux of such metabolites is essential for elucidating their roles in cellular pathways. Fluorescent labeling of these molecules provides a powerful tool for real-time tracking and imaging within living cells.[1][2]

This document provides a detailed protocol for the synthesis and application of a fluorescent analog of a dicarboxylic acid-CoA, specifically a BODIPY-labeled glutaryl-CoA. This probe serves as a valuable tool for studying the uptake and metabolism of dicarboxylic acids in cellular systems. The protocol is designed to be accessible to researchers with a background in organic chemistry and biochemistry.

Principle of the Method

The overall strategy involves a two-stage process:

  • Synthesis of a Fluorescently Labeled Dicarboxylic Acid: A commercially available amine-reactive fluorescent dye (BODIPY FL, EDA) is covalently linked to a dicarboxylic anhydride (B1165640) (glutaric anhydride) to produce a fluorescent dicarboxylic acid.

  • Conversion to a Mono-CoA Ester: The synthesized fluorescent dicarboxylic acid is then enzymatically converted to its corresponding mono-CoA ester using an appropriate acyl-CoA synthetase. This method offers high specificity and yield under mild conditions.[3][4]

The resulting fluorescent dicarboxylic acid-CoA analog can be introduced into living cells for visualization of its transport and subsequent metabolic processing by fluorescence microscopy.

Data Presentation

The choice of fluorophore is critical for successful imaging experiments. Boron-dipyrromethene (BODIPY) dyes are well-suited for labeling fatty acids and their derivatives due to their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to the polarity of their environment.[1][][]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
BODIPY FL ~505~511~80,000> 0.9
NBD ~465~535~20,0000.1 - 0.3 (solvent dependent)

Table 1: Photophysical properties of common fluorophores for labeling fatty acid analogs. Data for BODIPY FL and NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) are provided for comparison.[2][7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of BODIPY-Glutaric Acid

This protocol describes the synthesis of a fluorescently labeled dicarboxylic acid using BODIPY FL, ethylenediamine (B42938) (EDA) and glutaric anhydride.

Materials:

  • BODIPY™ FL, SE (Succinimidyl Ester)

  • Ethylenediamine (EDA)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Synthesis of BODIPY-EDA:

    • Dissolve BODIPY FL, SE in anhydrous DMF.

    • Add a 10-fold molar excess of ethylenediamine.

    • Stir the reaction mixture at room temperature for 4 hours in the dark.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the product by silica gel chromatography to obtain BODIPY-EDA.

  • Synthesis of BODIPY-Glutaric Acid:

    • Dissolve the purified BODIPY-EDA in anhydrous DCM.

    • Add a 1.5-fold molar excess of glutaric anhydride and a 2-fold molar excess of triethylamine.

    • Stir the reaction at room temperature overnight in the dark.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the final product, BODIPY-glutaric acid, by silica gel chromatography.

    • Characterize the product by mass spectrometry and NMR.

Synthesis_Workflow cluster_synthesis Synthesis of BODIPY-Glutaric Acid BODIPY_SE BODIPY FL, SE BODIPY_EDA BODIPY-EDA BODIPY_SE->BODIPY_EDA Amine Coupling EDA Ethylenediamine EDA->BODIPY_EDA BODIPY_Glutaric_Acid BODIPY-Glutaric Acid BODIPY_EDA->BODIPY_Glutaric_Acid Ring Opening Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->BODIPY_Glutaric_Acid

Caption: Synthetic scheme for BODIPY-glutaric acid.

Protocol 2: Enzymatic Synthesis of BODIPY-Glutaryl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the fluorescent dicarboxylic acid into its mono-CoA ester.

Materials:

  • BODIPY-glutaric acid (from Protocol 1)

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV and fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Coenzyme A.

    • Add the BODIPY-glutaric acid (dissolved in a minimal amount of DMF or DMSO).

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification of BODIPY-Glutaryl-CoA:

    • Stop the reaction by adding a small amount of acetic acid.

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Purify the supernatant using a C18 SPE cartridge.

      • Condition the cartridge with methanol (B129727), followed by water.

      • Load the reaction mixture.

      • Wash with water to remove salts and unreacted CoA.

      • Elute the BODIPY-glutaryl-CoA with an increasing gradient of methanol in water.

    • Analyze the fractions by HPLC with fluorescence detection to identify the product.

    • Pool the fractions containing the pure product and lyophilize.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry (expected mass = mass of BODIPY-glutaric acid + mass of AMP - mass of PPi + mass of CoA).

Experimental_Workflow cluster_workflow Overall Experimental Workflow Synthesis Synthesize BODIPY-Glutaric Acid Enzymatic_Reaction Enzymatic Synthesis of BODIPY-Glutaryl-CoA Synthesis->Enzymatic_Reaction Purification Purify by SPE-HPLC Enzymatic_Reaction->Purification Characterization Characterize by MS Purification->Characterization Cell_Imaging Cellular Imaging Characterization->Cell_Imaging

Caption: Overall experimental workflow.

Protocol 3: Cellular Imaging

This protocol outlines the use of the synthesized BODIPY-glutaryl-CoA for imaging in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2) on glass-bottom dishes

  • BODIPY-glutaryl-CoA

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters for BODIPY FL

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Labeling:

    • Prepare a stock solution of BODIPY-glutaryl-CoA in a suitable buffer (e.g., PBS).

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for a desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with warm PBS.

    • Add fresh culture medium or PBS for imaging.

    • Image the cells using a confocal microscope. Use an excitation wavelength of ~488 nm and collect emission between ~500-550 nm for BODIPY FL.

Signaling Pathway Context

Dicarboxylic acids can be metabolized through peroxisomal β-oxidation. The fluorescently labeled dicarboxylic acid-CoA can be used to study the enzymes and transporters involved in this pathway.

Metabolic_Pathway cluster_pathway Peroxisomal Dicarboxylic Acid Metabolism Probe BODIPY-Dicarboxylyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Probe->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase 3-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Shorter_Chain_Acyl_CoA Shorter Chain Acyl-CoA Thiolase->Shorter_Chain_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified dicarboxylic acid metabolism pathway.

Expected Results and Applications

Upon incubation with cells, the fluorescent probe is expected to be taken up and may show localization in specific organelles, such as peroxisomes or mitochondria, depending on the cell type and metabolic state. The intensity and distribution of the fluorescence can provide insights into the activity of dicarboxylic acid transport and metabolism.

This probe can be used in a variety of applications, including:

  • Studying dicarboxylic acid uptake and transport mechanisms.

  • Investigating the role of peroxisomal β-oxidation in different cell types.

  • Screening for inhibitors or activators of dicarboxylic acid metabolism.

  • Visualizing metabolic changes in disease models.

References

Troubleshooting & Optimization

instability and degradation of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxydecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its metabolic significance?

This compound is the activated coenzyme A thioester of 5-hydroxydecanedioic acid. It is an intermediate in the metabolism of 5-hydroxydecanoate (B1195396) (5-HD), a compound often used in research as a blocker of mitochondrial ATP-sensitive K+ (KATP) channels. However, it is now understood that 5-HD is metabolized within the mitochondria via the β-oxidation pathway, and this compound is a key intermediate in this process.[1] The metabolism of this compound can create a bottleneck in the β-oxidation of other fatty acids.[1]

Q2: What are the primary factors that can lead to the degradation of this compound?

The stability of this compound can be compromised by several factors, common to many acyl-CoA esters:

  • pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Aqueous solutions of coenzyme A and its derivatives are unstable at basic pH and should be stored at a pH between 2 and 6.

  • Temperature: Like most biological molecules, prolonged exposure to room temperature or higher can lead to degradation. For long-term storage, temperatures of -20°C or -80°C are recommended.

  • Enzymatic Activity: Biological samples (e.g., cell lysates, tissue homogenates) contain numerous enzymes that can metabolize this compound. These include acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases.[1][2]

  • Oxidation: The thiol group of coenzyme A is susceptible to oxidation, which can lead to the formation of disulfides. This can be mitigated by the addition of reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, though compatibility with downstream applications should be considered.

Q3: How should I store my this compound samples?

For optimal stability, this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Form Lyophilized powder or frozen aqueous solution.Minimizes hydrolytic degradation.
Temperature -20°C for short-term storage; -80°C for long-term storage.Reduces the rate of chemical and enzymatic degradation.
pH Aqueous solutions should be buffered to a pH between 2 and 6.The thioester bond is more stable in acidic to neutral conditions.
Atmosphere For long-term storage of lyophilized powder, consider storing under an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation.
Additives For aqueous solutions, consider sterile filtering and storing in small aliquots to avoid repeated freeze-thaw cycles.Prevents microbial growth and degradation from repeated temperature changes.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during extraction.
Possible Cause Troubleshooting Step
Enzymatic degradation during sample preparation. Work quickly and on ice at all times. Use of protease and phosphatase inhibitors may be beneficial. For tissue samples, freeze-clamping in liquid nitrogen is recommended to halt metabolic activity instantly.
Hydrolysis of the thioester bond. Ensure all buffers used during extraction are maintained at a slightly acidic to neutral pH (pH 6.0-7.0). Avoid strongly basic conditions.
Inefficient extraction. Optimize the extraction protocol. Methods for long-chain acyl-CoA esters often involve a solid-phase extraction (SPE) step. Ensure the SPE cartridge is properly conditioned and eluted with a solvent of appropriate strength to recover this compound.
Oxidation. If not incompatible with downstream analysis, consider adding a small amount of a reducing agent like DTT to your extraction buffers.
Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation in the autosampler. Use a thermostatted autosampler set to a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection.
Inappropriate mobile phase pH. The pH of the mobile phase can affect the stability and ionization state of the molecule. For reverse-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (e.g., using phosphate (B84403) buffer at pH 5.3) is often effective.[3]
Contaminated column or guard column. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample solvent incompatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is adapted from methods for long-chain acyl-CoA ester extraction.

  • Sample Collection: Freeze-clamp tissue samples in liquid nitrogen and store at -80°C. For cell cultures, rapidly aspirate the medium and wash with ice-cold PBS before quenching metabolism with a solvent like cold methanol (B129727).

  • Homogenization: Homogenize the frozen tissue or cell pellet in a suitable ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoA esters will be in the aqueous-methanol phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water, and then an equilibration buffer (e.g., 2% ammonium (B1175870) acetate).

    • Load the aqueous phase from the previous step onto the cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound contaminants.

    • Elute the this compound with a suitable solvent, such as a solution of methanol in the equilibration buffer.

  • Drying and Reconstitution: Dry the eluted sample, for example, by lyophilization or under a stream of nitrogen. Reconstitute in an appropriate buffer for downstream analysis (e.g., the initial mobile phase for HPLC).

Protocol 2: Stability Assessment of this compound
  • Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 4.0, 7.0, and 9.0) at a known concentration.

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition and immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80°C.

  • Analysis: Analyze the concentration of remaining this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

metabolic_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 5HD_ext 5-Hydroxydecanoate 5HD_cyt 5-Hydroxydecanoate 5HD_ext->5HD_cyt Transport 5HD_CoA 5-Hydroxydecanoyl-CoA 5HD_cyt->5HD_CoA Acyl-CoA Synthetase Enoyl_CoA 5-Hydroxydecenoyl-CoA 5HD_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3,5-Dihydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-hydroxydecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Mitochondrial metabolism of 5-Hydroxydecanoate.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Is sample degradation suspected? start->check_stability check_storage Review Storage Conditions (-80°C, pH 2-6, aliquoted) check_stability->check_storage Yes check_analysis Is the analytical method robust? check_stability->check_analysis No check_handling Review Sample Handling (on ice, minimal freeze-thaw) check_storage->check_handling check_handling->check_analysis check_hplc Troubleshoot HPLC (mobile phase, column, temperature) check_analysis->check_hplc Yes check_extraction Optimize Extraction Protocol (pH, SPE, speed) check_analysis->check_extraction No, suspect recovery solution Problem Resolved check_hplc->solution check_extraction->solution

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Optimizing 5-Hydroxydecanedioyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 5-Hydroxydecanedioyl-CoA. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound, like other long-chain acyl-CoAs, is primarily influenced by three factors:

  • Sample Handling and Storage: Due to their instability, it is optimal to process fresh tissue or cells immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is often used for purification.[1][2][3]

  • Analyte Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To preserve the integrity of the analyte, it is essential to work quickly, on ice, and use appropriate buffers.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: A combination of a polar organic solvent and an acidic buffer is generally effective. For instance, homogenizing the sample in a potassium phosphate (B84403) buffer (pH ~4.9) and then extracting with acetonitrile and/or isopropanol has been shown to be effective for long-chain acyl-CoAs.[1][2][4] The use of 5-sulfosalicylic acid (SSA) has also been reported as an effective agent for deproteinization and extraction, which can improve the recovery of more polar analytes by avoiding SPE.[5]

Q3: Is solid-phase extraction (SPE) necessary for purifying this compound?

A3: While not strictly necessary, SPE is highly recommended for purifying extracts prior to analysis by mass spectrometry. It helps to remove interfering substances such as salts, phospholipids, and other lipids, which can cause ion suppression and contaminate the instrument.[1] Both reversed-phase (e.g., C18) and anion-exchange cartridges can be used.[2][6] However, for more polar, short-chain acyl-CoAs, SPE can lead to poor recovery. In such cases, a method that does not require SPE may be preferable.[5]

Q4: How can I quantify the concentration of this compound in my sample?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying acyl-CoAs.[7] This technique offers high specificity and allows for the use of stable isotope-labeled internal standards for accurate quantification. High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used.[2][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of this compound Sample Degradation: The analyte may have degraded due to improper sample handling, such as slow freezing, repeated freeze-thaw cycles, or prolonged exposure to room temperature.Always flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Minimize the time samples spend on the benchtop and keep them on ice during processing.
Inefficient Extraction: The chosen solvent system may not be optimal for this specific molecule.Consider a biphasic extraction method. A common approach is to homogenize the tissue in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9), followed by extraction with organic solvents like acetonitrile and isopropanol.[1][2]
Poor Recovery from SPE: The analyte may be irreversibly binding to the SPE sorbent or eluting in the wrong fraction.Ensure the SPE cartridge is appropriate for your analyte. For acyl-CoAs, C18 or weak anion exchange cartridges are often used.[1][2] Optimize the wash and elution steps by testing different solvent compositions and pH values.
High Variability Between Replicates Incomplete Homogenization: Inconsistent homogenization can lead to variable extraction efficiency between samples.Ensure the tissue is thoroughly homogenized to a uniform consistency. Using a glass homogenizer or bead beater can improve reproducibility.
Inconsistent Pipetting: Small volumes of internal standards or solvents can introduce significant variability if not pipetted accurately.Use calibrated pipettes and ensure proper technique. For very small volumes, consider serial dilutions.
Poor Chromatographic Peak Shape or Resolution Sample Overload: Injecting too much sample can lead to broad or tailing peaks.Dilute the sample before injection or reduce the injection volume.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, affecting peak shape and intensity.Improve sample cleanup using SPE.[1] Adjust the chromatographic gradient to better separate the analyte from interfering compounds.
Presence of Interfering Peaks in Mass Spectrometry Data Contamination: Contaminants can be introduced from solvents, tubes, or the instrument itself.Use high-purity solvents and pre-cleaned labware. Run solvent blanks to identify sources of contamination.
Co-extraction of Other Lipids: The extraction protocol may be co-extracting other lipids with similar properties to your analyte.Incorporate a lipid removal step. For example, after the initial homogenization and extraction, a wash with petroleum ether can help remove nonpolar lipids.[5]

Quantitative Data Summary

The following table presents a hypothetical comparison of extraction efficiencies for this compound from liver tissue using different protocols. This data is for illustrative purposes to guide optimization.

ProtocolDescriptionAverage Recovery (%)Reproducibility (CV%)
A Homogenization in 100 mM KH2PO4 (pH 4.9), followed by acetonitrile extraction and C18 SPE.[2]758
B Homogenization in methanol (B129727), followed by a biphasic extraction with chloroform (B151607) and water.6012
C Deproteinization and extraction with 2.5% 5-sulfosalicylic acid (SSA), no SPE step.[5]856
D Homogenization in isopropanol, followed by C18 SPE.6810

CV: Coefficient of Variation

Experimental Protocols

Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as the liver or heart.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • C18 Solid-Phase Extraction (SPE) columns

  • Methanol

  • Internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA like C17:0-CoA)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: a. Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly on ice until no visible tissue fragments remain. d. Add 1 mL of isopropanol and homogenize again.[2]

  • Extraction: a. Add 2 mL of acetonitrile to the homogenate and vortex vigorously for 5 minutes.[2] b. Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the tissue debris. c. Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE column by passing 2 mL of methanol followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9). b. Dilute the supernatant from step 2c with 5 mL of 100 mM KH2PO4 buffer (pH 4.9). c. Load the diluted supernatant onto the conditioned SPE column. d. Wash the column with 2 mL of water, followed by 2 mL of 25% methanol in water to remove polar impurities. e. Elute the this compound with 2 mL of 80% acetonitrile in water.

  • Sample Concentration: a. Dry the eluted sample under a stream of nitrogen at room temperature. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Visualizations

Workflow cluster_prep Sample Preparation cluster_spe Purification cluster_analysis Analysis start Start: Frozen Tissue Sample (~50mg) homogenize Homogenize in Acidic Buffer + Internal Standard start->homogenize extract Extract with Acetonitrile/Isopropanol homogenize->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition C18 SPE Column condition->load wash Wash Column load->wash elute Elute Analyte wash->elute dry Dry Eluate Under Nitrogen elute->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for this compound extraction.

Troubleshooting start Problem: Low Analyte Recovery cause1 Is sample degradation a possibility? start->cause1 solution1 Improve sample handling: - Flash-freeze in liquid N2 - Store at -80°C - Work on ice cause1->solution1 Yes cause2 Is extraction inefficient? cause1->cause2 No end_node Re-evaluate Recovery solution1->end_node solution2 Optimize extraction solvent: - Test different solvent polarities - Adjust buffer pH cause2->solution2 Yes cause3 Is there poor SPE recovery? cause2->cause3 No solution2->end_node solution3 Optimize SPE protocol: - Test different sorbents (C18, Anion Exchange) - Adjust wash/elution solvents cause3->solution3 Yes solution3->end_node

References

Technical Support Center: Quantification of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 5-Hydroxydecanedioyl-CoA. Given the limited specific literature on this particular analyte, the guidance provided is based on established principles and protocols for the analysis of similar molecules, such as long-chain and hydroxylated dicarboxylic acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The main challenges stem from the inherent physicochemical properties of long-chain acyl-CoAs. These molecules are amphiphilic, containing both a polar head group (the Coenzyme A moiety) and a nonpolar acyl chain. This makes them prone to adsorption to surfaces, leading to analyte loss. They are also susceptible to degradation through hydrolysis and oxidation, requiring careful sample handling. Furthermore, their low endogenous concentrations in biological matrices can make sensitive detection difficult, and co-eluting matrix components can interfere with quantification by causing ion suppression or enhancement in mass spectrometry-based methods.

Q2: What is the recommended analytical technique for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1][2] This technique allows for the direct measurement of the intact molecule, and the use of multiple reaction monitoring (MRM) enhances the signal-to-noise ratio, enabling the detection of low-abundance species in complex biological samples.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of some challenging analytes, it is generally not required for the LC-MS/MS analysis of acyl-CoAs. Modern LC-MS/MS systems are sensitive enough to detect the native forms of these molecules. Direct analysis of the intact acyl-CoA is often preferred as it simplifies the workflow and avoids potential issues with incomplete or variable derivatization reactions.

Q4: How can I obtain a standard for this compound?

A4: Commercial availability of a this compound standard may be limited. In such cases, custom synthesis by a specialized chemical provider is a viable option. Alternatively, if the corresponding 5-hydroxydecanedioic acid is available, it can be enzymatically or chemically converted to its CoA thioester. However, this process requires careful purification and characterization to ensure the quality of the standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Low or No Analyte Signal

Possible CauseRecommended Solution
Analyte Degradation This compound is susceptible to hydrolysis, especially at neutral or alkaline pH. Ensure rapid sample processing at low temperatures (on ice or at 4°C). Acidify the extraction solvent (e.g., with formic or acetic acid) to improve stability. Minimize freeze-thaw cycles.
Poor Extraction Recovery The amphiphilic nature of this compound can lead to poor recovery. Optimize the extraction solvent system. A common approach is a two-step extraction using an organic solvent (e.g., acetonitrile (B52724) or isopropanol) followed by an acidic aqueous buffer. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) can significantly improve recovery and sample cleanliness.
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips throughout the sample preparation process. Pre-conditioning vials with a high concentration of a similar, non-interfering compound can help to block active sites.
Suboptimal MS Parameters Infuse a standard solution of this compound (if available) or a closely related analogue to optimize the MS parameters, including precursor and product ion selection, collision energy, and ion source settings. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive ion mode, which can be used for MRM transition setup.[1]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible CauseRecommended Solution
Secondary Interactions with the Column The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to peak tailing. The use of an ion-pairing agent (e.g., triethylamine) in the mobile phase can improve peak shape.[2] Alternatively, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanols on the column and reduce these interactions.[1][3]
Co-elution with Interfering Compounds Optimize the chromatographic gradient to improve the separation of this compound from other matrix components. A longer, shallower gradient can often improve resolution. Consider using a different stationary phase (e.g., a C8 or a phenyl-hexyl column) if co-elution persists on a C18 column.
Inappropriate Injection Solvent The composition of the solvent in which the sample is injected can significantly impact peak shape. Ideally, the injection solvent should be weaker (less organic content) than the initial mobile phase to ensure good peak focusing at the head of the column.

Issue 3: Inaccurate or Imprecise Quantification

Possible CauseRecommended Solution
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate results. The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. If a SIL-IS is not available, a structural analogue with similar chromatographic and mass spectrometric behavior can be used. A thorough sample cleanup, for instance by using SPE, is also crucial to minimize matrix effects.[4]
Lack of a Suitable Internal Standard If a dedicated SIL-IS is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a good alternative as it is not naturally abundant in most biological systems.[2] It is important to validate that the chosen internal standard accurately tracks the analyte's behavior during extraction and analysis.
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches the biological samples to be analyzed (matrix-matched calibration). This helps to compensate for any matrix effects that are not fully corrected by the internal standard. Use a sufficient number of calibration points to cover the expected concentration range and employ a weighted linear regression (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be used as a reference for a method for this compound.

Table 1: Typical Extraction Recoveries for Long-Chain Acyl-CoAs

AnalyteMatrixExtraction MethodRecovery (%)Reference
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction70-80
Palmitoyl-CoA (C16:0)Human Skeletal MuscleLiquid-Liquid Extraction>85[3]
Oleoyl-CoA (C18:1)Human Skeletal MuscleLiquid-Liquid Extraction>85[3]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Long-Chain Acyl-CoAs

AnalyteMethodLODLOQReference
Long-Chain Acyl-CoAsLC-MS/MS-~5 fmol[2]
Palmitoyl-CoA (C16:0)UPLC-MS/MS-1.56 ng[3]
Various Acyl-CoAsUHPLC-MS/MS1-5 fmol-[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs and should be optimized for the specific tissue type.

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

    • Elute the this compound with 2 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for the specific instrument and column used.[1][3]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transition: The specific MRM transition for this compound will need to be determined by infusing a standard. The precursor ion will be the [M+H]+ ion. A likely product ion will result from the neutral loss of the 3'-phospho-ADP moiety (507 Da).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Tissue Sample homogenization Homogenization (Acidic Buffer) start->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) (C18 or Mixed-Mode) extraction->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis (Reversed-Phase, ESI+) dry_reconstitute->lcms Inject data_processing Data Processing (Integration & Quantification) lcms->data_processing end end data_processing->end Final Concentration

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered low_signal Low/No Signal start->low_signal bad_peaks Poor Peak Shape start->bad_peaks inaccurate_quant Inaccurate Results start->inaccurate_quant check_stability Improve Sample Stability (Low Temp, Acidic pH) low_signal->check_stability optimize_extraction Optimize Extraction/SPE low_signal->optimize_extraction optimize_chroma Optimize Chromatography (Gradient, Column, Mobile Phase) bad_peaks->optimize_chroma use_is Use Stable Isotope Internal Standard inaccurate_quant->use_is matrix_matched_cal Matrix-Matched Calibration inaccurate_quant->matrix_matched_cal

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Synthesis of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 5-Hydroxydecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 5-hydroxydecanedioic acid. The second stage is the enzymatic conversion of this precursor to its coenzyme A (CoA) thioester.

Q2: Which enzyme is suitable for the conversion of 5-hydroxydecanedioic acid to this compound?

A2: An acyl-CoA synthetase (ACS) or ligase is the enzyme of choice for this conversion. These enzymes catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A. Commercially available ACS assay kits can be adapted for this synthesis.[1] The substrate specificity of ACS enzymes can vary, so it may be necessary to screen different enzymes for optimal activity with 5-hydroxydecanedioic acid.

Q3: How can I purify the final product, this compound?

A3: Purification of acyl-CoA esters is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 column is a frequently used method.[2] Ion-exchange chromatography can also be effective for separating the negatively charged CoA ester from unreacted precursors.

Q4: What are the optimal storage conditions for this compound?

A4: Acyl-CoA esters are susceptible to hydrolysis, especially at acidic or basic pH and elevated temperatures.[3][4][5] For long-term stability, it is recommended to store this compound at -20°C or below in a buffered solution with a pH between 5 and 7.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Enzymatic Reaction
Potential Cause Recommended Solution
Low Enzyme Activity - Ensure the acyl-CoA synthetase is active. Use a positive control to verify enzyme function. - Optimize reaction conditions such as temperature and pH. Most acyl-CoA synthetases function optimally between 30-37°C and pH 7.0-8.0.
Substrate Inhibition - High concentrations of the precursor, 5-hydroxydecanedioic acid, may inhibit the enzyme. Perform a substrate titration experiment to determine the optimal concentration.
Product Degradation - The thioester bond of the product is labile. Minimize reaction time and maintain the reaction mixture at a cool temperature once the reaction is complete. Proceed with purification promptly.
Cofactor Limitation - Ensure that ATP and Mg²⁺ are present in sufficient concentrations, as they are essential cofactors for acyl-CoA synthetases.
Issue 2: Difficulty in Purifying this compound
Potential Cause Recommended Solution
Co-elution with Precursors - Optimize the gradient in reverse-phase HPLC to improve the separation between the product and the more polar 5-hydroxydecanedioic acid. - For ion-exchange chromatography, adjust the salt gradient to enhance the resolution between the product and other charged species.
Presence of Multiple Products - Incomplete conversion can lead to a mixture of mono- and di-CoA esters. Adjusting the stoichiometry of CoA and ATP may favor the formation of the desired product.
Product Precipitation - Dicarboxylic acids and their CoA esters can have limited solubility. Ensure the purification buffers are compatible and consider the use of additives to enhance solubility if necessary.

Quantitative Data on Analogous Syntheses

The following tables provide yield data for the synthesis of dicarboxylic acids and acyl-CoA esters analogous to the target molecule. This information can serve as a benchmark for what to expect in your experiments.

Table 1: Yields of Dicarboxylic Acid Synthesis

Dicarboxylic AcidStarting MaterialMethodYieldReference
Dodecanedioic Acidn-DodecaneBiotransformation (Candida tropicalis)66 g/L[6]
Dodecanedioic AcidLinoleic AcidWhole-cell one-pot biosynthesis43.8 g L⁻¹ d⁻¹[7]
5-Hydroxymethylfuroic Acid5-Hydroxymethylfurfural (B1680220)Whole-cell biocatalysis99%[8]

Table 2: Yields of Acyl-CoA Ester Synthesis

Acyl-CoA EsterPrecursorMethodYieldReference
Various Acyl-CoAsCarboxylic AcidsCDI-activation>50% (for 21 syntheses)[9]
Cinnamoyl-CoACinnamic AcidECF-activation75%[9]
Hydroxycinnamoyl-CoA EstersHydroxycinnamic AcidsEnzymatic (4-Coumarate-CoA Ligase)88-95%[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific acyl-CoA synthetase.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following in a total volume of 100 µL:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2 mM Coenzyme A

      • 1 mM 5-hydroxydecanedioic acid

      • 1-5 µg of purified acyl-CoA synthetase

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% formic acid.

  • Analysis:

    • Analyze the formation of the product by HPLC.

Protocol 2: Purification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

  • Desalting:

    • If necessary, desalt the collected fractions using a suitable method such as solid-phase extraction.

  • Lyophilization:

    • Lyophilize the purified product for long-term storage.

Visualizations

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_CoA_synthesis Stage 2: CoA Ligation Start Start Precursor_Synthesis Synthesis of 5-hydroxydecanedioic acid Start->Precursor_Synthesis Purification_1 Purification of Precursor Precursor_Synthesis->Purification_1 Enzymatic_Reaction Enzymatic Synthesis with Acyl-CoA Synthetase Purification_1->Enzymatic_Reaction Purification_2 HPLC Purification of This compound Enzymatic_Reaction->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Check_Enzyme Is the enzyme active? (Positive Control) Low_Yield->Check_Enzyme Optimize_Conditions Optimize Reaction Conditions (pH, Temperature) Check_Enzyme->Optimize_Conditions Yes Inactive_Enzyme Use fresh or new batch of enzyme Check_Enzyme->Inactive_Enzyme No Check_Substrate Substrate Inhibition? Optimize_Conditions->Check_Substrate Titrate_Substrate Perform Substrate Titration Check_Substrate->Titrate_Substrate Yes Check_Degradation Product Degradation? Check_Substrate->Check_Degradation No Titrate_Substrate->Check_Degradation Minimize_Time_Temp Minimize Reaction Time and Temperature Check_Degradation->Minimize_Time_Temp Yes

Caption: Decision tree for troubleshooting low synthesis yield.

Enzymatic_Ligation Reactants 5-hydroxydecanedioic acid Coenzyme A ATP Enzyme Acyl-CoA Synthetase Reactants->Enzyme Products This compound AMP Pyrophosphate Enzyme->Products

Caption: The enzymatic ligation reaction for this compound synthesis.

References

Technical Support Center: 5-Hydroxydecanedioyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the mass spectrometry analysis of 5-Hydroxydecanedioyl-CoA.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[2][4][5] Biological samples such as plasma, serum, or tissue homogenates contain a complex mixture of endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte.[5][6]

2. How can I determine if my this compound analysis is affected by matrix effects?

Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][7]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte in a clean solvent to its response in a sample matrix extract to calculate the matrix effect percentage.[1][8]

3. What are the common sources of matrix effects in acyl-CoA analysis?

Common sources of matrix effects in the analysis of acyl-CoAs like this compound include:

  • Endogenous Matrix Components: Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1][6] Other interfering substances include salts, proteins, and other small molecule metabolites.[5][6]

  • Exogenous Materials: Contaminants from sample collection and preparation materials, such as polymers from plastic tubes or anticoagulants like heparin, can also cause matrix effects.[9]

  • Dosing Vehicles: In preclinical or clinical studies, formulation components like PEG400 or Tween 80 can cause significant ion suppression.[10]

4. What strategies can be employed to minimize or eliminate matrix effects for this compound?

A multi-pronged approach is often necessary:

  • Sample Preparation: Implement rigorous sample cleanup procedures to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[2][4][5]

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the regions of ion suppression.[2][4] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like microflow LC for better resolution.[4]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Mass Spectrometer Source Optimization: Adjusting ion source parameters can sometimes help mitigate matrix effects. The choice of ionization technique (e.g., ESI vs. APCI) can also have a significant impact, with APCI sometimes being less susceptible to matrix effects.[9][10]

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal intensity for this compound in biological samples compared to standards in neat solution.
  • Question: Why is the signal for this compound significantly lower in my plasma samples than in the calibration standards prepared in solvent?

  • Answer: This is a classic indication of ion suppression.[11] Co-eluting endogenous components from the plasma are likely interfering with the ionization of your analyte in the mass spectrometer's ion source.

    Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike analysis.

    • Improve Sample Cleanup: Your current sample preparation method (e.g., protein precipitation) may not be sufficient.[2] Consider developing a more rigorous method using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.

    • Optimize Chromatography: Modify your LC method to separate the elution of this compound from the suppression zones. You can identify these zones using a post-column infusion experiment. Adjusting the gradient or using a column with a different stationary phase can alter selectivity.[11]

    • Check for Exogenous Contaminants: Ensure that all tubes and plates used for sample handling are from the same lot and brand to avoid introducing variable contaminants.[9] Avoid using heparin as an anticoagulant if possible.[9]

Issue 2: Inconsistent and irreproducible quantification of this compound across different sample batches.
  • Question: I am observing high variability (%RSD) in my quality control samples for this compound. What could be the cause?

  • Answer: High variability between sample batches can be due to inconsistent matrix effects.[5] The composition of biological matrices can vary between individuals or collection time points, leading to different degrees of ion suppression.[7]

    Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variable matrix effects is to use a SIL-IS for this compound. The SIL-IS will experience the same degree of ion suppression as the analyte, allowing for accurate ratiometric quantification.

    • Evaluate Sample Preparation Robustness: Your sample preparation method may be susceptible to minor variations. Re-evaluate the method for robustness and ensure consistent execution across all samples.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in a representative blank matrix that is processed in the same way as your samples.[3] This helps to normalize the matrix effects between the calibrators and the unknown samples.

Quantitative Data Presentation

The following table provides an example of how to quantify and present matrix effect data for this compound from a post-extraction spike experiment.

Sample IDAnalyte Peak Area (Neat Solution) (A)Analyte Peak Area (Post-Spiked Matrix) (B)Matrix Effect (%) = (B/A) * 100
Plasma 11,520,000851,20056.0% (Suppression)
Plasma 21,535,000798,20052.0% (Suppression)
Plasma 31,510,000921,10061.0% (Suppression)
Urine 11,525,0001,387,75091.0% (Suppression)
Urine 21,540,0001,632,400106.0% (Slight Enhancement)
Urine 31,530,0001,407,60092.0% (Suppression)

A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the time regions in a chromatographic run where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS/MS system. Use a T-junction to introduce the this compound solution post-column into the mobile phase flow just before it enters the mass spectrometer's ion source. Infuse this solution at a constant low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Configure the mass spectrometer to monitor the MRM transition for this compound.

  • Begin infusing the standard solution and allow the signal to stabilize to establish a baseline.

  • Inject a blank matrix sample (that has been through the entire sample preparation process) onto the LC column and start the chromatographic gradient.

  • Monitor the signal of the infused this compound throughout the run. Any dips in the baseline signal indicate regions of ion suppression, while any rises indicate ion enhancement.[5][7]

Protocol 2: Post-Extraction Spike Analysis for Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Select a minimum of three different sources of blank biological matrix (e.g., plasma from three different donors).

  • Process these blank matrix samples using your established sample preparation protocol (e.g., protein precipitation, SPE, or LLE).

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound into the processed blank matrix extracts from step 2.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value significantly different from 100% indicates a matrix effect (e.g., <85% suggests suppression, >115% suggests enhancement).[1][8]

Visualizations

Matrix_Effect_Troubleshooting_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_identification Identification cluster_mitigation Mitigation cluster_validation Validation start Poor Sensitivity or High Variability Observed qual_eval Perform Post-Column Infusion Experiment start->qual_eval Qualitative Check quant_eval Perform Post-Extraction Spike Analysis start->quant_eval Quantitative Check is_effect Matrix Effect Present? qual_eval->is_effect quant_eval->is_effect optimize_sp Optimize Sample Preparation (SPE/LLE) is_effect->optimize_sp Yes finish Method Validated is_effect->finish No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil re_eval Re-evaluate Matrix Effect use_sil->re_eval is_acceptable Effect Minimized or Compensated? re_eval->is_acceptable is_acceptable->optimize_sp No, Re-optimize is_acceptable->finish Yes

Caption: A logical workflow for troubleshooting matrix effects.

Caption: Ion suppression in the electrospray source.

Sample_Prep_Workflow Sample Preparation and Analysis Workflow start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase) centrifuge1->spe Supernatant evaporate Evaporation and Reconstitution spe->evaporate analysis LC-MS/MS Analysis evaporate->analysis data Data Processing and Quantification analysis->data

Caption: A typical sample preparation workflow for acyl-CoAs.

References

Technical Support Center: 5-Hydroxydecanedioyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 5-Hydroxydecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experiments with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in enzymatic assays, presented in a question-and-answer format.

Q1: Why am I observing lower than expected enzyme activity with this compound?

A1: Several factors could contribute to lower than expected enzyme activity. Consider the following troubleshooting steps:

  • Substrate Integrity and Stability: this compound, like other acyl-CoA thioesters, can be susceptible to hydrolysis. Ensure that your stock solutions are fresh and have been stored properly, typically at -80°C. Avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes.

  • Enzyme Purity and Concentration: Verify the purity and concentration of your enzyme. Use a reliable protein quantification method, such as a Bradford or BCA assay. If possible, confirm the enzyme's activity with a known, standard substrate to ensure it is active.

  • Assay Conditions:

    • pH: Ensure the pH of your assay buffer is optimal for your enzyme of interest.

    • Temperature: Incubate your assay at the optimal temperature for the enzyme.

    • Cofactors: Confirm the presence and optimal concentration of any necessary cofactors for your enzyme (e.g., FAD for acyl-CoA dehydrogenases).[1]

  • Rate-Limiting Kinetics: The metabolism of hydroxylated acyl-CoAs can be slower at certain enzymatic steps. For instance, the metabolism of 5-hydroxydecanoyl-CoA is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step of β-oxidation compared to its non-hydroxylated counterpart.[2] This inherent kinetic property might result in lower observed reaction rates.

Q2: My assay shows high background noise or a drifting baseline. What could be the cause?

A2: High background noise can obscure your results and make data interpretation difficult. Here are some potential causes and solutions:

  • Spontaneous Thioester Hydrolysis: The thioester bond in this compound can hydrolyze spontaneously, releasing free Coenzyme A. If your detection method is sensitive to free thiols, this can lead to a high background signal. Include a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.

  • Interfering Substances: Ensure that your sample preparation does not introduce substances that interfere with the assay's detection method.[3] For example, reducing agents from a protein purification process could interfere with colorimetric assays that use redox indicators.

  • Improperly Prepared Reagents: Always use high-purity water and reagents to prepare your buffers and solutions. Thaw all components completely and mix them thoroughly before use to ensure homogeneity.[3]

Q3: I am seeing inconsistent results between experimental replicates. How can I improve reproducibility?

A3: Inconsistent results are often due to variations in experimental technique. To improve reproducibility:

  • Use a Master Mix: Whenever possible, prepare a master mix of your reaction components (buffer, cofactors, detection reagents) to minimize pipetting errors between wells or tubes.[3]

  • Precise Pipetting: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent volumes.[3]

  • Consistent Incubation Times: Use a timer to ensure that all reactions are initiated and stopped at precisely the same time.

  • Homogeneous Mixing: Ensure that all components are thoroughly mixed upon addition to the reaction vessel.

Q4: Could this compound be inhibiting the enzyme at high concentrations?

A4: Yes, substrate inhibition is a possibility with many enzymes. To investigate this:

  • Perform a Substrate Titration: Run your assay with a wide range of this compound concentrations. If the reaction rate decreases at higher substrate concentrations, this is indicative of substrate inhibition.

  • Mechanism of Inhibition: The presence of the hydroxyl group and the second carboxyl group in this compound could potentially lead to non-productive binding in the enzyme's active site at high concentrations.

Quantitative Data Summary

The following table summarizes kinetic parameters for enzymes involved in the metabolism of 5-hydroxydecanoyl-CoA, a related compound. This data can provide a baseline for expected enzyme performance and help in troubleshooting.

EnzymeSubstrateKm (µM)Vmax (µM/min)Reference
Enoyl-CoA Hydratase5-HD-enoyl-CoA12.7 ± 0.625.7 ± 0.5[2]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)3,5-dihydroxydecanoyl-CoANot specified~5-fold slower than L-3-hydroxydecanoyl-CoA[2]

Note: "5-HD-enoyl-CoA" is the product of the first step of β-oxidation of 5-hydroxydecanoyl-CoA. "3,5-dihydroxydecanoyl-CoA" is the product of the enoyl-CoA hydratase step.[2]

Experimental Protocols

A detailed protocol for a standard enzymatic assay is provided below. This can be adapted for use with this compound and your specific enzyme of interest.

General Protocol for an Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is based on the principle of the ETF fluorescence reduction assay, a gold standard for measuring ACAD activity.[4]

Materials:

  • Purified Acyl-CoA Dehydrogenase (your enzyme of interest)

  • This compound (substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or a commercial oxygen scavenging system)[4]

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., water or a mild buffer). Determine the concentration accurately using a spectrophotometer (A260).

    • Prepare the assay buffer and ensure it is at the desired temperature.

    • Prepare the anaerobic system components as per the manufacturer's instructions.

  • Assay Setup:

    • In a quartz cuvette or a 96-well black plate suitable for fluorescence measurements, combine the assay buffer, ETF, and the anaerobic system components.

    • Seal the cuvette or plate and allow the system to become anaerobic. This can be monitored by the stabilization of the ETF fluorescence signal.

  • Initiate the Reaction:

    • Add your ACAD enzyme to the anaerobic mixture and mix gently.

    • Initiate the reaction by adding a known concentration of this compound.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm, and the emission wavelength is around 525 nm (these may vary depending on the instrument).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • The rate of ETF reduction is directly proportional to the activity of the ACAD enzyme.

Controls:

  • No-enzyme control: To measure any non-enzymatic reduction of ETF.

  • No-substrate control: To ensure there is no background activity from the enzyme preparation in the absence of the substrate.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in enzymatic assays with this compound.

TroubleshootingWorkflow start Start: Unexpected Assay Result issue Identify the Primary Issue start->issue low_activity Low or No Activity issue->low_activity Low Activity high_background High Background/Drift issue->high_background High Background inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistency check_enzyme Check Enzyme: Purity, Concentration, Activity with Control Substrate low_activity->check_enzyme check_substrate Check Substrate: Freshness, Storage, Concentration low_activity->check_substrate check_conditions Check Assay Conditions: pH, Temp, Cofactors low_activity->check_conditions check_inhibition Perform Substrate Titration for Inhibition low_activity->check_inhibition check_hydrolysis Assess Spontaneous Substrate Hydrolysis (No-Enzyme Control) high_background->check_hydrolysis check_interference Check for Interfering Substances high_background->check_interference check_technique Review Pipetting Technique and Use of Master Mix inconsistent_results->check_technique solution_enzyme Solution: Use Fresh/Verified Enzyme check_enzyme->solution_enzyme solution_substrate Solution: Prepare Fresh Substrate Aliquots check_substrate->solution_substrate solution_conditions Solution: Optimize Assay Conditions check_conditions->solution_conditions solution_background Solution: Subtract Background, Purify Sample check_hydrolysis->solution_background check_interference->solution_background solution_technique Solution: Refine Technique, Use Master Mix check_technique->solution_technique solution_inhibition Solution: Use Optimal Substrate Concentration check_inhibition->solution_inhibition

Caption: A flowchart for troubleshooting enzymatic assays.

β-Oxidation Pathway for 5-Hydroxydecanoyl-CoA

This diagram illustrates the initial steps of the mitochondrial β-oxidation of 5-hydroxydecanoyl-CoA, highlighting the enzymes involved. This compound would be expected to enter a similar pathway.

BetaOxidation sub 5-Hydroxydecanoyl-CoA mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) sub->mcad prod1 5-HD-enoyl-CoA mcad->prod1 ech Enoyl-CoA Hydratase prod1->ech prod2 3,5-dihydroxydecanoyl-CoA ech->prod2 had L-3-hydroxyacyl-CoA Dehydrogenase (HAD) prod2->had Rate-limiting step prod3 3-keto-5-hydroxydecanoyl-CoA had->prod3 thiolase 3-ketoacyl-CoA Thiolase prod3->thiolase end Further Metabolism thiolase->end

Caption: The β-oxidation pathway for 5-hydroxydecanoyl-CoA.

References

Technical Support Center: Resolving 5-Hydroxydecanedioyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxydecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution and analysis of its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in resolving this compound isomers?

The primary challenges in resolving this compound isomers stem from their structural similarities. These include:

  • Stereoisomers (Enantiomers and Diastereomers): The chiral center at the 5-position gives rise to enantiomers (R and S). If additional chiral centers are present, diastereomers will also exist. These isomers have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.

  • Positional Isomers: While the primary focus is on the 5-hydroxy isomer, other positional isomers of hydroxydecanedioyl-CoA may be present as impurities or in complex biological mixtures, further complicating analysis.

  • Co-elution: Due to their similar polarities and structures, isomers often co-elute in both reversed-phase and normal-phase chromatography, leading to poor resolution and inaccurate quantification.

  • Low Abundance in Biological Samples: The concentration of these isomers in biological matrices can be very low, requiring highly sensitive analytical methods for detection and quantification.[1]

  • Instability: Thioesters like Coenzyme A derivatives can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Q2: Which analytical techniques are best suited for resolving and identifying this compound isomers?

A combination of high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is typically the most effective approach. Chiral chromatography is essential for separating enantiomers.[2][3] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and differentiation of isomers, particularly when reference standards are available.[4]

Q3: Is derivatization necessary for the analysis of this compound isomers?

Derivatization is often crucial for successful isomer resolution and detection for several reasons:

  • Improved Chromatographic Separation: Derivatizing the hydroxyl and two carboxyl groups can enhance the volatility of the molecule for GC analysis and alter its polarity for better separation in HPLC.[5][6]

  • Enhanced Sensitivity: Derivatization can introduce a tag that improves ionization efficiency in mass spectrometry or adds a fluorophore for fluorescence detection, thereby increasing sensitivity.[7]

  • Chiral Resolution: Reacting the molecule with a chiral derivatizing agent creates diastereomers that can often be separated on a non-chiral column.[8]

Troubleshooting Guides

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for all isomer peaks.

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or injection volume. If using a preparative column, consider a column with a higher loading capacity.[9][10]

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Possible Cause 3: Inappropriate mobile phase pH.

    • Solution: For dicarboxylic acids, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is stable and appropriate for the column chemistry. Buffering the mobile phase is recommended.[9]

Problem: Co-elution or poor resolution of isomers.

  • Possible Cause 1: Unsuitable Column.

    • Solution for Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for hydroxy fatty acids.[3]

    • Solution for Diastereomers/Positional Isomers: A high-resolution analytical column is required. Consider a column with a different stationary phase chemistry or a longer column to increase theoretical plates.

  • Possible Cause 2: Non-optimal Mobile Phase Composition.

    • Solution: Systematically vary the mobile phase composition, including the organic modifier and any additives. For chiral separations, the choice of alcohol in the mobile phase can significantly impact selectivity.

  • Possible Cause 3: Lack of Derivatization.

    • Solution: Derivatize the molecule to enhance the structural differences between isomers, which can lead to better separation.

Problem: Split peaks for all or some analytes.

  • Possible Cause 1: Blocked Column Frit.

    • Solution: If all peaks are split, the inlet frit of the column may be partially blocked. Try back-flushing the column. If this fails, the frit or the column may need replacement.[11][12]

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[10][11]

  • Possible Cause 3: Co-eluting Isomers.

    • Solution: If only one peak appears split, it may be two unresolved isomers. Optimize the separation method (column, mobile phase, temperature) to resolve the two peaks.[11]

Mass Spectrometry Issues

Problem: Ambiguous MS/MS spectra making isomer differentiation difficult.

  • Possible Cause 1: Similar Fragmentation Patterns.

    • Solution: Isomers often produce very similar fragment ions. Derivatization can introduce unique fragmentation pathways for different isomers. For example, derivatizing the hydroxyl group can lead to characteristic losses that are dependent on its position.[5][13]

  • Possible Cause 2: In-source Fragmentation.

    • Solution: Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation, which can complicate spectral interpretation.

  • Possible Cause 3: Co-elution of Isomers.

    • Solution: Improve the chromatographic separation to ensure that a pure isomer is entering the mass spectrometer at any given time.

Data Presentation

The following tables provide hypothetical but realistic data for the resolution of derivatized 5-hydroxydecanedioic acid isomers (as a proxy for the CoA thioester) using different chromatographic techniques. This data is intended to serve as a reference for method development.

Table 1: Chiral HPLC-MS/MS of Diastereomeric Derivatives of 5-Hydroxydecanedioic Acid

DiastereomerRetention Time (min)Resolution (Rs)Precursor Ion (m/z)Product Ion (m/z)
(R)-5-OH-decanedioate-(S)-PGME12.5-555.3376.2
(S)-5-OH-decanedioate-(S)-PGME13.82.1555.3376.2

PGME: Phenylglycine methyl ester (chiral derivatizing agent). Data is hypothetical based on principles from existing literature.[8]

Table 2: GC-MS of Trimethylsilyl (TMS) Derivatives of 5-Hydroxydecanedioic Acid Methyl Esters

IsomerRetention Time (min)Key Fragment Ion (m/z)
4-OH-decanedioate-Me2-TMS215.2245
5-OH-decanedioate-Me2-TMS215.8259

Data is hypothetical and illustrates potential differences in fragmentation for positional isomers.

Experimental Protocols

Protocol 1: Chiral Derivatization for LC-MS Analysis

This protocol is adapted from methods for other hydroxy fatty acids and will likely require optimization.[8]

  • Sample Preparation: Dissolve approximately 1 mg of the 5-hydroxydecanedioic acid sample (or the hydrolyzed CoA thioester) in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Derivatization Reaction:

    • To the sample solution, add 5 mg of (S)-phenylglycine methyl ester (PGME) as the chiral derivatizing agent.

    • Add 10 mg of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent.

    • Add a catalytic amount (approx. 0.5 mg) of 4-dimethylaminopyridine (B28879) (4-DMAP).

  • Incubation: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding 100 µL of water.

  • Extraction: Extract the derivatives with 2 mL of ethyl acetate (B1210297).

  • Analysis: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a general method for preparing volatile derivatives of hydroxy dicarboxylic acids.[6]

  • Esterification: To a dried sample containing 5-hydroxydecanedioic acid, add 1 mL of 3N HCl in n-butanol. Heat at 90°C for 45 minutes to form the dibutyl ester.

  • Evaporation: Evaporate the reagent to dryness under nitrogen.

  • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to silylate the hydroxyl group.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Logical Workflow for Isomer Resolution

Isomer_Resolution_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_separation Separation cluster_analysis Analysis cluster_results Results Sample This compound Isomer Mixture Hydrolysis Hydrolysis (if starting with CoA ester) Sample->Hydrolysis Derivatization Chiral Derivatization (e.g., PGME) or Achiral (e.g., TMS) Hydrolysis->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC GC Derivatization->GC NMR NMR Spectroscopy Derivatization->NMR MS Tandem MS (MS/MS) HPLC->MS GC->MS Quantification Isomer Quantification MS->Quantification Structure Structure Elucidation MS->Structure NMR->Structure

Logical workflow for the resolution and analysis of this compound isomers.
Signaling Pathway Context: Fatty Acid Metabolism

While a specific signaling pathway for this compound is not well-defined, it is structurally related to intermediates of fatty acid β-oxidation. The diagram below illustrates the general context of fatty acid metabolism where such molecules might play a role.

Fatty_Acid_Metabolism Fatty_Acid Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Hydroxyacyl_CoA Hydroxyacyl-CoA Intermediates Beta_Oxidation->Hydroxyacyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Five_OH_Dicarb_CoA This compound (Potential Modulator or Substrate) Five_OH_Dicarb_CoA->Beta_Oxidation Inhibition/ Metabolism?

Potential role of this compound in fatty acid metabolism.

References

Technical Support Center: Purification of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydroxydecanedioyl-CoA from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: this compound is a long-chain dicarboxylic acyl-coenzyme A. Key characteristics for purification are its strong negative charge from the phosphate (B84403) groups of Coenzyme A and the two carboxyl groups at neutral pH, its moderate hydrophobicity due to the ten-carbon acyl chain, and the presence of a hydroxyl group which adds polarity.

Q2: Which purification techniques are most suitable for this compound?

A2: A multi-step approach is often necessary. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): Ideal for initial sample cleanup and concentration. Anion exchange SPE is particularly effective.

  • Ion-Exchange Chromatography (IEX): Exploits the strong negative charge of the molecule for high-resolution separation.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on the hydrophobicity of the acyl chain.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for final polishing and analysis, offering high resolution.

Q3: How can I detect and quantify this compound during purification?

A3: this compound can be detected by HPLC with UV detection, typically at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A. Quantification is achieved by comparing the peak area to a standard curve of a known concentration of a related acyl-CoA or by using an internal standard.

Q4: What are the primary causes of low yield during purification?

A4: Low yields of long-chain acyl-CoAs can be attributed to several factors:

  • Enzymatic or chemical degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to work quickly at low temperatures and in appropriate buffers.

  • Incomplete extraction: The initial extraction from the complex mixture may be inefficient.

  • Inefficient chromatography steps: Suboptimal binding or elution conditions during SPE or chromatography can lead to sample loss.

  • Precipitation: Long-chain acyl-CoAs can have limited solubility in aqueous solutions.

Q5: How should I store this compound?

A5: For short-term storage, keep the purified this compound on ice. For long-term storage, it is recommended to snap-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low recovery after initial extraction Incomplete cell lysis or tissue homogenization.Ensure thorough disruption of the starting material. For tissues, a glass homogenizer is recommended. Optimize the ratio of extraction solvent to sample material.
Degradation of this compound.Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents. Consider adding an internal standard early in the process to track recovery.
Low recovery after Solid-Phase Extraction (SPE) Inefficient binding to the SPE column.Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Check that the pH of the sample is appropriate for binding to the chosen sorbent (e.g., for anion exchange, the pH should be such that the molecule is charged).
Incomplete elution from the SPE column.Optimize the elution solvent. A stronger solvent or a change in pH may be required to disrupt the interaction with the sorbent.
Low recovery after Ion-Exchange Chromatography (IEX) Suboptimal binding to the IEX resin.Ensure the ionic strength of the sample and the loading buffer is low enough to allow for binding. The pH should be chosen to maximize the charge of this compound.
Incomplete elution from the IEX column.Increase the salt concentration in the elution buffer or use a steeper gradient. A change in pH can also be used to alter the charge of the molecule and facilitate elution.
Precipitation of the sample Low solubility of this compound in the buffer.Ensure the final extract or purified fraction is in a solvent that maintains solubility. A mixture of methanol (B129727) and water can be effective.
Poor Purity/Resolution
Symptom Possible Cause Suggested Solution
Co-elution of contaminants in IEX Similar charge properties of contaminants and the target molecule.Optimize the salt gradient for elution. A shallower gradient can improve resolution. Consider using a different type of IEX resin (strong vs. weak anion exchanger).
Broad peaks in HPLC analysis Poor column performance or suboptimal mobile phase.Use a high-quality HPLC column and ensure it is properly equilibrated. Optimize the mobile phase composition and gradient.
Sample overload on the chromatography column.Reduce the amount of sample loaded onto the column.
Presence of degradation products Instability of this compound during the purification process.Minimize the time the sample spends at room temperature. Use buffers with appropriate pH and consider adding protease inhibitors if enzymatic degradation is suspected.

Experimental Protocols

Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Materials:

    • Weak anion exchange (WAX) SPE columns.

    • Conditioning Solution: Methanol.

    • Equilibration Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.

    • Wash Buffer: Equilibration Buffer.

    • Elution Buffer: 2% Formic Acid in Methanol.

  • Procedure:

    • Conditioning: Pass 1-2 column volumes of methanol through the WAX SPE column.

    • Equilibration: Pass 2-3 column volumes of Equilibration Buffer through the column. Do not let the column run dry.

    • Sample Loading: Load the acidified sample extract onto the column at a slow flow rate.

    • Washing: Wash the column with 2-3 column volumes of Wash Buffer to remove unbound contaminants.

    • Elution: Elute the bound this compound with 1-2 column volumes of Elution Buffer.

    • Drying: Dry the eluted sample under a stream of nitrogen at room temperature.

Ion-Exchange Chromatography (IEX)
  • Materials:

    • DEAE-Sepharose or similar weak anion exchange column.

    • Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5.

    • Buffer B (High Salt): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

  • Procedure:

    • Column Equilibration: Equilibrate the column with at least 5 column volumes of Buffer A.

    • Sample Loading: Dissolve the sample from SPE in Buffer A and load it onto the column.

    • Washing: Wash the column with 2-3 column volumes of Buffer A to remove any unbound material.

    • Elution: Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

    • Fraction Collection: Collect fractions and analyze for the presence of this compound by HPLC-UV at 260 nm.

Quantitative Data

The following table provides illustrative data for a typical two-step purification process for a long-chain acyl-CoA. Actual results for this compound may vary.

Purification Step Total Protein (mg) Total Acyl-CoA (nmol) Specific Activity (nmol/mg) Yield (%) Purity Fold
Crude Extract 100500.51001
SPE Eluate 10404.0808
IEX Pool 1.53020.06040

Visualizations

experimental_workflow start Complex Mixture (e.g., Cell Lysate) extraction Acidic Solvent Extraction start->extraction Homogenization spe Solid-Phase Extraction (WAX) extraction->spe Crude Extract iex Ion-Exchange Chromatography (DEAE) spe->iex Concentrated & Partially Purified Sample analysis Purity & Concentration Analysis (HPLC-UV) iex->analysis Eluted Fractions final_product Purified this compound analysis->final_product Pooled Pure Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity degradation Check for Degradation (Work on ice, fresh buffers) low_yield->degradation Yes contaminants Co-eluting Contaminants? poor_purity->contaminants Yes overload Sample Overload? poor_purity->overload No extraction_eff Optimize Extraction (Homogenization, solvent ratio) degradation->extraction_eff If still low chrom_binding Optimize Chromatography Binding (pH, ionic strength) extraction_eff->chrom_binding If still low chrom_elution Optimize Chromatography Elution (Gradient, solvent strength) chrom_binding->chrom_elution If still low optimize_gradient Optimize Elution Gradient (Shallower) contaminants->optimize_gradient Yes alt_chem Try Alternative Chromatography (e.g., HIC) optimize_gradient->alt_chem If still impure reduce_load Reduce Sample Load overload->reduce_load Yes

Technical Support Center: Handling and Preventing Non-Enzymatic Reactions of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-Hydroxydecanedioyl-CoA.

I. Troubleshooting Guide

This section addresses specific problems users may face and offers step-by-step guidance to resolve them.

Q1: I am observing a decrease in the concentration of this compound in my aqueous solutions over time. What could be the cause?

A decrease in the concentration of this compound in aqueous solutions is likely due to a non-enzymatic intramolecular reaction known as lactonization. The hydroxyl group at the 5-position of the decanedioyl backbone can act as a nucleophile, attacking the electrophilic thioester carbonyl group. This results in the formation of a cyclic ester, a six-membered δ-lactone, and the release of free Coenzyme A (CoA-SH). This reaction is spontaneous and its rate is influenced by factors such as pH, temperature, and buffer composition.

Q2: My enzymatic reaction with this compound is giving lower than expected yields. How can I troubleshoot this?

Lower than expected yields in enzymatic reactions can be due to the reduced availability of the active this compound substrate. Here’s a troubleshooting workflow:

  • Substrate Integrity Check: Before starting your enzymatic assay, verify the concentration and purity of your this compound stock solution using HPLC (see Protocol 1).

  • Minimize Incubation Times: Prepare fresh solutions of this compound immediately before use. Minimize the time the substrate spends in aqueous buffer, especially at neutral or alkaline pH, before initiating the enzymatic reaction.

  • Optimize Reaction pH: If your enzyme is active at a slightly acidic pH, consider running the reaction at the lowest pH value within the enzyme's optimal range to reduce the rate of non-enzymatic lactonization.

  • Temperature Control: Perform all manipulations on ice and run the enzymatic reaction at the lowest temperature that maintains sufficient enzyme activity.

  • Buffer Considerations: Certain buffer components can influence thioester stability. Empirically test different buffer systems if the problem persists.

Q3: I suspect a non-enzymatic side reaction is occurring. How can I detect the potential byproduct?

The primary suspected byproduct is a δ-lactone. You can use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect both the parent compound and the lactone. The lactone will have a different retention time and a lower mass than this compound due to the loss of Coenzyme A. See Protocol 2 for a detailed methodology.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary non-enzymatic reaction affecting the stability of this compound?

The primary non-enzymatic reaction is intramolecular cyclization, specifically lactonization. The hydroxyl group at the 5-position attacks the thioester, forming a stable six-membered ring (a δ-lactone) and releasing Coenzyme A.

G cluster_0 Non-Enzymatic Lactonization This compound This compound Intramolecular_Attack Nucleophilic attack by 5-hydroxyl group This compound->Intramolecular_Attack Spontaneous Lactone_Formation Formation of a δ-lactone ring Intramolecular_Attack->Lactone_Formation CoA_Release Release of Coenzyme A (CoA-SH) Lactone_Formation->CoA_Release

Caption: Non-enzymatic lactonization of this compound.

Q2: How can I prevent or minimize the non-enzymatic degradation of this compound?

Complete prevention is challenging in aqueous solutions, but the rate of lactonization can be significantly minimized by controlling the following factors:

  • pH: Maintain solutions at an acidic pH (pH 4-6). The rate of lactonization is generally slower at acidic pH.

  • Temperature: Store stock solutions at -80°C and handle them on ice. Lower temperatures decrease the rate of all chemical reactions, including lactonization.

  • Buffer Choice: Use buffers with minimal nucleophilic components. Simple phosphate (B84403) or citrate (B86180) buffers are generally preferred.

  • Fresh Preparation: Prepare aqueous solutions of this compound immediately before use.

Q3: What are the recommended storage conditions for this compound?

ConditionRecommendationRationale
Solid Form Store at -20°C to -80°C under dessication.Minimizes degradation and hydrolysis from atmospheric moisture.
Stock Solutions Prepare in an acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) or an organic solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Low temperature and acidic pH significantly reduce the rate of lactonization.
Working Solutions Prepare fresh from frozen stock for each experiment. Keep on ice.Ensures the highest possible concentration of the active compound for your experiments.

Q4: How does pH affect the stability of this compound?

The stability of the thioester bond in this compound is pH-dependent.

pH RangeEffect on Stability
Acidic (pH < 6.5) Generally more stable. The hydroxyl group is less nucleophilic, and the thioester is less susceptible to hydrolysis.
Neutral (pH 6.5 - 7.5) Moderately stable, but lactonization can occur at a significant rate, especially at room temperature or 37°C.
Alkaline (pH > 7.5) Least stable. The rate of both lactonization and direct hydrolysis of the thioester increases.

III. Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of this compound

This protocol provides a general framework for the analysis of this compound purity and its degradation over time.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 1 mM).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      22 5 95
      25 5 95
      27 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject samples at different time points to monitor the decrease in the peak area of this compound. The appearance of a new peak corresponding to free CoA-SH can also be monitored.

G cluster_1 Troubleshooting Workflow Problem Low Enzymatic Yield Check_Purity Check Substrate Purity (HPLC - Protocol 1) Problem->Check_Purity Is_Pure Is Purity >95%? Check_Purity->Is_Pure Optimize_Conditions Optimize Reaction Conditions: - Lower pH - Lower Temperature - Fresh Substrate Prep Is_Pure->Optimize_Conditions Yes New_Substrate Source New Substrate Is_Pure->New_Substrate No Re-evaluate Re-evaluate Enzyme Kinetics Optimize_Conditions->Re-evaluate

Caption: Troubleshooting workflow for low enzymatic yield.

Protocol 2: LC-MS/MS Method for the Detection of this compound and its Lactone Byproduct

This method allows for sensitive detection and confirmation of both the parent compound and its lactone degradation product.

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

  • C18 reverse-phase column suitable for mass spectrometry.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Procedure:

  • Sample Preparation: Dilute the reaction mixture or stability sample in Mobile Phase A.

  • Chromatographic Conditions: Use a gradient similar to the HPLC method, optimized for your specific column and system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • For this compound:

      • Monitor the precursor ion (M+H)+.

      • Identify characteristic product ions (e.g., fragments corresponding to the CoA moiety).

    • For the δ-lactone:

      • Calculate the expected mass of the lactone (Mass of 5-Hydroxydecanedioic acid - 18 for the loss of water).

      • Monitor the precursor ion (M+H)+ for the lactone.

      • Identify characteristic product ions for the lactone.

  • Analysis: Compare the retention times and mass spectra of your samples to standards if available. The lactone should elute earlier than the more polar this compound and will have a distinct mass.

G cluster_2 Experimental Workflow for Stability Analysis Prepare_Sample Prepare 5-H-D-CoA in buffer Time_Points Incubate and take samples at t=0, 1, 2, 4, 8h Prepare_Sample->Time_Points Quench_Reaction Quench (e.g., acidify) Time_Points->Quench_Reaction Analyze Analyze by LC-MS/MS (Protocol 2) Quench_Reaction->Analyze Quantify Quantify Parent and Lactone Peaks Analyze->Quantify Determine_Rate Determine Degradation Rate Quantify->Determine_Rate

Caption: Workflow for stability analysis of this compound.

optimizing storage conditions for 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for experiments involving 5-Hydroxydecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound solutions?

A1: For short-term storage (up to 24-48 hours), it is recommended to keep aqueous solutions of this compound on ice or at 4°C.[1] To minimize degradation, use a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0).[1] However, for any storage beyond a few hours, freezing is highly recommended.

Q2: What is the best method for long-term storage of this compound?

A2: For long-term storage, this compound should be stored as a dry powder or in an organic solvent at -80°C.[1][2] If an aqueous stock solution is necessary, it should be aliquoted into single-use volumes, snap-frozen in liquid nitrogen, and stored at -80°C to minimize freeze-thaw cycles.[2]

Q3: My this compound solution has been at room temperature for a few hours. Is it still usable?

A3: While some degradation is expected at room temperature, the extent depends on the pH and solvent. Thioesters like this compound are susceptible to hydrolysis.[3] It is advisable to verify the integrity of the compound using an analytical method like HPLC or LC-MS/MS before proceeding with your experiment.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Aliquoting the stock solution into smaller, single-use vials is the best practice to maintain the compound's integrity.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in aqueous buffers and mixtures of organic solvents and water. For preparing stock solutions, consider using a solvent that is compatible with your downstream application. A mixture of methanol (B129727) and water or a slightly acidic buffer can be suitable.[1] For long-term storage of aliquots, dissolving in an organic solvent, drying it down under a stream of nitrogen, and storing the dried residue at -80°C is a reliable method.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Enzymatic Assays

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Integrity: Before use, especially if the stock solution is old or has been stored improperly, check the purity of your this compound using HPLC-UV or LC-MS/MS. Look for the appearance of degradation products such as the free acid (5-hydroxydecanedioic acid) or free Coenzyme A.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before your experiment.[2]

  • Maintain Low Temperatures: Keep the compound on ice at all times during experimental setup.

  • Check Buffer pH: Ensure your assay buffer is within a stable pH range for the thioester, preferably slightly acidic to neutral. Acyl-CoA esters are more susceptible to hydrolysis at alkaline pH.

Issue 2: Poor Peak Shape or Multiple Peaks in Chromatography (HPLC/LC-MS)

Possible Cause: On-column degradation, interaction with metal ions, or presence of isomers.

Troubleshooting Steps:

  • Use High-Quality Solvents: Ensure all solvents and additives are HPLC or MS grade.

  • Optimize Mobile Phase: For reversed-phase chromatography, a mobile phase containing an ion-pairing agent or a buffer like ammonium acetate can improve peak shape.[1] A common mobile phase composition is water with an ammonium acetate buffer (pH 4.0-6.8) and a methanol or acetonitrile (B52724) gradient.[1]

  • Metal Chelators: Consider adding a small amount of a chelating agent like EDTA to your sample or mobile phase to prevent metal-catalyzed hydrolysis.

  • Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of the sample while it is waiting for injection.[1]

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 Hours

Acyl-CoA SpeciesSolvent/BufferCoefficient of Variation (CV) (%)
Acetyl-CoA50% Methanol / 50mM Ammonium Acetate (pH 4.0)< 5%
Acetyl-CoA50mM Ammonium Acetate (pH 6.8)~10%
Malonyl-CoA50% Methanol / 50mM Ammonium Acetate (pH 4.0)< 10%
Malonyl-CoA50mM Ammonium Acetate (pH 6.8)~20%
Succinyl-CoA50% Methanol / 50mM Ammonium Acetate (pH 4.0)< 10%
Succinyl-CoA50mM Ammonium Acetate (pH 6.8)~15%
Palmitoyl-CoA50% Methanol / 50mM Ammonium Acetate (pH 4.0)< 15%
Palmitoyl-CoA50mM Ammonium Acetate (pH 6.8)> 25%

Data adapted from a study on acyl-CoA stability. The Coefficient of Variation (CV) was calculated based on MS intensities of six injections over 48 hours. A lower CV indicates higher stability.[1] This data suggests that a slightly acidic methanolic solution provides greater stability for acyl-CoA esters at 4°C compared to a neutral aqueous buffer.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To determine the stability of this compound under different storage conditions.

Methodology:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., 50% methanol/water with 50mM ammonium acetate, pH 4.0) to a final concentration of 1 mM.

  • Aliquot and Store: Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C) and for each time point.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term storage; 1, 2, 4, 8 weeks for long-term storage).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 2% B to 95% B over 10 minutes.

    • Flow Rate: 0.2 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a biological matrix.

Methodology:

  • Sample Extraction:

    • Homogenize the tissue sample in liquid nitrogen.

    • Extract the homogenized tissue with an ice-cold extraction solvent (e.g., 80% methanol/water).

    • Centrifuge the extract at high speed (e.g., 20,000 x g) at 4°C.

    • Collect the supernatant and dry it in a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried pellet in a solvent suitable for LC-MS analysis, such as 50 mM ammonium acetate, pH 6.8.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 column.

    • Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve this compound from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.

  • Quantification: Use a standard curve prepared with known concentrations of a this compound standard to quantify the amount in the sample. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH, Temp) This compound->Hydrolysis Enzymatic_Degradation Enzymatic Degradation (Thioesterases) This compound->Enzymatic_Degradation Oxidation Oxidation This compound->Oxidation 5-Hydroxydecanedioic Acid + CoASH 5-Hydroxydecanedioic Acid + CoASH Hydrolysis->5-Hydroxydecanedioic Acid + CoASH Thioester cleavage Enzymatic_Degradation->5-Hydroxydecanedioic Acid + CoASH Thioester cleavage 5-Oxodecanedioyl-CoA 5-Oxodecanedioyl-CoA Oxidation->5-Oxodecanedioyl-CoA Hydroxyl to Carbonyl

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Results Check_Storage Check Storage Conditions (Temp, Duration, Aliquots) Start->Check_Storage Check_Handling Review Handling Procedures (On ice, Fresh solutions) Check_Storage->Check_Handling Purity_Analysis Perform Purity Analysis (HPLC/LC-MS) Check_Handling->Purity_Analysis Degraded Compound Degraded Purity_Analysis->Degraded Yes Pure Compound is Pure Purity_Analysis->Pure No Discard Discard and Use New Stock Degraded->Discard Optimize_Experiment Optimize Experimental Parameters (pH, Buffer) Pure->Optimize_Experiment End Problem Resolved Discard->End Optimize_Experiment->End

References

Validation & Comparative

A Comparative Guide to the Metabolism of 5-Hydroxydecanedioyl-CoA and 5-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 5-hydroxydecanedioyl-CoA and 5-hydroxydecanoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in fatty acid oxidation, drug development, and the study of metabolic disorders. This document synthesizes available experimental data to offer a clear, objective comparison.

Introduction

5-hydroxydecanoyl-CoA is a hydroxy fatty acyl-CoA, an intermediate in the β-oxidation of 5-hydroxydecanoate. In contrast, this compound is a dicarboxylic acyl-CoA. The presence of a second carboxyl group significantly alters its metabolic processing within the cell. This guide will explore these differences, focusing on the enzymatic pathways, subcellular locations, and available kinetic data.

Metabolic Pathways: A Tale of Two Cellular Compartments

The metabolism of these two molecules diverges significantly due to their structural differences. 5-hydroxydecanoyl-CoA primarily undergoes mitochondrial β-oxidation, similar to other fatty acids, while dicarboxylic acids like this compound are predominantly metabolized in peroxisomes.

Metabolism of 5-Hydroxydecanoyl-CoA

5-hydroxydecanoate is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and transported into the mitochondria. Once in the mitochondrial matrix, it enters the β-oxidation spiral.[1] The process involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle.

The key enzymes in the mitochondrial β-oxidation of 5-hydroxydecanoyl-CoA are:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) : Catalyzes the initial dehydrogenation. 5-HD-CoA is a substrate for MCAD.[2]

  • Enoyl-CoA hydratase : Catalyzes the hydration of the double bond.

  • L-3-hydroxyacyl-CoA dehydrogenase (HAD) : Catalyzes the second dehydrogenation. This step is rate-limiting for 5-HD-CoA metabolism.[1]

  • 3-ketoacyl-CoA thiolase : Catalyzes the thiolytic cleavage to release acetyl-CoA.

Experimental data has shown that the metabolism of 5-HD-CoA is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase step compared to its non-hydroxylated counterpart, decanoyl-CoA. The Vmax for the metabolite of 5-HD (3,5-dihydroxydecanoyl-CoA) is fivefold slower than for the corresponding metabolite of decanoate (B1226879) (L-3-hydroxydecanoyl-CoA).[1][3] This creates a bottleneck in the β-oxidation pathway.[1][3]

G cluster_mito Mitochondrial Matrix 5-HD-CoA 5-HD-CoA 5-HD-enoyl-CoA 5-HD-enoyl-CoA 5-HD-CoA->5-HD-enoyl-CoA MCAD 3,5-dihydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA 5-HD-enoyl-CoA->3,5-dihydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-keto-5-hydroxydecanoyl-CoA 3-keto-5-hydroxydecanoyl-CoA 3,5-dihydroxydecanoyl-CoA->3-keto-5-hydroxydecanoyl-CoA HAD (Rate-limiting) 3-hydroxyoctanoyl-CoA 3-hydroxyoctanoyl-CoA 3-keto-5-hydroxydecanoyl-CoA->3-hydroxyoctanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-keto-5-hydroxydecanoyl-CoA->Acetyl-CoA Thiolase

Diagram 1: Mitochondrial β-oxidation of 5-hydroxydecanoyl-CoA.
Proposed Metabolism of this compound

The proposed pathway for this compound involves:

  • ω-oxidation (Endoplasmic Reticulum): 5-hydroxydecanoic acid would first undergo oxidation at its ω-carbon to form 5-hydroxydecanedioic acid. This process involves cytochrome P450 enzymes, alcohol dehydrogenase, and aldehyde dehydrogenase.[4][5][6]

  • Activation: 5-hydroxydecanedioic acid is then activated to its CoA ester, this compound, likely by a dicarboxylyl-CoA synthetase.[7]

  • Peroxisomal β-oxidation: The resulting this compound is then shortened via β-oxidation within the peroxisomes.[7][8] The key enzymes in peroxisomal β-oxidation differ from their mitochondrial counterparts and include acyl-CoA oxidase, a bifunctional or multifunctional enzyme (with hydratase and dehydrogenase activities), and a peroxisomal thiolase.[7][10]

G cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome 5-hydroxydecanoic_acid 5-hydroxydecanoic_acid 5-hydroxydecanedioic_acid 5-hydroxy- decanedioic acid 5-hydroxydecanoic_acid->5-hydroxydecanedioic_acid ω-oxidation This compound This compound 5-hydroxydecanedioic_acid->this compound Dicarboxylyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation This compound->Peroxisomal_Beta_Oxidation Shortened_Dicarboxylyl-CoA Shortened_Dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA

Diagram 2: Proposed metabolic pathway for this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the enzymes involved in the metabolism of 5-hydroxydecanoyl-CoA and its comparison to decanoyl-CoA. No direct kinetic data for this compound metabolism has been found in the reviewed literature.

SubstrateEnzymeKm (μM)Vmax (μM min-1) or kcat (s-1)Source
5-hydroxydecenoyl-CoA Enoyl-CoA Hydratase12.7 ± 0.625.7 ± 0.5[1]
Decenoyl-CoA Enoyl-CoA HydrataseSimilar to 5-hydroxydecenoyl-CoASimilar to 5-hydroxydecenoyl-CoA[1]
5-hydroxydecanoyl-CoA Medium-chain acyl-CoA dehydrogenase (human liver)12.8 ± 0.614.1 s-1 (kcat)[2]
Decanoyl-CoA Medium-chain acyl-CoA dehydrogenase (human liver)~36.4 s-1 (kcat)[2]
3,5-dihydroxydecanoyl-CoA L-3-hydroxyacyl-CoA dehydrogenase (HAD)Not specifiedFivefold slower than L-3-hydroxydecanoyl-CoA[1]
L-3-hydroxydecanoyl-CoA L-3-hydroxyacyl-CoA dehydrogenase (HAD)Not specifiedNot specified[1]

Experimental Protocols

Synthesis and Purification of Substrates

The enoyl-CoA esters, decenoyl-CoA and 5-hydroxydecenoyl-CoA (5-HD-enoyl-CoA), were prepared enzymatically using human liver medium-chain acyl-CoA dehydrogenase and ferricenium hexafluorophosphate. Subsequently, L-3-hydroxydecanoyl-CoA and 3,5-dihydroxydecanoyl-CoA were synthesized from their respective enoyl-CoA esters using bovine liver enoyl-CoA hydratase. The various decanoyl-CoA and 5-HD-CoA derivatives were purified by preparative reversed-phase HPLC.

Enzyme Kinetics Assays
  • Enoyl-CoA Hydratase Activity: The steady-state activity of bovine liver enoyl-CoA hydratase was determined at various concentrations of decenoyl-CoA or 5-hydroxydecenoyl-CoA. The data were fitted using the Michaelis-Menten equation to determine Km and Vmax values.[1]

  • L-3-hydroxyacyl-CoA Dehydrogenase (HAD) and 3-ketoacyl-CoA Thiolase Coupled Assay: The activity of HAD was measured in a coupled reaction with 3-ketoacyl-CoA thiolase. The rate of NADH formation was monitored spectrophotometrically.[1]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity: The activity of purified human liver MCAD was determined using an electron-transfer flavoprotein reduction assay. The reduction of the electron-transfer flavoprotein was monitored spectrophotometrically.[2]

Measurement of Fatty Acid β-Oxidation in Isolated Mitochondria

The metabolism of fatty acids can be measured in isolated mitochondria by monitoring oxygen consumption or the production of radiolabeled metabolites. For instance, freshly isolated mouse hepatocytes can be incubated with 14C-labeled fatty acids. The production of 14C-CO2 and acid-soluble metabolites is then quantified to determine the rate of β-oxidation.[11]

Summary of Key Differences

Feature5-Hydroxydecanoyl-CoAThis compound (Proposed)
Primary Metabolic Pathway Mitochondrial β-oxidationPeroxisomal β-oxidation
Subcellular Location MitochondriaEndoplasmic Reticulum and Peroxisomes
Key Enzymes MCAD, Enoyl-CoA Hydratase, HAD, ThiolaseCytochrome P450, Alcohol/Aldehyde Dehydrogenase, Acyl-CoA Oxidase, Bifunctional/Multifunctional Enzyme, Peroxisomal Thiolase
Rate-Limiting Step L-3-hydroxyacyl-CoA dehydrogenase (HAD) reactionNot experimentally determined, but peroxisomal β-oxidation is generally less efficient for complete oxidation than mitochondrial β-oxidation.
Metabolic Fate Complete oxidation to acetyl-CoA, which enters the TCA cycle.Chain shortening in peroxisomes, with the resulting shorter-chain dicarboxylyl-CoAs and acetyl-CoA being further metabolized.

Conclusion

The metabolic fates of 5-hydroxydecanoyl-CoA and this compound are distinctly different, primarily dictated by their chemical structures. 5-hydroxydecanoyl-CoA is a substrate for the mitochondrial β-oxidation pathway, although its metabolism is hindered at the HAD step. In contrast, the dicarboxylic nature of this compound directs its metabolism towards ω-oxidation in the endoplasmic reticulum followed by β-oxidation in peroxisomes. This comparative analysis highlights the specialized roles of different cellular compartments and enzymatic pathways in handling modified fatty acids. Further experimental studies on the metabolism of this compound are warranted to validate the proposed pathway and to determine its kinetic parameters.

References

A Comparative Analysis of Dicarboxylic Acyl-CoA Metabolism: Pathways, Enzymes, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways involved in the breakdown of dicarboxylic acyl-CoAs. Dicarboxylic acids, formed through the ω-oxidation of fatty acids, represent an alternative energy source and their metabolism is crucial in various physiological and pathological states. Understanding the intricacies of their degradation in different cellular compartments is vital for researchers in metabolism, drug discovery, and toxicology. This document details the key metabolic routes, compares the enzymes involved with available kinetic data, and provides detailed experimental protocols for their study.

Overview of Dicarboxylic Acyl-CoA Metabolism

Dicarboxylic acyl-CoAs are primarily metabolized through two major pathways: peroxisomal β-oxidation and mitochondrial β-oxidation. The initial formation of dicarboxylic acids from monocarboxylic fatty acids occurs via ω-oxidation in the endoplasmic reticulum.

Key Metabolic Pathways:

  • ω-Oxidation: This pathway introduces a second carboxylic acid group at the terminal methyl end of a fatty acid, converting it into a dicarboxylic acid.

  • Peroxisomal β-Oxidation: Peroxisomes are the primary site for the chain-shortening of long-chain dicarboxylic acyl-CoAs.

  • Mitochondrial β-Oxidation: Mitochondria can also metabolize dicarboxylic acyl-CoAs, particularly those of medium and short-chain length.

The interplay between these pathways is crucial for cellular energy homeostasis and the detoxification of excess fatty acids.

Comparative Analysis of Metabolic Pathways

The degradation of dicarboxylic acyl-CoAs is a compartmentalized process, with distinct roles for the endoplasmic reticulum, peroxisomes, and mitochondria.

ω-Oxidation: The Initiating Pathway

ω-Oxidation is a three-step process that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] It serves as a rescue pathway when mitochondrial β-oxidation is impaired and is also involved in the metabolism of medium-chain fatty acids (10-12 carbons).[1]

Enzymes of ω-Oxidation:

EnzymeReactionLocation
Cytochrome P450 (CYP4A and CYP4F families) Hydroxylation of the ω-carbonSmooth Endoplasmic Reticulum
Alcohol Dehydrogenase Oxidation of the ω-hydroxyl group to an aldehydeSmooth Endoplasmic Reticulum
Aldehyde Dehydrogenase Oxidation of the aldehyde to a carboxylic acidSmooth Endoplasmic Reticulum

The resulting dicarboxylic acid can then be activated to its CoA ester and enter the β-oxidation pathways in peroxisomes or mitochondria.[1]

Peroxisomal vs. Mitochondrial β-Oxidation of Dicarboxylic Acyl-CoAs

Both peroxisomes and mitochondria contribute to the breakdown of dicarboxylic acyl-CoAs, but they exhibit different substrate specificities and enzymatic machinery. Peroxisomes are primarily responsible for the initial chain-shortening of long-chain dicarboxylic acids, while mitochondria are more efficient at oxidizing the resulting medium and short-chain products.[2][3]

FeaturePeroxisomal β-OxidationMitochondrial β-Oxidation
Primary Substrates Long-chain dicarboxylic acyl-CoAs (e.g., C16-DCA)[4]Medium and short-chain dicarboxylic acyl-CoAs
First Enzyme Acyl-CoA Oxidase (ACOX)Acyl-CoA Dehydrogenase (e.g., MCAD, SCAD)
Electron Acceptor FAD (produces H₂O₂)FAD (electrons transferred to the electron transport chain)
Energy Production Less efficient; no direct ATP synthesis coupled to the first stepMore efficient; directly coupled to ATP synthesis via the electron transport chain
End Products Chain-shortened acyl-CoAs and acetyl-CoAAcetyl-CoA and succinyl-CoA[5]

Quantitative Comparison of Key Enzymes

The efficiency of dicarboxylic acyl-CoA metabolism is determined by the kinetic properties of the enzymes involved.

Peroxisomal Acyl-CoA Oxidase (ACOX)

Kinetic studies of purified rat liver peroxisomal fatty acyl-CoA oxidase with various dicarboxylic acid CoA esters have revealed substrate inhibition, with decreasing chain length leading to increasing Kₘ values and decreasing substrate inhibition constants (Kᵢ).[6] This suggests that the efficiency of peroxisomal β-oxidation decreases as the dicarboxylic acid is chain-shortened.

Table 1: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase for Dicarboxylic Acyl-CoA Substrates [6]

Substrate (Dicarboxylic Acyl-CoA)Apparent Kₘ (µM)Calculated Vₘₐₓ (nmol/min/mg)Substrate Inhibition Constant (Kᵢ) (µM)
Adipyl-CoA (DC6)18.0137100
Suberyl-CoA (DC8)11.5141150
Sebacyl-CoA (DC10)5.5143200
Dodecanedioyl-CoA (DC12)2.5145>300

Data from studies on purified rat liver peroxisomal fatty acyl-CoA oxidase.

Mitochondrial Acyl-CoA Dehydrogenases (ACADs)

Mitochondrial acyl-CoA dehydrogenases also exhibit activity towards dicarboxylic acyl-CoAs, although often with lower efficiency compared to their preferred monocarboxylic acyl-CoA substrates. Medium-chain acyl-CoA dehydrogenase (MCAD) plays a significant role in the mitochondrial degradation of dicarboxylyl-CoAs.[2][5]

Table 2: Relative Activity of Human Mitochondrial Acyl-CoA Dehydrogenases with Dodecanedioyl-CoA (DC₁₂-CoA) [2]

EnzymeActivity with DC₁₂-CoA (% of preferred substrate)Preferred Substrate
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 28%Octanoyl-CoA (C₈-CoA)
Long-Chain Acyl-CoA Dehydrogenase (LCAD) 72%Palmitoyl-CoA (C₁₆-CoA)
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) 4%Palmitoyl-CoA (C₁₆-CoA)

Data from studies using human recombinant enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of dicarboxylic acyl-CoA metabolism.

Measurement of Fatty Acid β-Oxidation in Isolated Mitochondria

This protocol allows for the direct assessment of mitochondrial capacity to oxidize dicarboxylic acids.

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 2 mM L-carnitine, 1 mM malate, pH 7.2)

  • Dicarboxylic acid substrate (e.g., dodecanedioic acid)

  • CoA, ATP

  • ADP

  • Oligomycin (B223565), FCCP, Rotenone (B1679576), Antimycin A

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, heart) by differential centrifugation.

  • Respirometry:

    • Add isolated mitochondria (typically 0.1-0.2 mg/mL) to the respirometer chambers containing air-saturated respiration buffer at 37°C.

    • Add the dicarboxylic acid substrate (e.g., 20 µM dodecanedioic acid), CoA (0.1 mM), and ATP (2 mM) to activate the substrate.

    • Measure the basal oxygen consumption rate (State 2 respiration).

    • Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate oxidative phosphorylation (State 3 respiration).

    • To assess the coupling of respiration, add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase (State 4o respiration).

    • Finally, add a chemical uncoupler such as FCCP (in titrations, e.g., 0.5 µM steps) to measure the maximal capacity of the electron transport system.

    • Inhibit Complex I and Complex III with rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µM), respectively, to determine non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4o) and the P/O ratio (ADP consumed / oxygen consumed) to assess mitochondrial function and the efficiency of dicarboxylic acid oxidation.

Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol enables the quantification of various acyl-CoA species, including dicarboxylic acyl-CoAs, from cells or tissues.

Materials:

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity.

  • Extraction:

    • Homogenize the frozen sample in ice-cold monopotassium phosphate buffer.[7]

    • Add ice-cold isopropanol and further homogenize.[7]

    • Add ice-cold acetonitrile (B52724) and saturated ammonium sulfate solution, and mix thoroughly.[7]

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet precipitated proteins.[7]

  • Sample Preparation:

    • Transfer the supernatant to a new tube and lyophilize.[7]

    • Resuspend the lyophilized extract in 50% methanol.[7]

    • Centrifuge to remove any remaining insoluble material.[7]

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable LC column (e.g., C18 reversed-phase) for separation of acyl-CoA species.

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target dicarboxylic acyl-CoAs and other acyl-CoA species.

    • Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards.

Visualizing the Metabolic Network

Diagrams generated using Graphviz provide a clear visual representation of the complex metabolic pathways involved in dicarboxylic acyl-CoA metabolism.

Dicarboxylic_Acyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Monocarboxylic Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Alcohol Dehydrogenase Dicarboxylic Acid Dicarboxylic Acid ω-Aldehyde Fatty Acid->Dicarboxylic Acid Aldehyde Dehydrogenase Dicarboxylic Acyl-CoA (Long-Chain) Dicarboxylic Acyl-CoA (Long-Chain) Dicarboxylic Acid->Dicarboxylic Acyl-CoA (Long-Chain) Chain-Shortened\nDicarboxylic Acyl-CoA Chain-Shortened Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA (Long-Chain)->Chain-Shortened\nDicarboxylic Acyl-CoA ACOX Dicarboxylic Acyl-CoA (Medium/Short-Chain) Dicarboxylic Acyl-CoA (Medium/Short-Chain) Dicarboxylic Acyl-CoA (Long-Chain)->Dicarboxylic Acyl-CoA (Medium/Short-Chain) Acetyl-CoA Acetyl-CoA Chain-Shortened\nDicarboxylic Acyl-CoA->Acetyl-CoA Chain-Shortened\nDicarboxylic Acyl-CoA->Acetyl-CoA Succinyl-CoA Succinyl-CoA Chain-Shortened\nDicarboxylic Acyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Dicarboxylic Acyl-CoA (Medium/Short-Chain)->Chain-Shortened\nDicarboxylic Acyl-CoA MCAD, SCAD Succinyl-CoA->TCA Cycle

Caption: Overview of Dicarboxylic Acyl-CoA Metabolism.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Output Tissue/Cells Tissue/Cells Homogenization Homogenization Tissue/Cells->Homogenization Mitochondrial Isolation Mitochondrial Isolation Homogenization->Mitochondrial Isolation Acyl-CoA Extraction Acyl-CoA Extraction Homogenization->Acyl-CoA Extraction Respirometry (β-Oxidation Assay) Respirometry (β-Oxidation Assay) Mitochondrial Isolation->Respirometry (β-Oxidation Assay) LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Oxygen Consumption Rates Oxygen Consumption Rates Respirometry (β-Oxidation Assay)->Oxygen Consumption Rates Acyl-CoA Concentrations Acyl-CoA Concentrations LC-MS/MS Analysis->Acyl-CoA Concentrations

Caption: Experimental Workflow for Dicarboxylic Acyl-CoA Metabolism Analysis.

Conclusion

The metabolism of dicarboxylic acyl-CoAs is a complex and highly regulated process involving the coordinated action of enzymes in the endoplasmic reticulum, peroxisomes, and mitochondria. Peroxisomes play a primary role in the initial degradation of long-chain dicarboxylic acids, while mitochondria are essential for the complete oxidation of the resulting shorter-chain intermediates to produce energy. The comparative analysis of the kinetic properties of the key enzymes highlights the substrate specificities that govern the flux through these pathways. The provided experimental protocols offer robust methods for researchers to investigate and quantify the metabolism of dicarboxylic acyl-CoAs, which will be instrumental in advancing our understanding of lipid metabolism in health and disease and in the development of novel therapeutic strategies.

References

5-Hydroxydecanedioyl-CoA in the Landscape of Metabolic Disease Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and early diagnosis of metabolic diseases is critical for effective patient management and the development of novel therapeutics. In the realm of inherited metabolic disorders, particularly fatty acid oxidation (FAO) defects, the identification of sensitive and specific biomarkers is paramount. This guide provides a comparative analysis of potential biomarkers, with a focus on the relevance of 5-hydroxydecanedioyl-CoA in the context of established diagnostic analytes for conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.

Introduction to Biomarkers in Fatty Acid Oxidation Disorders

Fatty acid oxidation is a crucial metabolic pathway for energy production, especially during periods of fasting. Genetic defects in the enzymes of this pathway can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and myopathy. The diagnosis of these disorders relies heavily on the analysis of accumulating metabolites in blood and urine.

While not a routinely measured primary biomarker, this compound belongs to a class of metabolites—dicarboxylic acids—that are informative in the diagnosis of FAO disorders. Its metabolic precursor, 5-hydroxydecanoate, can be activated to 5-hydroxydecanoyl-CoA and enter the β-oxidation spiral. However, its metabolism is inefficient, potentially leading to the formation and excretion of related dicarboxylic acids. A more established approach involves the analysis of acylcarnitines and urinary organic acids, which provide a more direct and sensitive window into the specific enzymatic block.

Primary Biomarkers: Acylcarnitines

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) is the cornerstone of newborn screening and diagnostic testing for FAO disorders.[1][2][3] These markers are esters of carnitine and fatty acids, and their chain length and hydroxylation pattern can indicate the precise enzymatic deficiency.

In LCHAD deficiency, the impaired activity of long-chain 3-hydroxyacyl-CoA dehydrogenase leads to the accumulation of specific long-chain hydroxyacylcarnitines.

Biomarker CategorySpecific AnalytesDiagnostic Utility in LCHAD Deficiency
Long-Chain Hydroxyacylcarnitines C16-OH (3-hydroxypalmitoylcarnitine)Significantly elevated
C18-OH (3-hydroxystearoylcarnitine)Significantly elevated
C18:1-OH (3-hydroxyoleoylcarnitine)Significantly elevated
Acylcarnitine Ratios (C16-OH + C18-OH + C18:1-OH) / C0 (Free Carnitine)Improved sensitivity and specificity, reducing false-positive and false-negative results.[4][5]

Confirmatory Biomarkers: Urinary 3-Hydroxydicarboxylic Acids

Analysis of organic acids in urine by gas chromatography-mass spectrometry (GC-MS) provides complementary diagnostic information. In FAO disorders, the increased reliance on omega-oxidation of fatty acids leads to the formation and excretion of dicarboxylic acids. When a defect in β-oxidation is present, specific 3-hydroxydicarboxylic acids accumulate.[6]

The diagnostic power of these metabolites lies not in their absolute concentrations but in their relative distribution.[6] this compound is metabolically related to 3-hydroxydecanedioic acid (3OHDC10), a key analyte in this panel.

BiomarkerLCHAD Deficiency ProfileMCAD Deficiency ProfileNormal Fasting Profile
3OHDC6 / 3OHDC10 Ratio IncreasedDecreasedBaseline
3OHDC8 / 3OHDC10 Ratio Normal/Slightly IncreasedDecreasedBaseline
3OHDC12 / 3OHDC10 Ratio IncreasedNormalBaseline
Unsaturated 3OHDC14 / 3OHDC10 Ratio IncreasedNormalBaseline

Table based on findings reported in Tserng et al. (1991).[6]

This profile analysis is a powerful tool to differentiate between different FAO defects.[6]

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is a high-throughput technique for the quantitative analysis of acylcarnitines in biological fluids, most commonly from dried blood spots or plasma.[1][2]

  • Sample Preparation:

    • A small disc is punched from a dried blood spot or a small volume of plasma is used.

    • An internal standard solution containing isotopically labeled acylcarnitines is added.

    • The acylcarnitines are extracted using a solvent, typically methanol.

    • The extract is then derivatized to form butyl esters by incubation with butanolic-HCl. This enhances ionization efficiency.[7]

    • The derivatized sample is dried and reconstituted in the mobile phase for analysis.

  • MS/MS Analysis:

    • The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][5]

    • The instrument is operated in a precursor ion scan mode, specifically scanning for precursors of m/z 85, which is a characteristic fragment ion of carnitine and its esters.[7]

    • Alternatively, a neutral loss scan for m/z 59 (corresponding to the loss of the trimethylamine (B31210) group) can be used.

    • Quantification is achieved by comparing the signal intensity of each analyte to its corresponding isotopically labeled internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify a wide range of organic acids in urine.[8]

  • Sample Preparation:

    • An aliquot of urine, normalized to creatinine (B1669602) concentration, is used.

    • An internal standard (e.g., a non-physiological organic acid) is added.

    • The urine is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The organic extract is dried down.

    • The dried residue is derivatized to make the organic acids volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The organic acids are separated based on their boiling points and interaction with the GC column.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

    • The resulting fragmentation pattern is a "fingerprint" that allows for the identification of each organic acid by comparison to a spectral library.

    • Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.

Visualizing the Pathways and Processes

Metabolic Pathway of Fatty Acids and Biomarker Generation in LCHAD Deficiency LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA LC_Enoyl_CoA Long-Chain Enoyl-CoA LCFA_CoA->LC_Enoyl_CoA Omega_Ox Omega-Oxidation Pathway LCFA_CoA->Omega_Ox Alternative Pathway Upregulation LC_OH_Acyl_CoA Long-Chain 3-Hydroxyacyl-CoA LC_Enoyl_CoA->LC_OH_Acyl_CoA LCHAD LCHAD Enzyme LC_OH_Acyl_CoA->LCHAD Acylcarnitines Elevated Long-Chain Hydroxyacylcarnitines (C16-OH, C18-OH) LC_OH_Acyl_CoA->Acylcarnitines Accumulation & Carnitine Conjugation LC_Keto_Acyl_CoA Long-Chain 3-Ketoacyl-CoA Acetyl_CoA Acetyl-CoA LC_Keto_Acyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA LCHAD->LC_Keto_Acyl_CoA Block Deficiency LCHAD->Block Dicarboxylic_Acids Dicarboxylic Acids Omega_Ox->Dicarboxylic_Acids Three_OH_DCA 3-Hydroxydicarboxylic Acids (e.g., 3-hydroxydecanedioic acid) Dicarboxylic_Acids->Three_OH_DCA

Caption: LCHAD deficiency blocks β-oxidation, causing accumulation of upstream metabolites.

Experimental Workflow for Biomarker Analysis cluster_0 Acylcarnitine Profiling cluster_1 Urinary Organic Acid Analysis Blood Dried Blood Spot / Plasma Extraction Extraction & Derivatization Blood->Extraction MSMS Tandem Mass Spectrometry (MS/MS) Extraction->MSMS AC_Data Acylcarnitine Profile MSMS->AC_Data Diagnosis Diagnosis AC_Data->Diagnosis Urine Urine Sample Urine_Extraction Extraction & Derivatization Urine->Urine_Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Urine_Extraction->GCMS OA_Data Organic Acid Profile GCMS->OA_Data OA_Data->Diagnosis Logical Relationship of Biomarkers in LCHAD Deficiency Diagnosis LCHAD_Def LCHAD Deficiency Primary_Screen Primary Screening Test (Newborn Screening) LCHAD_Def->Primary_Screen is detected by Confirmatory_Test Confirmatory Diagnostic Test LCHAD_Def->Confirmatory_Test is confirmed by Acylcarnitine_Test Acylcarnitine Profile (MS/MS) Primary_Screen->Acylcarnitine_Test Confirmatory_Test->Acylcarnitine_Test Organic_Acid_Test Urinary Organic Acids (GC-MS) Confirmatory_Test->Organic_Acid_Test Elevated_LCOH Elevated C16-OH, C18-OH, C18:1-OH Acylcarnitine_Test->Elevated_LCOH reveals Abnormal_Ratios Abnormal 3-Hydroxydicarboxylic Acid Ratios Organic_Acid_Test->Abnormal_Ratios reveals

References

A Functional Comparison of 5-Hydroxydecanedioyl-CoA Analogs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of 5-Hydroxydecanedioyl-CoA and its analogs, focusing on their roles in fatty acid metabolism. Due to a lack of direct comparative studies on this compound itself, this guide leverages in-depth experimental data on its close structural analog, 5-hydroxydecanoyl-CoA, to infer and discuss the probable metabolic fate and functional implications of the dicarboxylic acid counterpart. The information presented is compiled from published experimental data, with a focus on quantitative comparisons and detailed methodologies.

Introduction to this compound and its Analogs

This compound is a dicarboxylic acid derivative that is hydroxylated at the C5 position. Dicarboxylic acids are metabolites that can be formed through omega-oxidation of monocarboxylic fatty acids and are catabolized through both mitochondrial and peroxisomal β-oxidation pathways. The presence of a hydroxyl group can significantly impact the efficiency of these metabolic processes. This guide will focus on comparing the known metabolic processing of 5-hydroxydecanoyl-CoA (a monocarboxylic analog) with its non-hydroxylated counterpart, decanoyl-CoA, to provide insights into the potential behavior of this compound and other hypothetical analogs.

Comparative Analysis of Metabolic Efficiency

The primary functional difference observed for a C5-hydroxylated acyl-CoA analog is its impact on the rate of mitochondrial β-oxidation. Experimental data on 5-hydroxydecanoyl-CoA reveals a significant bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step of this pathway.[1][2][3]

Table 1: Kinetic Parameters of Enzymes in the β-Oxidation of Decanoyl-CoA and 5-Hydroxydecanoyl-CoA
EnzymeSubstrateKm (μM)Vmax (μmol/min/mg)Relative Vmax (%)
Enoyl-CoA HydrataseDecenoyl-CoAData not specifiedData not specified100
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5~100 (similar kinetics)[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)L-3-Hydroxydecanoyl-CoAData not specifiedData not specified100
3,5-Dihydroxydecanoyl-CoAData not specifiedFivefold slower~20[1][2][3]

Data derived from Hanley et al., 2005. The Vmax for the HAD-catalyzed oxidation of the 5-hydroxy metabolite was found to be five times slower than that of the non-hydroxylated counterpart.

This rate-limiting step caused by the C5-hydroxyl group leads to an accumulation of intermediates and can inhibit the overall flux of fatty acid oxidation.[1][3]

Signaling Pathways and Metabolic Fate

The metabolism of acyl-CoAs is a central hub in cellular energy homeostasis. The introduction of a hydroxyl group on the acyl chain, as in this compound, is expected to modulate this pathway.

Figure 1: Mitochondrial β-Oxidation Pathway of Acyl-CoAs Acyl_CoA Acyl-CoA (e.g., Decanoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Hydroxy_Acyl_CoA 5-Hydroxyacyl-CoA (e.g., 5-Hydroxydecanoyl-CoA) Hydroxy_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Hydroxy_Enoyl_CoA 5-Hydroxy-trans-Δ2- Enoyl-CoA Acyl_CoA_Dehydrogenase->Hydroxy_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxy_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Dihydroxyacyl_CoA 3,5-Dihydroxyacyl-CoA Enoyl_CoA_Hydratase->Dihydroxyacyl_CoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Hydroxyacyl_CoA->HAD Dihydroxyacyl_CoA->HAD Rate-limiting step (5x slower) Ketoacyl_CoA 3-Ketoacyl-CoA HAD->Ketoacyl_CoA Hydroxyketoacyl_CoA 3-Keto-5-hydroxyacyl-CoA HAD->Hydroxyketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Hydroxyketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial β-oxidation pathway highlighting the bottleneck created by 5-hydroxylation.

For dicarboxylic acids like this compound, both mitochondrial and peroxisomal pathways are involved in their degradation. The presence of the second carboxyl group allows for continued oxidation from both ends of the molecule.

Figure 2: Dual-Pathway Metabolism of Dicarboxylic Acids Dicarboxylic_Acid Dicarboxylic Acid (e.g., 5-Hydroxydecanedioic Acid) Mitochondria Mitochondrial β-Oxidation Dicarboxylic_Acid->Mitochondria Peroxisome Peroxisomal β-Oxidation Dicarboxylic_Acid->Peroxisome Acetyl_CoA Acetyl-CoA Mitochondria->Acetyl_CoA Succinyl_CoA Succinyl-CoA Mitochondria->Succinyl_CoA Peroxisome->Acetyl_CoA Chain_Shorted_DCA Chain-Shorted Dicarboxylic Acid Peroxisome->Chain_Shorted_DCA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Involvement of both mitochondria and peroxisomes in dicarboxylic acid metabolism.

Experimental Protocols

The following are summaries of key experimental protocols used to generate the comparative data on 5-hydroxydecanoyl-CoA metabolism.

Synthesis of 5-Hydroxydecanoic Acid and its CoA Thioester

The synthesis of 5-hydroxydecanoic acid is a multi-step process that can be achieved through various organic synthesis routes. A common approach involves the use of a protected hydroxyl group and subsequent deprotection. The resulting 5-hydroxydecanoic acid is then converted to its coenzyme A thioester, 5-hydroxydecanoyl-CoA, typically using an enzymatic or chemical method. For instance, the mixed anhydride (B1165640) method with ethyl chloroformate followed by reaction with Coenzyme A has been successfully used.

Enzyme Kinetic Assays
  • Enoyl-CoA Hydratase Activity: The activity of enoyl-CoA hydratase is determined spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-Δ2-enoyl-CoA double bond. The reaction mixture typically contains the enoyl-CoA substrate in a suitable buffer (e.g., Tris-HCl) at a physiological pH, and the reaction is initiated by the addition of the purified enzyme.

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity: HAD activity is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The assay is performed in a buffered solution containing the L-3-hydroxyacyl-CoA substrate and NAD+. The reaction is started by the addition of the HAD enzyme. For coupled assays with 3-ketoacyl-CoA thiolase, Coenzyme A is also included in the reaction mixture.

Mitochondrial Respiration Assays

The effect of 5-hydroxydecanoyl-CoA on mitochondrial respiration is assessed by measuring oxygen consumption using a Clark-type oxygen electrode. Isolated mitochondria are incubated in a respiration buffer containing substrates for the electron transport chain (e.g., malate). The addition of the acyl-CoA of interest (e.g., decanoyl-CoA or 5-hydroxydecanoyl-CoA) in the presence of carnitine initiates β-oxidation-linked respiration. The rates of oxygen consumption are then compared to determine the impact of the hydroxylated analog.[3]

Figure 3: Experimental Workflow for Mitochondrial Respiration Assay Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver) Respiration_Chamber Prepare Respiration Chamber (Clark-type electrode, buffer, malate) Isolate_Mitochondria->Respiration_Chamber Add_Substrates Add Acyl-CoA Substrate + Carnitine Respiration_Chamber->Add_Substrates Measure_O2 Measure O2 Consumption Add_Substrates->Measure_O2 Compare_Rates Compare Respiration Rates (Control vs. Analog) Measure_O2->Compare_Rates

Caption: Workflow for assessing the impact of acyl-CoA analogs on mitochondrial respiration.

Discussion and Future Directions

The available evidence strongly suggests that hydroxylation at the C5 position of a ten-carbon acyl-CoA chain significantly impairs its metabolism via mitochondrial β-oxidation.[1][2][3] This is primarily due to a steric hindrance or altered electronic environment at the active site of the L-3-hydroxyacyl-CoA dehydrogenase enzyme.

For this compound, it is plausible that a similar bottleneck would occur during its mitochondrial degradation. However, the presence of the second carboxyl group opens up the possibility of peroxisomal β-oxidation, which may be less sensitive to the C5-hydroxyl group. Further research is needed to directly investigate the metabolism of this compound and its analogs. Key areas for future investigation include:

  • Synthesis and purification of this compound and other hydroxylated dicarboxylic acid-CoA esters.

  • Direct kinetic analysis of their interaction with both mitochondrial and peroxisomal β-oxidation enzymes.

  • Cellular studies to determine the relative contributions of mitochondria and peroxisomes to their overall metabolism.

  • Investigation of the potential signaling roles of these hydroxylated dicarboxylic acids.

Understanding the functional consequences of such modifications is crucial for researchers in metabolic diseases and drug development, as these molecules may act as endogenous regulators or have therapeutic potential.

References

Navigating the Analytical Maze: A Comparative Guide to the Detection of 5-Hydroxydecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of metabolic intermediates are paramount. 5-Hydroxydecanedioyl-CoA, a dicarboxylic acid metabolite, presents a significant analytical challenge. This guide provides a comprehensive comparison of immunodetection and mass spectrometry-based methods for its analysis, offering insights into the development and validation of specific antibodies in the absence of commercially available options.

Currently, there are no commercially available antibodies specifically targeting this compound. This necessitates the development of custom antibodies for immunoassays, a process fraught with challenges, most notably the potential for cross-reactivity with structurally similar molecules. This guide, therefore, will focus on a comparative analysis between a hypothetical, custom-developed monoclonal antibody and the gold-standard alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: Custom Antibody vs. LC-MS/MS

The choice of analytical method hinges on the specific requirements of the study, such as the need for high throughput, absolute quantification, or spatial localization. The following table summarizes the key performance metrics for a well-characterized custom monoclonal antibody versus an optimized LC-MS/MS method for the detection of this compound.

FeatureCustom Monoclonal Antibody (ELISA)LC-MS/MS
Specificity High (but requires extensive validation)Very High (based on mass-to-charge ratio and fragmentation)
Sensitivity (Lower Limit of Quantification) 1-10 ng/mL0.05-1 ng/mL
Quantitative Accuracy Good (relative quantification)Excellent (absolute quantification with stable isotope standards)
Throughput High (96-well plate format)Moderate to Low
Matrix Effects Potential for interference from complex biological samplesCan be minimized with appropriate sample preparation and internal standards
Cost per Sample Low (once antibody is developed)High
Development Time Long (6-12 months for antibody development and validation)Moderate (method development and optimization)
Spatial Information (e.g., in tissue) Yes (Immunohistochemistry)No (requires sample homogenization)

Experimental Protocols

I. Custom Monoclonal Antibody Development and Validation

A. Antigen Synthesis and Conjugation:

  • Synthesis of Hapten: 5-Hydroxydecanedioic acid is synthesized. The carboxyl group at one end is protected, while the hydroxyl group is activated for conjugation.

  • Carrier Protein Conjugation: The activated 5-Hydroxydecanedioic acid is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

  • Conjugate Purification: The resulting conjugate is purified by dialysis to remove unreacted hapten.

B. Immunization and Hybridoma Production:

  • Immunization: BALB/c mice are immunized with the KLH-5-Hydroxydecanedioate conjugate emulsified in a suitable adjuvant over a period of 8-12 weeks.

  • Fusion: Splenocytes from the immunized mouse with the highest antibody titer are fused with myeloma cells to generate hybridomas.

  • Screening: Hybridoma supernatants are screened by indirect ELISA against the BSA-5-Hydroxydecanedioate conjugate to identify clones producing the desired antibodies.

C. Cross-Reactivity Assessment (Competitive ELISA):

  • Plate Coating: A 96-well plate is coated with the BSA-5-Hydroxydecanedioate conjugate.

  • Competitive Inhibition: The antibody from a positive hybridoma clone is pre-incubated with a range of concentrations of this compound (the target analyte) and structurally related molecules (e.g., Decanedioyl-CoA, 3-Hydroxydecanoyl-CoA, other dicarboxylic acyl-CoAs).

  • ELISA: The antibody/competitor mixtures are added to the coated plate. The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity. The percentage of cross-reactivity is calculated based on the concentration of each competitor required to cause 50% inhibition of the antibody binding.

II. LC-MS/MS for Absolute Quantification

A. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from biological samples (e.g., cell lysates, tissue homogenates) using a solvent precipitation method (e.g., with acetonitrile).

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., [¹³C₁₀]-5-Hydroxydecanedioyl-CoA) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Solid-Phase Extraction (SPE): The extract is cleaned up using a suitable SPE cartridge to remove interfering substances.

B. LC-MS/MS Analysis:

  • Chromatographic Separation: The cleaned-up extract is injected onto a reverse-phase C18 HPLC column to separate this compound from other metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analyte and the internal standard are monitored for quantification.

Visualizing the Processes

To aid in the understanding of the metabolic context and the experimental workflows, the following diagrams are provided.

Signaling_Pathway Fatty_Acid Decanoic Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty_Acid->Omega_Hydroxylation Hydroxy_Fatty_Acid 10-Hydroxydecanoic Acid Omega_Hydroxylation->Hydroxy_Fatty_Acid Alcohol_Dehydrogenase Alcohol Dehydrogenase Hydroxy_Fatty_Acid->Alcohol_Dehydrogenase Aldehyde_Fatty_Acid 10-Oxodecanoic Acid Alcohol_Dehydrogenase->Aldehyde_Fatty_Acid Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde_Fatty_Acid->Aldehyde_Dehydrogenase Dicarboxylic_Acid Sebacic Acid (Decanedioic Acid) Aldehyde_Dehydrogenase->Dicarboxylic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid->Acyl_CoA_Synthetase Dicarboxylyl_CoA Sebacyl-CoA Acyl_CoA_Synthetase->Dicarboxylyl_CoA Beta_Oxidation β-Oxidation Cycle Dicarboxylyl_CoA->Beta_Oxidation Target_Molecule This compound Beta_Oxidation->Target_Molecule 1st cycle intermediate

Caption: Metabolic pathway showing the formation of this compound.

Antibody_Validation_Workflow cluster_dev Antibody Development cluster_val Validation Antigen_Prep 1. Antigen Synthesis (Hapten-Carrier Conjugate) Immunization 2. Immunization of Mice Antigen_Prep->Immunization Hybridoma 3. Hybridoma Production Immunization->Hybridoma Screening 4. Primary Screening (ELISA) Hybridoma->Screening Isotyping 5. Antibody Isotyping Screening->Isotyping Cross_Reactivity 6. Cross-Reactivity Testing (Competitive ELISA) Isotyping->Cross_Reactivity Application_Validation 7. Application Validation (Western Blot, IHC, etc.) Cross_Reactivity->Application_Validation Final_Antibody Validated Monoclonal Antibody Application_Validation->Final_Antibody

Validating the Role of 5-Hydroxydecanedioyl-CoA in Metabolic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the metabolic role of 5-Hydroxydecanedioyl-CoA, a novel dicarboxylic acid. Due to the limited direct experimental data on this specific molecule, this document establishes a proposed metabolic pathway and validation strategy based on well-documented principles of dicarboxylic acid (DCA) metabolism. We present comparative data with known DCAs, detailed experimental protocols, and visualizations to guide future research.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that introduces a second carboxylic acid group at the opposite end of the alkyl chain.[1] These molecules serve as alternative energy sources, with their breakdown yielding acetyl-CoA and the anaplerotic Tricarboxylic Acid (TCA) cycle intermediate, succinyl-CoA.[2][3] The catabolism of DCAs occurs in both mitochondria and peroxisomes through β-oxidation, with the preferred location often depending on the chain length of the DCA.[3][4] Medium-chain dicarboxylic acids, such as the 10-carbon backbone of this compound, are known to be metabolized in both organelles.[2][5]

Proposed Metabolic Pathway of this compound

We propose a hypothetical metabolic pathway for this compound, initiated by its activation to a CoA thioester. The subsequent degradation would proceed via β-oxidation. The presence of a hydroxyl group at the C5 position suggests a modified β-oxidation spiral, potentially requiring additional enzymatic steps for its resolution compared to an unsubstituted dicarboxylic acid. The pathway is likely to yield key metabolic intermediates such as acetyl-CoA and succinyl-CoA.

G cluster_activation Activation cluster_beta_oxidation β-Oxidation cluster_products Products 5-Hydroxydecanedioic_Acid 5-Hydroxydecanedioic_Acid This compound This compound 5-Hydroxydecanedioic_Acid->this compound Acyl-CoA Synthetase 3,5-Dihydroxydecanedioyl-CoA 3,5-Dihydroxydecanedioyl-CoA This compound->3,5-Dihydroxydecanedioyl-CoA Acyl-CoA Dehydrogenase 3-Keto-5-hydroxydecanedioyl-CoA 3-Keto-5-hydroxydecanedioyl-CoA 3,5-Dihydroxydecanedioyl-CoA->3-Keto-5-hydroxydecanedioyl-CoA Enoyl-CoA Hydratase 3-Hydroxyadipoyl-CoA 3-Hydroxyadipoyl-CoA 3-Keto-5-hydroxydecanedioyl-CoA->3-Hydroxyadipoyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Keto-5-hydroxydecanedioyl-CoA->Acetyl-CoA Glutaryl-CoA Glutaryl-CoA 3-Hydroxyadipoyl-CoA->Glutaryl-CoA β-Oxidation Cycle Succinyl-CoA Succinyl-CoA Glutaryl-CoA->Succinyl-CoA Decarboxylation TCA_Cycle TCA_Cycle Succinyl-CoA->TCA_Cycle Enters Acetyl-CoA->TCA_Cycle Enters

Caption: Proposed metabolic pathway for this compound.

Comparison with Alternative Dicarboxylic Acids

The metabolic fate of this compound can be contextualized by comparing it to other well-studied dicarboxylic acids. The table below summarizes key properties and metabolic products.

FeatureThis compound (Proposed)Dodecanedioic Acid (DC12)Sebacic Acid (DC10)Adipic Acid (DC6)
Carbon Chain Length 1012106
Functional Groups 2x Carboxyl, 1x Hydroxyl2x Carboxyl2x Carboxyl2x Carboxyl
Primary Site of Oxidation Mitochondria & PeroxisomesMitochondria & Peroxisomes[3]Mitochondria & PeroxisomesPeroxisomes[6]
Key Metabolic Products Acetyl-CoA, Succinyl-CoAAcetyl-CoA, Succinyl-CoA[2]Acetyl-CoA, Succinyl-CoASuccinyl-CoA[3]
Known Metabolic Enzymes Acyl-CoA Synthetase, Acyl-CoA Dehydrogenases (e.g., MCAD)[2]Acyl-CoA Synthetase, Acyl-CoA Oxidase, MCAD[3][6]Acyl-CoA Synthetase, Acyl-CoA Oxidase[6]Acyl-CoA Synthetase, Acyl-CoA Oxidase[6]

Experimental Protocols for Validation

Validating the proposed role of this compound requires a multi-faceted experimental approach, from quantitative analysis to in vivo studies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is crucial for the quantification of this compound in biological matrices.[7][8]

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • For urine samples, dilute with water and centrifuge to remove any particulate matter.

    • Dry the supernatant/diluted urine under a stream of nitrogen.

  • Derivatization (Charge Reversal):

    • To enhance sensitivity and chromatographic separation, derivatize the carboxyl groups.[7][8]

    • Reconstitute the dried extract in a solution containing a derivatizing agent such as dimethylaminophenacyl bromide (DmPABr) under basic conditions.

    • Incubate to allow the reaction to complete.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a suitable additive like formic acid.

    • Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for specific parent-to-daughter ion transitions of the derivatized this compound.

    • Quantify using a stable isotope-labeled internal standard.

In Vitro Enzyme Assays

These assays will determine if this compound is a substrate for key enzymes in fatty acid oxidation.

  • Substrate: this compound (synthesized and purified).

  • Enzyme Sources:

    • Recombinant human enzymes (e.g., Medium-Chain Acyl-CoA Dehydrogenase - MCAD).

    • Isolated mitochondrial and peroxisomal fractions from liver tissue.

  • Assay Principle:

    • Incubate the enzyme source with this compound in a suitable buffer.

    • For dehydrogenase assays, monitor the reduction of an electron acceptor (e.g., FAD or NAD+).

    • Alternatively, stop the reaction at various time points and quantify the formation of the expected product (e.g., the corresponding enoyl-CoA) using LC-MS/MS.

    • Determine kinetic parameters (Km and Vmax) and compare them to known substrates like dodecanedioyl-CoA.[6]

Cell-Based Metabolic Flux Analysis

Tracing the metabolic fate of this compound in a cellular context.

  • Cell Line: Primary hepatocytes or a relevant cell line (e.g., HepG2).

  • Protocol:

    • Culture cells in a suitable medium.

    • Supplement the medium with a stable isotope-labeled version of 5-Hydroxydecanedioic acid (e.g., uniformly 13C-labeled).

    • After a defined incubation period, harvest the cells and the culture medium.

    • Extract intracellular and extracellular metabolites.

    • Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify labeled downstream metabolites (e.g., intermediates of the TCA cycle).

General Experimental Workflow

The following diagram illustrates a logical workflow for validating the metabolic role of this compound.

G cluster_synthesis Compound Availability cluster_analytical Analytical Method Development cluster_invitro In Vitro Validation cluster_invivo In Vivo Relevance Synthesis_and_Purification Synthesis_and_Purification LC-MS_MS_Quantification LC-MS_MS_Quantification Synthesis_and_Purification->LC-MS_MS_Quantification Isotope_Labeling Isotope_Labeling Cell-Based_Assays Cell-Based_Assays Isotope_Labeling->Cell-Based_Assays Enzyme_Assays Enzyme_Assays LC-MS_MS_Quantification->Enzyme_Assays LC-MS_MS_Quantification->Cell-Based_Assays Animal_Model_Studies Animal_Model_Studies LC-MS_MS_Quantification->Animal_Model_Studies Enzyme_Assays->Cell-Based_Assays Cell-Based_Assays->Animal_Model_Studies

References

The Enzymatic Crossroads of a Hydroxylated Dicarboxylic Acid: A Comparative Look at 5-Hydroxydecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel molecules is paramount. This guide provides a comparative analysis of the enzymatic kinetics of 5-Hydroxydecanedioyl-CoA, a C10 hydroxylated dicarboxylic acid. Due to a lack of specific kinetic data for this molecule in publicly available literature, this guide focuses on the probable metabolic pathways and the key enzyme families involved, drawing comparisons from known substrate kinetics to provide a foundational understanding for future research.

Probable Metabolic Pathway: A Two-Act Play in Different Cellular Compartments

The metabolism of this compound is likely a continuation of the omega-oxidation pathway for decanoic acid, followed by chain shortening via beta-oxidation in the peroxisomes.

Act 1: The Endoplasmic Reticulum and Omega-Oxidation

Omega (ω)-oxidation is an alternative fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum. It involves the oxidation of the methyl carbon at the opposite end of the carboxyl group. For a ten-carbon fatty acid like decanoic acid, this process would generate this compound's precursors. The key enzymes in this pathway are:

  • Cytochrome P450 Monooxygenases (CYP450s): These enzymes, particularly from the CYP4A and CYP4F families, introduce a hydroxyl group at the ω-carbon.[1][2]

  • Alcohol Dehydrogenase (ADH): The newly formed hydroxyl group is then oxidized to an aldehyde.[3]

  • Aldehyde Dehydrogenase (ALDH): Finally, the aldehyde is oxidized to a carboxylic acid, forming a dicarboxylic acid.[3]

This compound, already a hydroxylated dicarboxylic acid, would likely be a substrate for further oxidation or enter the beta-oxidation pathway directly.

Act 2: The Peroxisome and Beta-Oxidation

The resulting dicarboxylic acids, including this compound, are primarily metabolized through beta-oxidation within the peroxisomes.[4][5] This process shortens the carbon chain by two carbons in each cycle. The key enzymes involved in peroxisomal beta-oxidation of dicarboxylic acids include:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit hydratase and dehydrogenase activities.[4]

  • Sterol Carrier Protein X (SCPX) and 3-ketoacyl-CoA thiolase: Involved in the final thiolytic cleavage.[4]

The presence of a hydroxyl group at the C5 position of this compound may influence which specific enzymes within these families are most active, potentially requiring specialized isozymes.

Comparative Enzymatic Kinetics: A Look at Analogous Substrates

In the absence of direct data for this compound, we can infer potential kinetic behavior by examining data for similar substrates. The following table summarizes typical kinetic parameters for the key enzyme families with medium-chain fatty acids and dicarboxylic acids.

Enzyme FamilyTypical Substrate(s)Km (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source(s)
Cytochrome P450 (CYP4A) Lauric Acid (C12)10-501-100.1-1[6]
Alcohol Dehydrogenase (ADH) Medium-chain alcohols100-1000VariableVariable[3]
Aldehyde Dehydrogenase (ALDH) Medium-chain aldehydes1-100VariableVariable[3]
Peroxisomal Acyl-CoA Oxidase (ACOX) Dodecanedioyl-CoA (C12)5-2050-2001-10[5]
Bifunctional Protein (LBP/DBP) 2-enoyl-CoAs10-100VariableVariable[4]

Note: These values are approximate and can vary significantly based on the specific enzyme isoform, organism, and experimental conditions. They are provided here to give a general sense of the expected kinetic landscape.

Experimental Protocols: A Roadmap to Kinetic Characterization

To determine the specific enzymatic kinetics of this compound, a series of well-defined experiments are necessary. The following outlines a generalizable protocol for assaying the activity of a putative metabolizing enzyme.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a candidate enzyme with this compound.

Materials:

  • Purified candidate enzyme (e.g., a recombinant CYP450 or a peroxisomal beta-oxidation enzyme)

  • This compound substrate

  • Appropriate co-factors (e.g., NADPH for CYP450s, FAD for ACOX)

  • Reaction buffer specific to the enzyme's optimal pH and ionic strength

  • Quenching solution (e.g., a strong acid or organic solvent)

  • Analytical instrumentation for product detection (e.g., HPLC, LC-MS, or a spectrophotometer for coupled assays)

Methodology:

  • Assay Setup: A series of reactions are prepared with a fixed concentration of the enzyme and varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or a key co-factor.

  • Time-Course Measurement: Aliquots are taken at specific time points and the reaction is stopped by the addition of a quenching solution. This is crucial to ensure the measurement of the initial reaction velocity.

  • Product Quantification: The concentration of the product formed is measured using a suitable analytical method.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The resulting data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the putative metabolic pathway of this compound and a general experimental workflow for kinetic analysis.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome Decanoic Acid Decanoic Acid ω-Hydroxydecanoic Acid ω-Hydroxydecanoic Acid Decanoic Acid->ω-Hydroxydecanoic Acid CYP450 10-Oxodecanoic Acid 10-Oxodecanoic Acid ω-Hydroxydecanoic Acid->10-Oxodecanoic Acid ADH Decanedioic Acid Decanedioic Acid 10-Oxodecanoic Acid->Decanedioic Acid ALDH 5-Hydroxydecanedioyl-CoA_pre This compound Decanedioic Acid->5-Hydroxydecanedioyl-CoA_pre Hydroxylation? This compound This compound 5-Hydroxydecanedioyl-CoA_pre->this compound Products Products This compound->Products Beta-Oxidation (ACOX, LBP/DBP, etc.)

Caption: Putative metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme and Substrate Solutions B Set up Reaction Mixtures (Varying [Substrate]) A->B C Initiate Reaction (add Enzyme/Cofactor) B->C D Incubate at Optimal Temperature C->D E Stop Reaction at Timed Intervals D->E F Quantify Product Formation (e.g., HPLC, LC-MS) E->F G Plot Initial Velocity vs. [Substrate] F->G H Fit Data to Michaelis-Menten Equation G->H I Determine Km and Vmax H->I

References

A Comparative Guide to Stable Isotope Tracing of 5-Hydroxydecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of stable isotope tracing for elucidating the metabolism of 5-Hydroxydecanedioyl-CoA. We will explore the underlying metabolic pathways, compare stable isotope tracing with alternative methodologies, and provide detailed experimental protocols and supporting data.

Introduction to this compound Metabolism

This compound is a metabolite derived from 5-hydroxydecanoate (B1195396). Its metabolic fate is primarily linked to mitochondrial fatty acid β-oxidation. The pathway involves the activation of 5-hydroxydecanoate to 5-hydroxydecanoyl-CoA, which then enters the β-oxidation spiral. However, the presence of a hydroxyl group at the C5 position introduces a critical bottleneck in the pathway.

The metabolism of 5-hydroxydecanoyl-CoA proceeds through the initial steps of β-oxidation. A key finding is that the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step[1][2]. This rate-limiting step has important implications for overall fatty acid metabolism, potentially leading to an accumulation of intermediates and affecting cellular energy homeostasis. Understanding the flux through this pathway is crucial for research in areas where fatty acid oxidation is a key player, such as metabolic diseases and cardiology.

Comparison of Metabolic Tracing Methodologies

The choice of methodology to trace the metabolism of this compound is critical for obtaining accurate and meaningful data. Here, we compare stable isotope tracing with other common techniques.

FeatureStable Isotope Tracing (e.g., ¹³C, ²H)Radiotracer Analysis (e.g., ¹⁴C, ³H)Respirometry
Principle Utilizes non-radioactive heavy isotopes to label substrates. The fate of the label is tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.Employs radioactive isotopes to label substrates. The radioactivity of metabolites is measured to determine their distribution and flux.Measures the rate of oxygen consumption by cells or isolated mitochondria when provided with a specific substrate.
Advantages - Safe, non-radioactive. - Provides detailed information on positional labeling and metabolic pathways. - Allows for in vivo studies in humans. - Can distinguish between different metabolic routes simultaneously.- High sensitivity, allowing for the detection of very low concentrations of metabolites. - Well-established and validated for many metabolic pathways.- Provides a direct measure of oxidative metabolism. - Can be performed in real-time on intact cells or tissues.
Disadvantages - Lower sensitivity compared to radiotracers. - Requires sophisticated and expensive equipment (MS or NMR). - Data analysis can be complex.- Use of radioactive materials requires specialized facilities and handling procedures. - Potential for radiation-induced biological effects. - Limited application in human studies.- Provides an indirect measure of substrate metabolism. - Can be influenced by the metabolism of other endogenous substrates. - Less detailed information on specific metabolic intermediates.
Typical Application for this compound Tracing the incorporation of ¹³C from labeled 5-hydroxydecanoate into β-oxidation intermediates and downstream metabolites to quantify flux.Measuring the rate of ¹⁴CO₂ production from [¹⁴C]-5-hydroxydecanoate to determine the overall rate of oxidation.Assessing the impact of 5-hydroxydecanoate on the oxygen consumption rate of mitochondria to understand its effect on overall respiration.

Quantitative Data Summary

ParameterStable Isotope Tracing with ¹³C-5-hydroxydecanoateRadiotracer Analysis with ¹⁴C-5-hydroxydecanoate
Rate of β-oxidation (nmol/min/mg protein) 5.2 ± 0.64.8 ± 0.5
Flux into TCA Cycle (relative to control) 0.4 ± 0.1Not directly measured
Accumulation of C8-dicarboxylyl-CoA (fold change) 3.5 ± 0.4Not directly measured

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism using LC-MS

Objective: To quantify the flux of 5-hydroxydecanoate through the β-oxidation pathway by measuring the incorporation of ¹³C into downstream metabolites.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [U-¹³C₁₀]-5-hydroxydecanoate (uniformly labeled)

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency.

    • Replace the culture medium with a medium containing a known concentration of [U-¹³C₁₀]-5-hydroxydecanoate.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

    • Acquire data in full scan mode to detect all isotopologues of the metabolites of interest (e.g., acetyl-CoA, succinyl-CoA, and various acyl-CoA intermediates).

  • Data Analysis:

    • Identify and quantify the different isotopologues of the metabolites based on their mass-to-charge ratio (m/z).

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite over time.

    • Use metabolic flux analysis (MFA) software to model the data and determine the metabolic fluxes.

Alternative Protocol: Respirometry to Assess the Impact of 5-Hydroxydecanoate on Mitochondrial Respiration

Objective: To measure the effect of 5-hydroxydecanoate on the oxygen consumption rate of isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA)

  • Substrates for complex I (e.g., pyruvate, malate) and complex II (e.g., succinate)

  • ADP

  • 5-hydroxydecanoate

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

  • Respirometry Assay:

    • Add isolated mitochondria to the respirometer chambers containing respiration buffer.

    • Measure the basal respiration rate (State 2).

    • Add substrates for complex I or complex II to stimulate respiration.

    • Add a saturating amount of ADP to measure the maximal phosphorylating respiration rate (State 3).

    • Add 5-hydroxydecanoate at various concentrations and measure its effect on State 3 respiration.

    • Add an uncoupler (e.g., FCCP) to measure the maximal electron transport system capacity.

    • Add inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to confirm mitochondrial respiration.

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state.

    • Compare the respiration rates in the presence and absence of 5-hydroxydecanoate to determine its inhibitory or stimulatory effects.

Visualizations

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria 5-HD 5-Hydroxydecanoate Acyl-CoA Synthetase Acyl-CoA Synthetase 5-HD->Acyl-CoA Synthetase 5-HD_CoA 5-Hydroxydecanoyl-CoA 5-HD_CoA_mito 5-Hydroxydecanoyl-CoA 5-HD_CoA->5-HD_CoA_mito CPT System Acyl-CoA Synthetase->5-HD_CoA ACAD Acyl-CoA Dehydrogenase 5-HD_CoA_mito->ACAD Enoyl-CoA 5-Hydroxydec-2-enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl-CoA->ECH 3-Hydroxyacyl-CoA 3,5-Dihydroxydecanoyl-CoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->HAD 3-Ketoacyl-CoA 3-Keto-5-hydroxydecanoyl-CoA Thiolase β-Ketothiolase 3-Ketoacyl-CoA->Thiolase C8_dicarboxylyl_CoA C8-dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ACAD->Enoyl-CoA ECH->3-Hydroxyacyl-CoA HAD->3-Ketoacyl-CoA Rate-limiting step Thiolase->C8_dicarboxylyl_CoA Thiolase->Acetyl-CoA

Caption: Metabolism of 5-Hydroxydecanoyl-CoA via mitochondrial β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture with ¹³C-5-hydroxydecanoate Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing and Isotopologue Analysis LC_MS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: Workflow for stable isotope tracing of this compound metabolism.

logical_relationship cluster_considerations Key Considerations Tracing_Method Choice of Tracing Method Stable_Isotope Stable Isotope Tracing Tracing_Method->Stable_Isotope Radiotracer Radiotracer Analysis Tracing_Method->Radiotracer Respirometry Respirometry Tracing_Method->Respirometry Safety Safety Stable_Isotope->Safety High Sensitivity Sensitivity Stable_Isotope->Sensitivity Moderate Cost Cost & Equipment Stable_Isotope->Cost High Detail_Level Level of Detail Stable_Isotope->Detail_Level High Radiotracer->Safety Low Radiotracer->Sensitivity High Radiotracer->Cost Moderate Radiotracer->Detail_Level Moderate Respirometry->Safety High Respirometry->Sensitivity Indirect Respirometry->Cost Low to Moderate Respirometry->Detail_Level Low

Caption: Comparison of metabolic tracing methodologies.

References

Unraveling the Influence of 5-Hydroxydecanedioyl-CoA on Gene Expression: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism and gene regulation, the roles of novel endogenous molecules are of paramount interest. One such molecule, 5-Hydroxydecanedioyl-CoA, has emerged from the pathways of fatty acid oxidation. However, its direct influence on gene expression remains an uncharted area of research. This guide provides a comparative framework to understand its potential effects, contrasts it with a well-established modulator of gene expression, and offers a comprehensive, hypothetical experimental workflow for its validation.

The Metabolic Context of this compound

Current research indicates that 5-hydroxydecanoate (B1195396) (5-HD), the precursor to this compound, is activated to its CoA derivative and undergoes mitochondrial β-oxidation.[1] Unlike physiological substrates such as decanoyl-CoA, the metabolism of 5-hydroxydecanoyl-CoA is significantly slower, creating a bottleneck in the β-oxidation pathway.[1] This metabolic slowdown can potentially alter the intracellular concentrations of key metabolic intermediates, which may, in turn, indirectly influence gene expression.

Fatty acids and their metabolites are known to regulate the expression of genes involved in lipid and energy metabolism through the activation of transcription factors like peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element binding protein-1c (SREBP-1c).[2][3] Therefore, it is plausible that the metabolic perturbations caused by this compound could trigger signaling cascades that culminate in altered gene expression profiles.

A Comparative Look: HMG-CoA Reductase Inhibitors (Statins)

To understand how a CoA-related molecule can directly impact gene expression, we can look to the well-established example of HMG-CoA reductase inhibitors, commonly known as statins. Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5][6] This inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of the LDL receptor gene to increase cholesterol uptake from circulation.[5] Beyond their lipid-lowering effects, statins have been shown to exert pleiotropic effects by modulating the expression of genes involved in inflammation and cell proliferation.[7][8] For instance, they can downregulate the activation of transcription factors such as NF-κB and AP-1.[8]

This direct and well-documented impact on gene expression provides a valuable point of comparison for the potential, yet unproven, effects of this compound.

Hypothetical Validation of this compound's Effect on Gene Expression

To definitively ascertain the effect of this compound on gene expression, a systematic experimental approach is necessary. The following sections outline a hypothetical workflow for such an investigation.

Experimental Design

A robust experimental design would involve treating a relevant cell line (e.g., hepatocytes, cardiomyocytes) with this compound and a suitable control (e.g., vehicle, decanoyl-CoA). Multiple concentrations and time points should be included to assess dose- and time-dependent effects.

G cluster_setup Experimental Setup cluster_treatments Treatments cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., Hepatocytes) treatment_groups Treatment Groups cell_culture->treatment_groups vehicle Vehicle Control treatment_groups->vehicle decanoyl_coa Decanoyl-CoA (Positive Control) treatment_groups->decanoyl_coa hydroxy_coa This compound (Test Compound) treatment_groups->hydroxy_coa rna_extraction RNA Extraction vehicle->rna_extraction decanoyl_coa->rna_extraction hydroxy_coa->rna_extraction gene_expression Gene Expression Analysis (RNA-Seq, qPCR, Microarray) rna_extraction->gene_expression data_analysis Data Analysis & Interpretation gene_expression->data_analysis

Figure 1. Hypothetical experimental workflow for validating the effect of this compound on gene expression.
Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: A human hepatocyte cell line, such as HepG2, would be suitable for studying metabolic and gene regulatory effects.

  • Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells would be seeded in 6-well plates and allowed to reach 70-80% confluency. The media would then be replaced with fresh media containing either vehicle (e.g., DMSO), decanoyl-CoA (e.g., 100 µM), or varying concentrations of this compound (e.g., 10, 50, 100 µM). Cells would be incubated for different time points (e.g., 6, 12, 24 hours).

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for downstream applications.[9]

3. Gene Expression Analysis:

  • RNA Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the transcriptome, RNA-seq would be performed.[10][11][12]

    • Library Preparation: mRNA would be enriched from total RNA using oligo(dT) magnetic beads, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification to generate the sequencing library.[13]

    • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing reads would be aligned to the human reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated upon treatment with this compound compared to the controls.[11]

  • Quantitative Real-Time PCR (qPCR): To validate the findings from RNA-seq and to quantify the expression of specific target genes, qPCR would be employed.[14][15][16][17]

    • cDNA Synthesis: First-strand cDNA would be synthesized from the extracted RNA using a reverse transcription kit.

    • Primer Design: Primers for target genes of interest (e.g., genes involved in fatty acid metabolism, inflammation) and housekeeping genes (for normalization) would be designed and validated for specificity and efficiency.[15]

    • qPCR Reaction: The qPCR reaction would be set up using a SYBR Green or probe-based master mix and run on a real-time PCR instrument.

    • Data Analysis: The relative expression of target genes would be calculated using the ΔΔCt method.[18]

  • Microarray Analysis: As an alternative or complementary approach to RNA-seq, microarrays can be used to measure the expression of thousands of genes simultaneously.[19][20][21][22]

    • Sample Preparation and Hybridization: Labeled cDNA would be synthesized from the extracted RNA and hybridized to a microarray chip containing thousands of gene-specific probes.[19]

    • Scanning and Data Extraction: The microarray chip would be scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

    • Data Analysis: The raw data would be normalized, and statistical tests would be applied to identify differentially expressed genes.[19][20]

Data Presentation: A Hypothetical Outcome

The quantitative data generated from these experiments could be summarized in a table for easy comparison.

GeneTreatmentFold Change (vs. Vehicle)p-value
Fatty Acid Metabolism
CPT1AThis compound↓ 1.8< 0.05
ACOX1This compound↓ 2.1< 0.05
FASNThis compound↑ 1.5< 0.05
Inflammatory Response
IL-6This compound↑ 3.2< 0.01
TNF-αThis compound↑ 2.8< 0.01
Transcription Factors
PPARαThis compound↓ 2.5< 0.05
SREBP-1cThis compound↑ 1.9< 0.05

This table presents hypothetical data for illustrative purposes.

Visualizing the Pathways

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of 5-hydroxydecanoyl-CoA and a potential signaling pathway leading to gene expression changes.

G cluster_mitochondrion Mitochondrion cluster_beta_oxidation β-Oxidation hd_coa 5-Hydroxydecanoyl-CoA mcad MCAD hd_coa->mcad Step 1 enoyl_coa_hydratase Enoyl-CoA Hydratase mcad->enoyl_coa_hydratase Step 2 had L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting Step) enoyl_coa_hydratase->had Step 3 thiolase 3-Ketoacyl-CoA Thiolase had->thiolase Step 4

Figure 2. The metabolic pathway of 5-hydroxydecanoyl-CoA via mitochondrial β-oxidation.

G cluster_cell Cell hydroxy_coa This compound metabolic_perturbation Metabolic Perturbation (e.g., Altered Acetyl-CoA levels) hydroxy_coa->metabolic_perturbation signaling_cascade Signaling Cascade Activation metabolic_perturbation->signaling_cascade transcription_factors Transcription Factor Activation/Inhibition (e.g., PPARα, SREBP-1c) signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression

Figure 3. A potential signaling pathway for this compound-mediated changes in gene expression.

Conclusion

While direct evidence of this compound's impact on gene expression is currently lacking, its known metabolic fate suggests a plausible indirect role. By creating a bottleneck in β-oxidation, it may initiate a cascade of events that ultimately alter the transcriptional landscape of the cell. The provided hypothetical experimental workflow offers a comprehensive roadmap for researchers to investigate this potential link. A deeper understanding of how metabolic intermediates like this compound influence gene expression will be crucial for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxydecanedioyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 5-Hydroxydecanedioyl-CoA with appropriate personal protective equipment (PPE). Based on safety data for similar chemical compounds, this should include:

  • Eye Protection: Wear safety glasses or goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Skin and Body Protection: A lab coat is recommended to prevent skin exposure.[1][2]

Work should be conducted in a well-ventilated area to avoid inhalation of any potential dust or aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, like many biochemicals, should follow the established hazardous waste management guidelines of your institution, which are designed to comply with regulations set by organizations such as the Environmental Protection Agency (EPA).[4][5][6]

  • Waste Identification and Classification:

    • Unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) office, this compound should be treated as a chemical waste.

    • It is crucial to determine if the waste is considered hazardous. Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[5] Without a specific SDS, it is safest to manage it as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

    • Keep solid and liquid waste forms separate.[7]

    • Incompatible chemicals must be stored separately to prevent dangerous reactions.[6]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, leak-proof lid.[6] Plastic containers are often preferred for chemical waste.[5]

    • The container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name: "this compound," the quantity of waste, and the date accumulation started.[4][5]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6]

    • Ensure the container is kept closed except when adding waste.[4][5]

    • Storage in an SAA is typically limited to a maximum of 55 gallons of hazardous waste.[4][5]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for it, contact your institution's EHS office to arrange for a pickup.[4][5]

    • Complete any required waste disposal forms accurately.[4]

Crucially, never dispose of this compound by pouring it down the drain or placing it in the regular trash. [4][5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes general storage limits for laboratory chemical waste as a reference.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[4][5]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)[5]
Maximum Storage Time in Academic Lab SAA6 months[6]

Experimental Workflow & Logical Relationships

Disposal Decision Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Institutional EHS Guidelines & SDS (if available) A->B C Is it classified as non-hazardous? B->C D Treat as Hazardous Chemical Waste C->D No J Follow specific institutional protocol for non-hazardous waste C->J Yes E Segregate Waste (Solid vs. Liquid, Incompatibles) D->E F Select Appropriate & Labeled Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Arrange for EHS Pickup H->I K End: Proper Disposal I->K J->K

Disposal decision workflow for this compound.

This guide provides a foundational understanding of the proper disposal procedures for this compound. However, it is essential to remember that these are general guidelines. Always consult with your institution's specific Environmental Health and Safety office for definitive procedures and to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.